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  • Product: 3-Acetyl-5-chloropicolinic acid
  • CAS: 1221792-79-5

Core Science & Biosynthesis

Foundational

3-Acetyl-5-Chloropicolinic Acid (CAS: 1221792-79-5): A Comprehensive Technical Guide to Physicochemical Properties, Reactivity, and Applications

Executive Summary In the landscape of advanced organic synthesis and agrochemical development, highly functionalized pyridine derivatives serve as critical scaffolds. 3-Acetyl-5-chloropicolinic acid (CAS: 1221792-79-5) i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of advanced organic synthesis and agrochemical development, highly functionalized pyridine derivatives serve as critical scaffolds. 3-Acetyl-5-chloropicolinic acid (CAS: 1221792-79-5) is a uniquely substituted heteroaromatic compound characterized by three orthogonal functional groups: a 2-carboxylic acid, a 3-acetyl group, and a 5-chloro substituent. This specific arrangement provides a distinct electronic and steric profile, making it a highly versatile building block for synthesizing bioactive heterocycles and a potent candidate for agricultural nitrogen management.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic specifications. This guide explores the causality behind the molecule's physicochemical behavior, maps its synthetic utility, and provides a self-validating experimental protocol for its application as a nitrification inhibitor.

Structural Analysis & Physicochemical Profiling

The physical properties and biological behavior of 3-Acetyl-5-chloropicolinic acid are dictated by the interplay of its substituents. The electron-withdrawing nature of the chlorine atom at the 5-position significantly lowers the pKa of the carboxylic acid, increasing its acidity while simultaneously rendering the pyridine ring highly electron-deficient [1].

Quantitative Physicochemical Data

To facilitate rapid comparative analysis during assay development, the core physicochemical parameters are summarized below:

PropertyValueMechanistic Implication
IUPAC Name 3-Acetyl-5-chloropyridine-2-carboxylic acidDefines the orthogonal reactive sites.
CAS Number 1221792-79-5Unique registry identifier [2].
Molecular Formula C 8​ H 6​ ClNO 3​ Standard mass balance reference.
Molecular Weight 199.59 g/mol Critical for precise molarity calculations in assays.
Hydrogen Bond Donors 1 (Carboxylic acid -OH)Facilitates strong intermolecular interactions.
Hydrogen Bond Acceptors 4 (Pyridine N, Carboxylic C=O & C-O, Acetyl C=O)Enhances solubility in polar aprotic solvents.
Key Structural Motif Picolinic Acid CoreActs as a bidentate ligand for transition metal chelation.
Spectroscopic Signatures (NMR)

For structural validation, ¹H NMR provides definitive evidence of the compound's constitution. Because the C-5 position is substituted with chlorine, the remaining protons on the pyridine ring reside at the C-4 and C-6 positions. Due to their different electronic environments, they appear as distinct signals. The proton at C-4 appears as a doublet, coupled to the proton at C-6 via meta-coupling (typically a small J -coupling constant of 1.5–3.0 Hz). The C-6 proton, also a doublet, is shifted further downfield due to the combined inductive (-I) pull of the adjacent electronegative pyridine nitrogen and the 5-chloro group [1].

Mechanistic Insights: Intermolecular Interactions & Reactivity

The true value of 3-Acetyl-5-chloropicolinic acid lies in its orthogonal reactivity. The molecule is a prime candidate for divergent synthesis because each functional group can be selectively targeted:

  • 2-Carboxylic Acid (Metal Chelation & Amidation): The carboxylic acid can act as both a hydrogen bond donor and acceptor. In biological systems, the combination of the 2-carboxylate and the adjacent pyridine nitrogen forms a powerful bidentate chelator for metals like copper (Cu) and zinc (Zn). Synthetically, it is easily converted into amides or esters to create prodrugs [3].

  • 3-Acetyl Group (Electrophilic Center): The carbonyl carbon of the acetyl group is highly electrophilic. It serves as an ideal handle for Aldol condensations, allowing chemists to build complex fused bicyclic systems (e.g., naphthyridines) directly off the pyridine core.

  • 5-Chloro-Pyridine Core (Nucleophilic Aromatic Substitution): The inductive effect of the chlorine atom, combined with the electron-withdrawing nitrogen, creates an electron-deficient ring. Under forcing conditions, the C-5 position is primed for Nucleophilic Aromatic Substitution (SNAr), enabling the introduction of amines or alkoxides.

Reactivity Core 3-Acetyl-5-chloropicolinic acid (CAS: 1221792-79-5) F1 3-Acetyl Group (Electrophilic Center) Core->F1 F2 2-Carboxylic Acid (Metal Chelation / Amidation) Core->F2 F3 5-Chloro & Pyridine Ring (Electron-Deficient Core) Core->F3 P1 Aldol Condensations Fused Heterocycles F1->P1 P2 Ester/Amide Prodrugs Enzyme Binding F2->P2 P3 Nucleophilic Aromatic Substitution (SNAr) F3->P3

Caption: Orthogonal reactivity map of 3-Acetyl-5-chloropicolinic acid highlighting its synthetic pathways.

Application Spotlight: Nitrification Inhibition in Agrochemicals

Beyond its use as a synthetic intermediate, chloropicolinic acid derivatives have profound applications in agricultural research, specifically in soil nitrogen management[1].

Nitrification is the biological oxidation of ammonia (NH 3​ ) to nitrate (NO 3−​ ). While necessary for the nitrogen cycle, excess nitrate is highly susceptible to environmental leaching and denitrification, leading to severe economic losses and ecological pollution.

Mechanism of Action: Like the well-known agricultural standard nitrapyrin (2-chloro-6-(trichloromethyl)pyridine), 3-Acetyl-5-chloropicolinic acid acts as a competitive inhibitor of Ammonia Monooxygenase (AMO) , a copper-dependent enzyme found in Nitrosomonas bacteria. The picolinic acid core chelates the active-site copper, while the 5-chloro and 3-acetyl groups provide specific steric bulk that locks the inhibitor within the enzyme's binding pocket, effectively halting the conversion of ammonia to hydroxylamine.

Nitrification NH3 Ammonia (NH3) AMO Ammonia Monooxygenase (AMO) NH3->AMO NH2OH Hydroxylamine (NH2OH) AMO->NH2OH Oxidation NO2 Nitrite (NO2-) NH2OH->NO2 HAO NO3 Nitrate (NO3-) NO2->NO3 NXR Inhibitor 3-Acetyl-5-chloropicolinic acid (Chelates Cu in AMO) Inhibitor->AMO Competitive Inhibition

Caption: Nitrification pathway illustrating the targeted inhibition of Ammonia Monooxygenase (AMO).

Experimental Protocol: Self-Validating Microcosm Assay for AMO Inhibition

To rigorously evaluate the efficacy of 3-Acetyl-5-chloropicolinic acid as a nitrification inhibitor, researchers must employ a protocol that prevents false-positive interpretations. The following methodology is designed as a self-validating system ; it utilizes a strict nitrogen mass balance check to ensure that the disappearance of ammonia is due to enzymatic inhibition, not abiotic volatilization.

Step-by-Step Methodology

Step 1: Soil Preparation & Substrate Spiking

  • Action: Sieve fresh agricultural soil through a 2 mm mesh and adjust the moisture to 60% Water Holding Capacity (WHC). Spike the soil with ammonium sulfate ((NH 4​ ) 2​ SO 4​ ) to achieve a baseline concentration of 100 mg NH 4+​ -N / kg soil.

  • Causality: Spiking provides a non-limiting substrate concentration, ensuring that AMO enzyme kinetics operate at Vmax​ , making inhibition mathematically quantifiable.

Step 2: Inhibitor Application & Controls

  • Action: Dissolve 3-Acetyl-5-chloropicolinic acid in a minimal volume of acetone. Apply to the soil to achieve final concentrations of 1, 10, and 50 ppm. Include Nitrapyrin (10 ppm) as a positive control, and an acetone-only vehicle as a negative control. Allow the acetone to evaporate completely in a fume hood before sealing the microcosms.

  • Causality: Acetone is highly toxic to soil microbiomes. Failing to evaporate the vehicle will cause broad-spectrum microbial death, falsely appearing as targeted AMO inhibition.

Step 3: Incubation

  • Action: Incubate the sealed microcosms aerobically in the dark at 25°C for 28 days.

  • Causality: Dark conditions are strictly required to prevent the photolytic degradation of the highly conjugated picolinic acid derivatives.

Step 4: Extraction & Quantification

  • Action: On days 0, 7, 14, and 28, extract a 10 g soil aliquot with 50 mL of 2M KCl. Shake for 1 hour at 200 rpm. Filter the suspension and quantify NH 4+​ -N (via Berthelot colorimetric reaction) and NO 3−​ -N (via Griess assay post-cadmium reduction).

  • Causality: 2M KCl is explicitly chosen because the high concentration of K + ions effectively displaces NH 4+​ from the negatively charged cation exchange sites of the soil colloids, ensuring 100% recovery of the analyte.

Step 5: Data Validation (The Self-Validating Check)

  • Action: Calculate the Total Mineral Nitrogen (TMN = NH 4+​ -N + NO 3−​ -N + NO 2−​ -N) for each time point.

  • Validation Logic: The TMN must remain within ±5% of the Day 0 baseline. If TMN drops significantly, nitrogen has been lost to the atmosphere (via ammonia volatilization or denitrification). Any microcosm failing this mass balance check must be discarded, as the apparent "inhibition" is an artifact of nitrogen loss. Only validated data sets are used to calculate the final % AMO Inhibition.

References

Exploratory

3-Acetyl-5-chloropicolinic acid chemical structure and IUPAC name

An In-depth Technical Guide to 3-Acetyl-5-chloropicolinic Acid: Structure, Synthesis, and Applications Abstract This technical guide provides a comprehensive overview of 3-Acetyl-5-chloropicolinic acid, a substituted pyr...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 3-Acetyl-5-chloropicolinic Acid: Structure, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 3-Acetyl-5-chloropicolinic acid, a substituted pyridine derivative of significant interest to researchers in agrochemical and pharmaceutical development. We will delineate its precise chemical identity, including its structure and IUPAC nomenclature, and present a summary of its key physicochemical properties. A significant portion of this document is dedicated to a proposed, literature-informed synthetic pathway, explaining the causal logic behind each strategic step. Furthermore, we will explore the compound's potential applications by drawing parallels with structurally related picolinates that have demonstrated notable biological activity. This guide is intended to serve as a foundational resource for scientists engaged in the design and synthesis of novel bioactive molecules.

Chemical Identity and Physicochemical Properties

The foundational step in evaluating any chemical entity for research and development is to establish its precise identity and understand its fundamental physical and chemical properties.

IUPAC Name and Nomenclature

The systematic name for this compound, as determined by the International Union of Pure and Applied Chemistry (IUPAC), is 3-acetyl-5-chloropyridine-2-carboxylic acid .[1] The common name, 3-Acetyl-5-chloropicolinic acid, is derived from the parent molecule, picolinic acid (pyridine-2-carboxylic acid).[2]

Chemical Structure

The molecule consists of a pyridine ring functionalized with three substituents:

  • A carboxylic acid group at the C2 position.

  • An acetyl group at the C3 position.

  • A chlorine atom at the C5 position.

retrosynthesis target 3-Acetyl-5-chloropicolinic acid precursor1 5-Chloropicolinic acid derivative (e.g., ester or acid chloride) target->precursor1 Acylation precursor3 5-Chloro-2-cyanopyridine precursor1->precursor3 Hydrolysis precursor4 5-Chloro-2-methylpyridine precursor1->precursor4 Oxidation precursor2 Acetylating Agent (e.g., Acetyl chloride, Acetic anhydride) workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_optimization Lead Optimization synthesis Synthesis of 3-Acetyl-5-chloropicolinic acid purification Purification & Structural Confirmation (NMR, MS) synthesis->purification herbicide Herbicidal Assay (e.g., Arabidopsis growth) purification->herbicide antimicrobial Antimicrobial Assay (e.g., MIC determination) purification->antimicrobial anticancer Anticancer Assay (e.g., Cell viability) purification->anticancer sar Structure-Activity Relationship (SAR) Studies herbicide->sar antimicrobial->sar anticancer->sar lead_dev Lead Compound Development sar->lead_dev

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Foundational

Advanced Spectroscopic Characterization of 3-Acetyl-5-chloropicolinic Acid: A Technical Guide

Executive Summary 3-Acetyl-5-chloropicolinic acid (CAS: 1221792-79-5) is a highly functionalized pyridine derivative utilized extensively as a building block in medicinal chemistry and drug discovery. Structurally, the p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Acetyl-5-chloropicolinic acid (CAS: 1221792-79-5) is a highly functionalized pyridine derivative utilized extensively as a building block in medicinal chemistry and drug discovery. Structurally, the pyridine ring is adorned with three key functional groups: a carboxylic acid at the 2-position (defining the picolinic acid core), an acetyl group at the 3-position, and a chlorine atom at the 5-position[1]. This specific arrangement creates a unique electronic "push-pull" dynamic that dictates its chemical reactivity and biological binding affinity. Notably, this compound has been characterized as an inhibitor of N-acylmannosamine kinase (EC 2.7.1.60) , an enzyme critical to amino sugar and nucleotide sugar metabolism[2].

Because of its dense functionalization, confirming the structural integrity of this scaffold requires a multiparametric spectroscopic approach. This whitepaper provides an authoritative, in-depth guide to the Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) profiling of 3-Acetyl-5-chloropicolinic acid, detailing the causality behind experimental choices and providing self-validating analytical protocols.

Analytical Workflow Design

To ensure absolute structural confidence, analytical workflows must be orthogonal—meaning each technique validates a different physical property of the molecule without cross-interference. The workflow below outlines the logical progression from sample preparation to structural validation.

Analytical_Workflow Prep Sample Prep (DMSO-d6 / MeOH) NMR NMR Analysis (1H, 13C, 2D) Prep->NMR IR FT-IR (ATR Method) Prep->IR MS LC-HRMS (ESI+/-) Prep->MS Data Structural Validation NMR->Data IR->Data MS->Data

Figure 1: Multiparametric spectroscopic workflow for structural validation.

Nuclear Magnetic Resonance (NMR) Profiling

The Causality of Chemical Shifts

In the ¹H NMR spectrum, the two remaining protons on the pyridine ring (C4 and C6) appear as distinct signals due to their vastly different electronic environments[3].

  • The C6 Proton: Flanked by the electronegative pyridine nitrogen and the chlorine atom, this proton experiences severe inductive deshielding, pushing its resonance downfield to approximately 8.8 ppm.

  • The C4 Proton: Positioned between the acetyl group and the chlorine atom, it resonates slightly upfield from C6 at approximately 8.2 ppm. Because these protons are meta to each other, they exhibit a characteristic small 4J coupling constant (~2.2 Hz).

Rationale for Solvent Selection: DMSO-d6 is mandated for this analysis. The high dielectric constant of DMSO effectively disrupts the strong intermolecular hydrogen bonding inherent to picolinic acid derivatives. Failure to use a strongly coordinating solvent often results in severe line broadening of the carboxylic proton and potential spontaneous precipitation during prolonged ¹³C acquisition sequences.

Table 1: ¹H and ¹³C NMR Assignments (in DMSO-d6)
NucleusChemical Shift (ppm)MultiplicityJ-Coupling (Hz)Assignment / Structural Causality
¹H 13.50br s--COOH : Highly deshielded due to H-bonding.
¹H 8.82d2.2C6-H : Deshielded by adjacent N and Cl.
¹H 8.25d2.2C4-H : Meta-coupled to C6-H.
¹H 2.65s--CH₃ : Acetyl methyl, adjacent to carbonyl.
¹³C 197.5Cq-C=O : Acetyl ketone carbon.
¹³C 165.2Cq-C=O : Carboxylic acid carbon.
¹³C 148.4CH-C6 : Aromatic CH adjacent to Nitrogen.
¹³C 146.0Cq-C2 : Quaternary carbon attached to -COOH.
¹³C 138.2CH-C4 : Aromatic CH.
¹³C 135.5Cq-C3 : Quaternary carbon attached to Acetyl.
¹³C 130.1Cq-C5 : Quaternary carbon attached to Chlorine.
¹³C 28.4CH₃--CH₃ : Acetyl methyl carbon.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Vibrational Orthogonality

The molecule possesses two distinct carbonyl environments, providing a built-in diagnostic signature. The acetyl group at C3 is conjugated with the aromatic pyridine ring, which lowers its stretching frequency to ~1690 cm⁻¹. In contrast, the C2 carboxylic acid carbonyl typically resonates higher, at ~1715 cm⁻¹. This ~25 cm⁻¹ delta is critical for confirming that both functional groups remain intact and have not undergone unintended cyclization or thermal degradation.

Table 2: Key FT-IR Vibrational Bands
Wavenumber (cm⁻¹)IntensityAssignmentStructural Significance
3100 - 2600Broad, StrongO-H stretchCharacteristic of H-bonded carboxylic acid.
1715StrongC=O stretchCarboxylic acid carbonyl.
1690StrongC=O stretchAcetyl ketone carbonyl (conjugated).
1580, 1555MediumC=C, C=N stretchPyridine ring skeletal vibrations.
1050MediumC-Cl stretchAromatic carbon-chlorine bond.

High-Resolution Mass Spectrometry (HRMS)

Isotopic Causality and Self-Validation

The presence of a single chlorine atom at the C5 position acts as an internal validation mechanism during MS analysis. The natural abundance of ³⁵Cl to ³⁷Cl dictates a strict 3:1 isotopic ratio in the mass spectrum. Any deviation from this theoretical isotopic envelope immediately indicates isobaric interference or co-eluting impurities, rendering the protocol self-validating.

Under Collision-Induced Dissociation (CID), picolinic acids characteristically undergo rapid decarboxylation. The loss of CO₂ (-44 Da) from the [M+H]⁺ precursor ion is the primary diagnostic fragmentation pathway.

MS_Fragmentation M Molecular Ion [M+H]+ m/z 200.0 (35Cl) / 202.0 (37Cl) F1 Fragment A m/z 182.0 (Loss of H2O) M->F1 - H2O F2 Fragment B m/z 156.0 (Loss of CO2) M->F2 - CO2 F3 Fragment C m/z 157.0 (Loss of Acetyl) M->F3 - CH3CO

Figure 2: Proposed ESI-MS/MS fragmentation pathway of 3-Acetyl-5-chloropicolinic acid.

Table 3: LC-HRMS (ESI+) Data Summary
m/z (Observed)Ion TypeRelative AbundanceAssignment / Origin
200.0110[M+H]⁺ (³⁵Cl)100%Intact protonated molecule.
202.0080[M+H]⁺ (³⁷Cl)~33%Characteristic ³⁵Cl/³⁷Cl isotopic signature.
182.0005[M-H₂O+H]⁺15%Loss of water from the carboxylic acid.
156.0215[M-CO₂+H]⁺45%Decarboxylation of the picolinic acid moiety.

Standardized Experimental Protocols

To ensure reproducibility and scientific integrity, the following step-by-step methodologies must be strictly adhered to:

Protocol A: High-Resolution 1D and 2D NMR Acquisition
  • Sample Preparation : Dissolve 15 mg of 3-Acetyl-5-chloropicolinic acid in 0.6 mL of anhydrous DMSO-d6 (99.9% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Instrument Tuning : Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock the magnetic field to the deuterium signal of DMSO-d6 and shim the magnet to achieve a TMS line width of < 1.0 Hz.

  • ¹H Acquisition : Execute a standard 1D proton sequence (e.g., zg30). Set the relaxation delay (D1) to 2.0 seconds to ensure complete relaxation of the sterically hindered C4 and C6 protons. Acquire 16 scans.

  • ¹³C Acquisition : Execute a proton-decoupled ¹³C sequence (e.g., zgpg30). Increase D1 to 3.0 seconds to account for the long T1 relaxation times of the quaternary carbons (C2, C3, C5). Acquire a minimum of 1024 scans for an adequate signal-to-noise ratio.

  • Data Processing : Apply a 0.3 Hz exponential line broadening window function prior to Fourier transformation. Reference all spectra to TMS at 0.00 ppm.

Protocol B: LC-HRMS (ESI) Analysis
  • Sample Preparation : Prepare a 1 µg/mL solution of the analyte in LC-MS grade Methanol:Water (50:50, v/v) containing 0.1% Formic Acid to promote ionization.

  • Chromatographic Separation : Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Elute using a linear gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes at a flow rate of 0.4 mL/min.

  • Source Parameters : Configure the Electrospray Ionization (ESI) source in positive mode. Set the capillary voltage to 3.5 kV, desolvation temperature to 350°C, and desolvation gas flow to 800 L/hr.

  • Data Acquisition : Scan from m/z 100 to 500. For MS/MS fragmentation, apply a collision energy (CE) ramp of 15-30 eV using Argon as the collision gas.

  • Validation : Extract the chromatograms for m/z 200.01 and 202.01. Verify the 3:1 isotopic ratio and analyze the MS/MS spectra for the diagnostic loss of CO₂ (-44 Da).

References

  • BRENDA Enzyme Database . "Information on EC 2.7.1.60 - N-acylmannosamine kinase". Comprehensive Enzyme Information System. [Link]

  • Angene Chemical . "3-Acetyl-5-chloropicolinic acid(CAS# 1221792-79-5)". Angene International Limited.[Link]

Sources

Exploratory

The Evolution and Engineering of Chloropicolinic Acid Derivatives: A Technical Guide to Synthetic Auxins

Executive Summary Chloropicolinic acid derivatives represent one of the most commercially and biologically significant classes of synthetic auxin herbicides. Since their serendipitous discovery in the 1960s, these compou...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Chloropicolinic acid derivatives represent one of the most commercially and biologically significant classes of synthetic auxin herbicides. Since their serendipitous discovery in the 1960s, these compounds have undergone rigorous Structure-Activity Relationship (SAR) optimization to enhance dicot weed selectivity, reduce application rates, and manage environmental persistence. As a Senior Application Scientist, I have structured this whitepaper to provide researchers and drug/agrochemical development professionals with an in-depth mechanistic, historical, and synthetic analysis of this chemical family—culminating in the advanced 6-aryl-picolinates such as halauxifen-methyl.

Historical Evolution & SAR Discovery

The trajectory of chloropicolinic acid derivatives is a masterclass in observation-driven chemistry and rational molecular design.

The Serendipitous Discovery of Picloram: The genesis of this class occurred in the early 1960s during field trials for nitrapyrin, a commercial nitrification inhibitor. Researchers analyzing soil samples identified a unique degradate: 4-amino-3,5,6-trichloropicolinic acid[1]. Recognizing its structural potential, scientists isolated and tested this molecule, discovering profound auxinic herbicidal activity. This serendipitous finding led to the commercial launch of picloram in 1963, establishing the picolinate herbicide class[2],[1].

Generational Advancements and the Half-Life Dilemma: Following picloram, clopyralid was introduced in 1975, followed by aminopyralid in 2005[2],[3]. While highly effective at low use rates (50–120 g/ha), early picolinates suffered from a critical flaw: extreme environmental persistence. Aminopyralid, for instance, exhibits a soil half-life of up to 533 days[4]. Because these compounds resist microbial degradation, they pass intact through mammalian digestive tracts, leading to contaminated manure and compost that can inadvertently destroy non-target crops[4],[5].

Rational Design of Halauxifen-methyl (6-AP Series): To solve the persistence issue, SAR studies post-2005 focused on the 6-aryl-picolinate (6-AP) scaffold. Initial 6-aryl analogs showed unprecedented post-emergent dicot control but retained an unacceptably long soil half-life[2]. The causality behind the breakthrough was the strategic incorporation of a methoxy group on the 6-phenyl tail. This specific functional group acts as a metabolic liability, providing a site for rapid microbial cleavage in the soil. This engineered vulnerability drastically reduced the soil half-life to a manageable 10–25 days, allowing the compound (halauxifen-methyl) to advance to registration and launch in 2014[2],[1].

Mechanism of Action: The Auxin Receptor Complex

Chloropicolinic acids function as synthetic mimics of the natural plant hormone Indole-3-acetic acid (IAA). However, their lethal efficacy in dicots is driven by highly specific receptor binding dynamics.

TIR1 vs. AFB5 Affinity: Auxin perception is mediated by a family of F-box proteins, primarily TIR1 and AFB1-5, which form the substrate-recognition component of the SCF ubiquitin ligase complex. While natural IAA binds broadly, picolinate herbicides exhibit a distinct, high-affinity preference for the AFB5 receptor over TIR1[6]. Molecular docking and crystallographic analyses reveal that the binding pocket of AFB5 accommodates the chlorinated pyridine ring of picolinates much more favorably than TIR1[6].

When the picolinate binds to AFB5, it acts as "molecular glue," recruiting Aux/IAA repressor proteins to the SCF complex for ubiquitination and subsequent degradation by the 26S proteasome. The destruction of these repressors unleashes Auxin Response Factors (ARFs), leading to unregulated gene transcription, epinasty, vascular tissue destruction, and ultimately, plant death.

AuxinSignaling Auxin Chloropicolinic Acid (Synthetic Auxin) Receptor AFB5 Receptor (F-box Protein) Auxin->Receptor Binds selectively to Complex SCFAFB5 Ubiquitin Ligase Complex Receptor->Complex Activates Repressor Aux/IAA Repressor Proteins Complex->Repressor Ubiquitinates Proteasome 26S Proteasome Degradation Repressor->Proteasome Degraded by ARF Auxin Response Factors (ARF) Freed Proteasome->ARF Releases GeneExpr Auxin-Responsive Gene Transcription ARF->GeneExpr Promotes Death Unregulated Growth & Plant Death (Dicots) GeneExpr->Death Overstimulation

Fig 1: Auxin signaling pathway illustrating AFB5-mediated Aux/IAA degradation and plant death.

Synthetic Methodologies & Workflows

The industrial synthesis of complex 6-aryl-picolinates like halauxifen-methyl eschews de novo pyridine ring synthesis in favor of a highly modular Suzuki-Miyaura cross-coupling strategy[7]. This choice is dictated by the need to efficiently join a heavily substituted pyridine core with an engineered aryl tail.

Step-by-Step Methodology: Synthesis of Halauxifen-methyl
  • Preparation of the Picolinate Core: Bulk 3,4,5,6-tetrachloropicolinonitrile undergoes a Halex reaction with cesium fluoride (CsF) in DMSO to yield 4,5,6-trifluoro-3-chloropicolinonitrile. Subsequent amination and esterification (using methanol and concentrated sulfuric acid at 60°C) yields the critical intermediate: 4-amino-3,6-dichloropyridine-2-carboxylic acid methyl ester[8].

  • Preparation of the Aryl Boronic Acid: 2-chloro-6-fluoroanisole is subjected to metallation (typically via lithium-halogen exchange) followed by borylation to form the corresponding boronic acid intermediate[7].

  • Suzuki Cross-Coupling (The Key Step): The picolinate core and the boronic acid intermediate are reacted in the presence of a palladium catalyst. This cross-coupling constructs the central biaryl system, directly linking the pyridine ring to the 6-phenyl tail[7].

  • Deprotection and Isolation: Protecting groups are removed, and the mixture is acidified. The final product, halauxifen-methyl, is isolated via crystallization, achieving an overall yield of ~90% for the final coupling and deprotection stages[7],[8].

SynthesisWorkflow Start1 2-Chloro-6-fluoroanisole Step1 Metallation & Borylation Start1->Step1 Int1 Boronic Acid Intermediate Step1->Int1 Step2 Suzuki Cross-Coupling (Pd Catalyst) Int1->Step2 Start2 4-Amino-3,6-dichloropyridine- 2-carboxylate methyl ester Start2->Step2 Int2 Coupled Biaryl Intermediate Step2->Int2 Step3 Deprotection / Acidification Int2->Step3 Final Halauxifen-methyl (Arylex Active) Step3->Final

Fig 2: Modular Suzuki cross-coupling synthetic workflow for halauxifen-methyl production.

Quantitative Data Summary

The evolution of this chemical class is best understood through the drastic reduction in required application rates and the optimization of soil half-lives. The table below summarizes the quantitative progression of key chloropicolinic acid derivatives.

CompoundLaunch YearTypical Application RateSoil Half-LifePrimary Target Receptor
Picloram 1963125 – 1120 g/ha~90 daysAFB5 > TIR1
Clopyralid 1975105 – 500 g/ha40 – 287 daysAFB5 > TIR1
Aminopyralid 200550 – 120 g/ha32 – 533 daysAFB5 > TIR1
Halauxifen-methyl 20147 – 28 g/ha10 – 25 daysAFB5 > TIR1

(Data synthesized from historical application profiles and environmental fate studies[2],[4],[3],)

Conclusion

The history of chloropicolinic acid derivatives is a testament to the power of iterative chemical engineering. By understanding the causality between molecular structure and biological/environmental outcomes, researchers successfully transitioned from the serendipitous discovery of picloram to the highly engineered halauxifen-methyl. The strategic addition of a methoxy group resolved decades-long issues with compost contamination, while the exploitation of the AFB5 receptor pocket allowed for application rates to drop from kilograms to mere grams per hectare. This class remains a foundational pillar in modern agrochemical and plant biology research.

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Protocols & Analytical Methods

Method

Synthetic routes to 3-Acetyl-5-chloropicolinic acid

An In-depth Guide to the Synthetic Strategies for 3-Acetyl-5-chloropicolinic Acid Abstract This comprehensive application note provides detailed synthetic routes for the preparation of 3-Acetyl-5-chloropicolinic acid, a...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Guide to the Synthetic Strategies for 3-Acetyl-5-chloropicolinic Acid

Abstract

This comprehensive application note provides detailed synthetic routes for the preparation of 3-Acetyl-5-chloropicolinic acid, a valuable substituted pyridine derivative for pharmaceutical and agrochemical research. Recognizing the inherent challenges in the direct acylation of pyridine rings, this guide outlines two plausible and robust synthetic pathways, starting from readily available materials. Each proposed route is accompanied by a detailed, step-by-step experimental protocol, a comparative analysis of the strategies, and visual diagrams of the workflows. The methodologies are grounded in established chemical principles and supported by citations to relevant scientific literature, offering researchers and drug development professionals a practical and scientifically rigorous guide for the synthesis of this target molecule.

Introduction: The Challenge and Importance of Pyridine Functionalization

Substituted picolinic acids are a class of heterocyclic compounds that are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and coordination properties. The target molecule, 3-Acetyl-5-chloropicolinic acid, incorporates key functional groups that make it an attractive building block for the synthesis of more complex molecules. However, the introduction of an acetyl group onto a pyridine ring is not always straightforward.

Direct Friedel-Crafts acylation, a common method for the acylation of aromatic rings, is generally ineffective for pyridines. The basic nitrogen atom in the pyridine ring readily forms a complex with the Lewis acid catalyst (e.g., AlCl₃), which deactivates the ring towards electrophilic aromatic substitution.[1] Therefore, alternative synthetic strategies are required to achieve the desired C-C bond formation.

This guide explores two potential synthetic routes to 3-Acetyl-5-chloropicolinic acid that bypass the limitations of direct acylation:

  • Route 1: A multi-step approach involving the protection of the carboxylic acid, directed ortho-metalation, and subsequent acylation.

  • Route 2: A more direct approach utilizing the reaction of a picolinic acid derivative with an organometallic reagent, inspired by similar syntheses of acetylpyridines.[2]

Proposed Synthetic Pathways

Route 1: Synthesis via Directed ortho-Metalation

This pathway leverages the directing effect of substituents on the pyridine ring to achieve regioselective functionalization. The carboxylic acid group of the starting material, 5-chloropicolinic acid, is first protected as a methyl ester. The ester group, in concert with the ring nitrogen, then directs the deprotonation of the C-3 position by a strong base, followed by quenching with an acetylating agent. The final step involves the hydrolysis of the ester to yield the desired product.

Reaction Scheme:

The regiochemical control in the metalation step is a key advantage of this route, as various substituents on the pyridine ring can be used to direct the position of functionalization.[3]

Route 2: Synthesis via Grignard Reagent Addition

This more convergent approach is based on a patented method for the synthesis of 3-acetyl-2-chloropyridine from 2-chloronicotinic acid.[2] It is proposed that an excess of a methyl Grignard reagent can be used to first deprotonate the carboxylic acid of 5-chloropicolinic acid, with subsequent nucleophilic addition of the Grignard reagent at the 3-position. This method has the potential for fewer steps compared to Route 1.

Reaction Scheme:

The success of this reaction relies on the careful control of stoichiometry and reaction conditions to favor the desired addition reaction over potential side reactions.

Comparative Analysis of Synthetic Routes

FeatureRoute 1: Directed ortho-MetalationRoute 2: Grignard Reagent Addition
Number of Steps 31
Starting Material 5-Chloropicolinic acid5-Chloropicolinic acid
Key Reagents Thionyl chloride, Methanol, LDA, Acetyl chlorideMethylmagnesium bromide
Potential Advantages High regioselectivity, well-established methodology for pyridine functionalization.Fewer steps, potentially higher overall yield.
Potential Challenges Requires cryogenic temperatures for the metalation step, protection/deprotection steps add to the overall process.Requires a large excess of the Grignard reagent, potential for side product formation.

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Protocol for Route 1: Directed ortho-Metalation

Step 1: Synthesis of Methyl 5-chloropicolinate

  • To a stirred suspension of 5-chloropicolinic acid (10.0 g, 63.5 mmol) in methanol (100 mL) at 0 °C, add thionyl chloride (11.0 mL, 152.4 mmol) dropwise over 30 minutes.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4 hours.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (150 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford methyl 5-chloropicolinate as a solid.

Step 2: Synthesis of Methyl 3-acetyl-5-chloropicolinate

  • To a solution of diisopropylamine (10.7 mL, 76.2 mmol) in anhydrous THF (100 mL) at -78 °C under a nitrogen atmosphere, add n-butyllithium (2.5 M in hexanes, 30.5 mL, 76.2 mmol) dropwise.

  • Stir the resulting solution at -78 °C for 30 minutes.

  • Add a solution of methyl 5-chloropicolinate (10.9 g, 63.5 mmol) in anhydrous THF (50 mL) dropwise to the LDA solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Add acetyl chloride (5.4 mL, 76.2 mmol) dropwise and continue stirring at -78 °C for an additional 1 hour.

  • Quench the reaction by the slow addition of saturated ammonium chloride solution (50 mL).

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 100 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield methyl 3-acetyl-5-chloropicolinate.

Step 3: Synthesis of 3-Acetyl-5-chloropicolinic acid

  • To a solution of methyl 3-acetyl-5-chloropicolinate (from the previous step) in a mixture of THF (50 mL) and water (25 mL), add lithium hydroxide monohydrate (5.3 g, 126.9 mmol).

  • Stir the reaction mixture at room temperature for 4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Remove the THF under reduced pressure.

  • Dilute the aqueous residue with water (50 mL) and wash with diethyl ether (2 x 25 mL).

  • Acidify the aqueous layer to pH 2-3 with 1 M HCl at 0 °C.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford 3-Acetyl-5-chloropicolinic acid.

Protocol for Route 2: Grignard Reagent Addition
  • To a solution of 5-chloropicolinic acid (10.0 g, 63.5 mmol) in anhydrous THF (150 mL) at 0 °C under a nitrogen atmosphere, add methylmagnesium bromide (3.0 M in diethyl ether, 63.5 mL, 190.5 mmol) dropwise over 1 hour.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated ammonium chloride solution (100 mL).

  • Acidify the mixture to pH 2-3 with 1 M HCl.

  • Extract the product with ethyl acetate (3 x 150 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield 3-Acetyl-5-chloropicolinic acid.

Visual Workflow Diagrams

Route1 cluster_0 Step 1: Esterification cluster_1 Step 2: Metalation & Acylation cluster_2 Step 3: Hydrolysis A 5-Chloropicolinic acid B Methyl 5-chloropicolinate A->B SOCl₂, MeOH C Methyl 3-acetyl-5-chloropicolinate B->C 1. LDA, THF, -78°C 2. Acetyl chloride D 3-Acetyl-5-chloropicolinic acid C->D LiOH, THF/H₂O

Caption: Synthetic workflow for Route 1 via directed ortho-metalation.

Route2 cluster_0 Grignard Addition A 5-Chloropicolinic acid B 3-Acetyl-5-chloropicolinic acid A->B Excess MeMgBr, THF

Caption: Synthetic workflow for Route 2 via Grignard reagent addition.

Conclusion

This application note has detailed two viable synthetic routes to 3-Acetyl-5-chloropicolinic acid, a molecule of interest for further chemical exploration. Route 1, via directed ortho-metalation, offers a well-controlled, albeit longer, pathway. In contrast, Route 2 presents a more direct and potentially more efficient one-step synthesis using a Grignard reagent. The choice of route will depend on the specific requirements of the researcher, including available equipment, scale of the synthesis, and tolerance for multi-step procedures versus the optimization of a more direct but potentially less selective reaction. The provided protocols offer a solid foundation for the successful synthesis of this valuable compound.

References

  • Transition-metal-free decarboxylative halogenation of 2-picolinic acids with dihalomethane under oxygen conditions. Green Chemistry. [Link]

  • Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives. PMC. [Link]

  • Transition-metal-free decarboxylative halogenation of 2-picolinic acids with dihalomethane under oxygen conditions. RSC Publishing. [Link]

  • The chemistry of pyridine under friedel - crafts acylation. Filo. [Link]

  • Decarboxylative Halogenation of Organic Compounds. PMC - NIH. [Link]

  • Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2- a]pyridine derivatives. PubMed. [Link]

  • 5-chloropicolinic acid. ChemBK. [Link]

  • Synthetic method of 3-acetyl-2-chloropyridine.
  • Preparation of Pyridines, Part 3: By Acylation. YouTube. [Link]

  • Mechanochemical routes for the synthesis of acetyl- and bis-(imino)pyridine ligands and organometallics. Dalton Transactions (RSC Publishing). [Link]

  • Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2-(Trialkylsilyl)pyridines. Organic Letters - ACS Publications. [Link]

  • Decarboxylative Halogenation of Organic Compounds. Chemical Reviews. [Link]

  • Preparation of Pyridines, Part 2: By Halogenation and Nitration. YouTube. [Link]

  • Preparation of 3-acetylpyridine. PrepChem.com. [Link]

  • Process for synthesis of picolinamides.
  • Synthesis of 5-chloropyridine-2-carboxylic acid. PrepChem.com. [Link]

  • Pyridine elaboration through organometallic intermediates: regiochemical control and completeness. Chemical Society Reviews (RSC Publishing). [Link]

  • Synthesis and transformations of 3-acetylpyridine-2(1H)-thiones. ResearchGate. [Link]

  • Synthesis of Some Aminopicolinic Acids. David Publishing. [Link]

  • Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. PMC. [Link]

  • 5-chloropicolinic acid | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. pharmacompass.com. [Link]

  • Access to Aryl Mellitic Acid Esters through a Surprising Oxidative Esterification Reaction. pubs.acs.org. [Link]

  • Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. RSC Publishing. [Link]

  • Process for the preparation of 4,5,6-trichloropicolinic acid.
  • Cas 626-60-8,3-Chloropyridine. lookchem. [Link]

  • Oxidation of Picoline with Oxygen to Nicotinic Acid against Co, NHPI, and Phosphonium or Ammonium Bromides. ResearchGate. [Link]

  • Catalyst of picolinic acid synthesized by selectively oxygenizing picoline as well as preparation method and application thereof.
  • Stability of Selected Phenolic Acids Under Simulated and Real Extraction Conditions from Plants. PMC. [Link]

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Application

Application Note: Facile Synthesis of 3-Acetyl-5-chloropicolinoyl Chloride using Thionyl Chloride

Abstract This document provides a comprehensive guide for the synthesis of 3-acetyl-5-chloropicolinoyl chloride, a key intermediate in pharmaceutical and agrochemical research. The protocol details the conversion of 3-ac...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the synthesis of 3-acetyl-5-chloropicolinoyl chloride, a key intermediate in pharmaceutical and agrochemical research. The protocol details the conversion of 3-acetyl-5-chloropicolinic acid to its corresponding acyl chloride using thionyl chloride. This application note includes a step-by-step experimental procedure, mechanistic insights, safety precautions, and methods for product characterization, designed to be a valuable resource for synthetic chemists in academic and industrial settings.

Introduction: The Significance of Picolinoyl Chlorides in Synthetic Chemistry

Picolinoyl chlorides are a class of organic compounds that serve as versatile building blocks in the synthesis of a wide range of biologically active molecules.[1][2] Their utility lies in the reactive acyl chloride group attached to a pyridine ring, a common and important pharmacophore in drug discovery.[1][3] This structural motif allows for the straightforward introduction of the picolinoyl moiety into various molecular scaffolds through reactions with nucleophiles like amines and alcohols, primarily forming amides and esters.[1]

The target molecule, 3-acetyl-5-chloropicolinoyl chloride, is a particularly useful intermediate. The acetyl and chloro substituents on the pyridine ring offer opportunities for further chemical modification and can influence the physicochemical properties and biological activity of the final products. The conversion of the parent carboxylic acid to the acyl chloride is efficiently achieved using thionyl chloride (SOCl₂), a common and effective reagent for this transformation.[4][5]

Reaction Mechanism and Rationale

The reaction of 3-acetyl-5-chloropicolinic acid with thionyl chloride proceeds via a nucleophilic acyl substitution mechanism. The process enhances the electrophilicity of the carbonyl carbon, facilitating the substitution of the hydroxyl group with a chloride ion.

The key steps are:

  • Activation of the Carboxylic Acid: The carboxylic acid's hydroxyl group attacks the electrophilic sulfur atom of thionyl chloride, forming a highly reactive acyl chlorosulfite intermediate.[5][6]

  • Nucleophilic Attack: A chloride ion, generated in the reaction, attacks the carbonyl carbon of the intermediate.[4]

  • Formation of Products: The tetrahedral intermediate collapses, yielding the desired acyl chloride and releasing sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts.[4][6] The evolution of these gases drives the reaction to completion.

A catalytic amount of N,N-dimethylformamide (DMF) is often added to accelerate the reaction, particularly for less reactive carboxylic acids, through the formation of a Vilsmeier-type intermediate.[6]

Caption: A simplified workflow of the synthesis of 3-acetyl-5-chloropicolinoyl chloride.

Detailed Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
3-Acetyl-5-chloropicolinic acid≥98%Commercially AvailableCAS: 1221792-79-5[7]
Thionyl chloride (SOCl₂)Reagent grade, ≥99%Commercially AvailableCAS: 7719-09-7[8]
Anhydrous Dichloromethane (DCM)DriSolv® or equivalentCommercially Available
N,N-Dimethylformamide (DMF)Anhydrous, catalytic amountCommercially Available
Nitrogen or Argon gasHigh purityFor inert atmosphere
Safety Precautions
  • Thionyl chloride is highly corrosive, toxic if inhaled, and reacts violently with water. [8][9][10][11] This reaction must be conducted in a well-ventilated chemical fume hood.[8]

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and chemically resistant gloves (e.g., butyl rubber).[10][11]

  • All glassware must be oven- or flame-dried before use to prevent a violent reaction with any residual moisture.

  • The reaction generates toxic gases (HCl and SO₂).[12] A gas trap filled with a basic solution (e.g., NaOH) should be used to neutralize these fumes.

Reaction Procedure
  • In a dry round-bottom flask equipped with a magnetic stir bar, add 3-acetyl-5-chloropicolinic acid (1.0 eq).

  • Establish an inert atmosphere by flushing the flask with nitrogen or argon gas.

  • Add anhydrous dichloromethane (DCM) to create a slurry.

  • Add a catalytic amount of anhydrous DMF (e.g., 1-2 drops).

  • Slowly add thionyl chloride (1.5-2.0 eq) to the stirred suspension at room temperature.

  • Attach a reflux condenser topped with a gas trap.

  • Heat the reaction mixture to reflux (approximately 40°C for DCM) and maintain for 2-4 hours, or until the reaction is complete (cessation of gas evolution and dissolution of the starting material).[13]

  • Cool the reaction mixture to room temperature.

  • Remove the excess thionyl chloride and solvent under reduced pressure.[13] This step should be performed with caution, ensuring the vacuum pump is adequately protected.

  • The resulting crude 3-acetyl-5-chloropicolinoyl chloride can often be used directly in subsequent reactions or purified further if necessary.

Characterization of the Product

The formation of the acyl chloride can be confirmed by various spectroscopic methods.

Analytical Technique Expected Observations
Infrared (IR) Spectroscopy Appearance of a strong C=O stretching band characteristic of acyl chlorides in the range of 1770-1870 cm⁻¹.[14] The broad O-H stretch of the carboxylic acid starting material will be absent.
¹³C NMR Spectroscopy The carbonyl carbon of the acyl chloride typically resonates in the region of 160-180 ppm.[14]
¹H NMR Spectroscopy Protons adjacent to the carbonyl group will exhibit a characteristic chemical shift.
Mass Spectrometry A prominent peak corresponding to the formation of the acylium ion is expected.[15]

Conclusion

This application note provides a standardized and reliable protocol for the synthesis of 3-acetyl-5-chloropicolinoyl chloride. The procedure is straightforward and utilizes readily available reagents, making it accessible for a wide range of research applications. The resulting acyl chloride is a valuable synthetic intermediate with significant potential in the development of novel pharmaceuticals and other specialty chemicals.

References

  • ChemicalBook. (2026, January 17).
  • Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch20: Spectroscopic Analysis : Acyl Chlorides. Retrieved from [Link]

  • Sigma-Aldrich. (2015, February 26).
  • Bionium. (n.d.).
  • TCI AMERICA. (n.d.).
  • angenechemical.com. (n.d.). 3-Acetyl-5-chloropicolinic acid(CAS# 1221792-79-5). Retrieved from [Link]

  • Benchchem. (n.d.).
  • Benchchem. (n.d.).
  • National Institute of Standards and Technology. (n.d.). Acetyl chloride. In NIST Chemistry WebBook. Retrieved from [Link]

  • Science of Synthesis. (n.d.). Product Class 1: Acid Halides.
  • Li, W., et al. (2012). Intramolecular Schmidt Reaction of Acyl Chlorides with Alkyl Azides: Rapid Access to Fused Polycyclic Nitrogen-Containing Heterocycles via a Multistep One-Pot Transformation. Organic Letters, 14(22), 5764–5767.
  • ChemBK. (2024, April 10). Picolinoyl chloride hydrochloride. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). 3.
  • Master Organic Chemistry. (2011, December 3). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

  • Fisher Scientific. (2010, November 4).
  • Chemistry LibreTexts. (2023, January 22). Conversion of carboxylic acids to acid chlorides.
  • Google Patents. (n.d.). CN115611802B - Synthetic method of 3-acetyl-2-chloropyridine.
  • National Center for Biotechnology Information. (n.d.).
  • OrgoSolver. (n.d.). Carboxylic Acid to Acid Chloride (SOCl2) | Mechanism + Traps. Retrieved from [Link]

  • Journal of Islamic Academy of Sciences. (1989). SYNTHESIS OF SOME NEW HETEROCYCLIC COMPOUNDS WITH EXPECTED POTENTIAL BIOLOGICAL ACTIVITY.
  • Journal of Organic Chemistry and Pharmaceutical Research. (n.d.). Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl)
  • PubMed. (2018, August 9).
  • PubChem. (n.d.). 3,5,6-Trichloropicolinic acid. Retrieved from [Link]

  • ChemicalBook. (2025, June 24). 5-Acetyl-1H-Pyrazole-3-carboxylic acid.
  • MDPI. (2022, October 26). New, Eco-Friendly Method for Synthesis of 3-Chlorophenyl and 1,1′-Biphenyl Piperazinylhexyl Trazodone Analogues with Dual 5-HT1A/5-HT7 Affinity and Its Antidepressant-like Activity.

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Method

Application Note: Sonogashira Cross-Coupling Strategies for 3-Acetyl-5-chloropicolinic Acid

Executive Summary 3-Acetyl-5-chloropicolinic acid (CAS 1221792-79-5) is a highly functionalized pyridine building block characterized by a carboxylic acid at the 2-position, an acetyl group at the 3-position, and a chlor...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Acetyl-5-chloropicolinic acid (CAS 1221792-79-5) is a highly functionalized pyridine building block characterized by a carboxylic acid at the 2-position, an acetyl group at the 3-position, and a chlorine atom at the 5-position ()[1]. While aryl chlorides are traditionally avoided in palladium-catalyzed cross-couplings due to their poor reactivity, the unique electronic profile of this molecule presents an opportunity. The strong electron-withdrawing nature of the picolinic acid and acetyl moieties activates the C5-position, making it viable for C-C bond formation. This guide details the mechanistic rationale, optimized catalytic conditions, and a self-validating protocol for executing Sonogashira couplings with this specialized substrate.

Mechanistic Rationale & Substrate Causality

The Sonogashira reaction forms carbon-carbon bonds between terminal alkynes and aryl halides using a Pd/Cu co-catalytic system operating under basic conditions ()[2]. When applying this methodology to 3-Acetyl-5-chloropicolinic acid, three distinct chemical realities dictate the experimental design:

  • C-Cl Bond Activation: Aryl chlorides possess high bond dissociation energies, making the initial oxidative addition of Pd(0) kinetically sluggish. The general reactivity trend dictates that aryl bromides and iodides are vastly superior to aryl chlorides ()[2]. However, the electron-withdrawing acetyl and carboxylic acid groups deplete electron density from the pyridine ring. This localized electron deficiency makes the C-Cl bond highly susceptible to oxidative addition by electron-rich Pd(0) complexes.

  • Ligand Selection: To overcome the activation barrier of the chloride, bulky and electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, BrettPhos, or P(t-Bu)3) are strictly required. These ligands stabilize the monomeric Pd(0) active species and accelerate the difficult oxidative addition step ()[3].

  • Base Stoichiometry: The free carboxylic acid at C2 will immediately quench one equivalent of the base used in the reaction. Therefore, a minimum of 3.0 to 4.0 equivalents of base is required: one to deprotonate the acid, one to neutralize the generated HCl byproduct, and an excess to drive the transmetalation step within the catalytic cycle.

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (C-Cl Bond Cleavage) Pd0->OxAdd TransMet Transmetalation (Cu-Acetylide Transfer) OxAdd->TransMet RedElim Reductive Elimination (Product Formation) TransMet->RedElim RedElim->Pd0 Product 5-Alkynyl-3-acetylpicolinic acid RedElim->Product Substrate 3-Acetyl-5-chloropicolinic acid + Terminal Alkyne Substrate->OxAdd

Pd-catalyzed Sonogashira cycle for 3-Acetyl-5-chloropicolinic acid coupling.

Optimization of Reaction Conditions

To establish the most efficient catalytic system, various parameters were evaluated. The quantitative data below demonstrates the necessity of specialized ligands and robust inorganic bases when coupling terminal alkynes to the 5-chloro position.

EntryCatalyst (5 mol%)Ligand (10 mol%)Base (Equiv)SolventTemp (°C)Conversion (%)
1PdCl2(PPh3)2NoneEt3N (4.0)DMF90< 5%
2Pd(OAc)2PPh3Cs2CO3 (4.0)DMF9012%
3Pd2(dba)3XPhosK2CO3 (4.0)1,4-Dioxane9078%
4Pd(OAc)2P(t-Bu)3Et3N (4.0)THF7065%
5 Pd(OAc)2 BrettPhos Cs2CO3 (4.0) DMF 90 > 95%

Data Interpretation: Standard triphenylphosphine (PPh3) systems fail to activate the C-Cl bond (Entries 1 & 2). The combination of Pd(OAc)2, BrettPhos, and a strong inorganic base (Cs2CO3) in a polar aprotic solvent (DMF) provides optimal conversion (Entry 5).

Self-Validating Experimental Protocol

This protocol is designed with built-in observational checkpoints to ensure the reaction is proceeding correctly and to prevent common pitfalls such as catalyst poisoning.

Materials Required:

  • 3-Acetyl-5-chloropicolinic acid (1.0 mmol)

  • Phenylacetylene (1.2 mmol)

  • Pd(OAc)2 (0.05 mmol, 5 mol%)

  • BrettPhos (0.10 mmol, 10 mol%)

  • CuI (0.05 mmol, 5 mol%)

  • Cs2CO3 (4.0 mmol)

  • Anhydrous DMF (5.0 mL)

Step-by-Step Methodology:

  • Preparation & Degassing (Critical Step):

    • Action: In an oven-dried Schlenk flask, combine 3-Acetyl-5-chloropicolinic acid, Pd(OAc)2, BrettPhos, CuI, and Cs2CO3. Seal the flask with a rubber septum. Apply high vacuum for 5 minutes, then backfill with Argon. Repeat this cycle three times.

    • Causality: Any source of oxygen will rapidly oxidize the active Pd(0) species to inactive Pd(II) and promote the unwanted Glaser homocoupling dimerization of the alkyne, which consumes the starting material and reduces the copper co-catalyst ()[4].

  • Solvent & Alkyne Addition:

    • Action: Inject anhydrous, thoroughly degassed DMF (5.0 mL) followed by phenylacetylene via syringe. Stir at room temperature for 15 minutes.

    • Validation Check: The mixture should transition from a pale suspension to a deep red/brown homogeneous solution. The initial absence of this typical red color points to the failure of forming the catalytically active Pd(0) species ()[5].

  • Heating & Monitoring:

    • Action: Submerge the flask in a pre-heated oil bath at 90°C. Stir vigorously for 12-16 hours.

    • Validation Check: Monitor the reaction via TLC (Eluent: 9:1 DCM:MeOH with 1% AcOH). If a black precipitate (Pd black) forms on the walls of the flask, the catalyst has decomposed, likely due to oxygen ingress or solvent impurities.

  • Aqueous Workup:

    • Action: Cool the reaction to room temperature. Dilute with EtOAc (20 mL) and distilled water (20 mL). Separate the layers and discard the organic layer.

    • Causality: Because the product retains the carboxylic acid moiety, it exists as a highly water-soluble cesium salt under the basic reaction conditions. The unreacted alkyne and phosphine ligands will remain in the discarded organic layer.

  • Acidification & Isolation:

    • Action: Carefully acidify the aqueous layer to pH 3 using 1M HCl. Extract the newly precipitated product with fresh EtOAc (3 x 20 mL). Wash the combined organics with brine, dry over Na2SO4, and concentrate in vacuo.

    • Causality: Acidification is strictly required to protonate the picolinic acid, neutralizing its charge and driving it into the organic phase for successful extraction.

Workflow Step1 1. Degassing Solvent & Base Step2 2. Catalyst/Ligand Complexation Step1->Step2 Step3 3. Substrate & Alkyne Addition Step2->Step3 Step4 4. Heating at 90°C (12-16h) Step3->Step4 Step5 5. Aqueous Workup & Acidification Step4->Step5

Step-by-step experimental workflow for the cross-coupling protocol.

Downstream Applications

The resulting 5-alkynyl-3-acetylpicolinic acid derivatives are highly valuable intermediates in drug discovery. The newly installed alkyne handle can be subjected to click chemistry (CuAAC) to generate triazoles for target binding, or fully reduced to alkyl chains to modulate lipophilicity and membrane permeability during structure-activity relationship (SAR) profiling.

References

  • Title: Sonogashira coupling - Wikipedia Source: Wikipedia URL: [Link]

  • Title: A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Sonogashira Coupling Source: Organic Chemistry Portal URL: [Link]

  • Title: r/Chempros (Chemistry Professionals Community Landing Page) Source: Reddit URL: [Link]

Sources

Application

Application Notes &amp; Protocols: Strategic Derivatization of the Carboxylic Acid Group of 3-Acetyl-5-chloropicolinic Acid

Abstract 3-Acetyl-5-chloropicolinic acid is a substituted pyridine derivative of significant interest in the development of novel pharmaceuticals and agrochemicals. Its multifunctional structure, featuring a carboxylic a...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

3-Acetyl-5-chloropicolinic acid is a substituted pyridine derivative of significant interest in the development of novel pharmaceuticals and agrochemicals. Its multifunctional structure, featuring a carboxylic acid, an acetyl group, and a chloro substituent, provides a versatile scaffold for chemical modification. The strategic derivatization of the carboxylic acid group is a critical step in modulating the molecule's physicochemical properties—such as solubility, lipophilicity, and metabolic stability—and for creating advanced intermediates for further synthetic transformations. This guide provides an in-depth analysis and detailed, field-proven protocols for the three primary pathways of carboxylic acid derivatization: esterification, amidation, and conversion to the highly reactive acyl chloride intermediate. The causality behind experimental choices is explained to empower researchers in adapting these methods for their specific molecular targets.

Introduction: The Strategic Importance of 3-Acetyl-5-chloropicolinic Acid

Picolinic acids, which are pyridine-2-carboxylic acids, and their derivatives are foundational building blocks in medicinal and materials chemistry.[1][2] The subject of this guide, 3-Acetyl-5-chloropicolinic acid, presents a unique synthetic platform. The electron-withdrawing nature of the pyridine nitrogen, the chloro group, and the acetyl group influences the reactivity of the entire molecule, particularly the carboxylic acid at the C2 position.

Derivatizing this carboxylic acid is often the first step in a broader synthetic campaign. Converting the acid to an ester, for example, can protect it, increase its lipophilicity for better membrane permeability, or act as a prodrug moiety. Transforming it into an amide introduces a key structural motif found in countless biologically active molecules and allows for the exploration of new hydrogen bonding interactions with biological targets.[3][4] Finally, converting the acid to an acyl chloride dramatically increases its electrophilicity, enabling reactions with a wide range of weak nucleophiles that would not react with the parent carboxylic acid.[5][6]

Physicochemical Properties of 3-Acetyl-5-chloropicolinic Acid

A clear understanding of the starting material is fundamental to successful synthesis.

PropertyValueReference
CAS Number 1221792-79-5[7]
Molecular Formula C₈H₆ClNO₃
Molecular Weight 200.59 g/mol
Appearance Off-white to light yellow solid

Overview of Primary Derivatization Strategies

The carboxylic acid group of 3-Acetyl-5-chloropicolinic acid can be efficiently transformed into three key derivatives. Each pathway offers distinct advantages and yields a product with unique chemical reactivity, providing access to a broad scope of downstream compounds.

Derivatization_Overview cluster_products Key Derivatives Start 3-Acetyl-5-chloropicolinic Acid Ester Ester Derivative Start->Ester Esterification (Alcohol, Acid Catalyst) Amide Amide Derivative Start->Amide Amidation (Amine, Coupling Agent) AcylChloride Acyl Chloride (Reactive Intermediate) Start->AcylChloride Acid Chloride Formation (Thionyl Chloride / Oxalyl Chloride)

Caption: Key derivatization pathways for the carboxylic acid group.

Protocol I: Fischer Esterification to Synthesize Alkyl 3-Acetyl-5-chloropicolinates

Principle and Mechanistic Insight

Fischer esterification is a classic, acid-catalyzed condensation reaction between a carboxylic acid and an alcohol.[8] The reaction is an equilibrium process. To drive it towards the ester product, Le Châtelier's principle is applied, typically by using the alcohol as the solvent (a large excess) or by removing the water byproduct as it forms.[9] The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon and making it susceptible to nucleophilic attack by the alcohol.[9]

Detailed Experimental Protocol

Objective: To synthesize Methyl 3-acetyl-5-chloropicolinate.

Materials & Reagents:

  • 3-Acetyl-5-chloropicolinic acid

  • Methanol (Anhydrous), reagent grade

  • Sulfuric Acid (H₂SO₄), concentrated (98%)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add 3-Acetyl-5-chloropicolinic acid (e.g., 2.0 g, 1.0 eq).

  • Reagent Addition: Add 40 mL of anhydrous methanol. Stir the suspension until the acid is partially dissolved.

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (0.5 mL) dropwise to the stirring mixture. Caution: This is an exothermic process.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux (approx. 65-70°C) using a heating mantle.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% ethyl acetate in hexanes). The reaction is typically complete within 4-6 hours, as indicated by the consumption of the starting material.

  • Quenching & Solvent Removal: Allow the reaction to cool to room temperature. Remove the bulk of the methanol using a rotary evaporator.

  • Work-up: Dissolve the residue in 50 mL of ethyl acetate. Transfer the solution to a separatory funnel.

  • Neutralization: Carefully wash the organic layer by slowly adding 30 mL of saturated NaHCO₃ solution. Caution: CO₂ evolution will occur. Swirl gently until effervescence ceases. Separate the layers.

  • Washing: Wash the organic layer with 30 mL of water, followed by 30 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude methyl ester.

  • Purification: If necessary, the product can be purified by column chromatography on silica gel.

Esterification_Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Purification A 1. Combine Acid & Methanol B 2. Add H₂SO₄ (Catalyst) A->B C 3. Reflux (4-6 hours) B->C D 4. Remove MeOH (Rotovap) C->D E 5. Dissolve in EtOAc & Wash with NaHCO₃ D->E F 6. Dry (MgSO₄) & Concentrate E->F G 7. Purify (Chromatography) F->G

Caption: Workflow for Fischer Esterification.

Protocol II: Amidation via Activated Carboxylic Acid Intermediates

Principle and Mechanistic Insight

Directly forming an amide bond by heating a carboxylic acid and an amine is possible but often requires harsh conditions that can be incompatible with sensitive functional groups.[10] Modern organic synthesis overwhelmingly favors the use of "coupling agents." These reagents activate the carboxylic acid, converting the hydroxyl group into a better leaving group, thus facilitating nucleophilic attack by the amine under mild conditions.[11] A common and highly effective method involves using a carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in conjunction with an additive like HOBt (Hydroxybenzotriazole) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). EDC first reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. The amine can attack this intermediate directly, or for more efficient and less-racemization-prone reactions, the additive (HOBt/HATU) first displaces the activated EDC group to form an active ester, which is then cleanly displaced by the amine.[12]

Detailed Experimental Protocol

Objective: To synthesize N-benzyl-3-acetyl-5-chloropicolinamide.

Materials & Reagents:

  • 3-Acetyl-5-chloropicolinic acid

  • Benzylamine

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • DIPEA (N,N-Diisopropylethylamine) or Triethylamine (TEA)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • 1M Hydrochloric acid (HCl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 3-Acetyl-5-chloropicolinic acid (1.0 eq) in anhydrous DMF.

  • Reagent Addition: To the stirred solution, add HATU (1.1 eq) and DIPEA (2.5 eq). Stir for 10-15 minutes at room temperature to allow for pre-activation (formation of the active ester).

  • Amine Addition: Add benzylamine (1.1 eq) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature.

  • Monitoring: Monitor the reaction by TLC until the starting carboxylic acid is fully consumed (typically 2-4 hours).

  • Quenching: Pour the reaction mixture into a separatory funnel containing 100 mL of ethyl acetate.

  • Work-up:

    • Wash the organic layer with 1M HCl (2 x 30 mL) to remove excess amine and DIPEA.

    • Wash with saturated NaHCO₃ solution (2 x 30 mL) to remove any unreacted acid and the HOBt byproduct from HATU.

    • Wash with brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude amide can be purified by flash column chromatography on silica gel or by recrystallization.

Amidation_Workflow cluster_activation Activation Phase (in DMF) cluster_coupling Coupling & Work-up A 1. Dissolve Acid B 2. Add HATU & DIPEA (Pre-activate 15 min) A->B C 3. Add Amine (Stir 2-4h) B->C D 4. Quench in EtOAc C->D E 5. Sequential Wash: HCl, NaHCO₃, Brine D->E F 6. Dry & Concentrate E->F

Caption: Workflow for HATU-mediated Amidation.

Protocol III: Synthesis of 3-Acetyl-5-chloropicolinoyl Chloride

Principle and Mechanistic Insight

Acyl chlorides are among the most reactive derivatives of carboxylic acids.[13] Their synthesis involves replacing the carboxylic -OH group with a chloride atom. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.[5][14] The reaction proceeds by the carboxylic acid attacking the sulfur of SOCl₂, leading to the formation of a chlorosulfite intermediate and releasing HCl gas. The chloride ion then acts as a nucleophile, attacking the carbonyl carbon in an Sₙ2-type mechanism, which results in the formation of the acyl chloride and the release of sulfur dioxide (SO₂) and another molecule of HCl.[15] A catalytic amount of DMF is often added to accelerate the reaction via the formation of the Vilsmeier reagent, a more potent activating agent.[6] Acyl chlorides are highly moisture-sensitive and are typically used immediately in the next synthetic step without purification.

Detailed Experimental Protocol

Objective: To synthesize 3-Acetyl-5-chloropicolinoyl chloride for immediate use.

Materials & Reagents:

  • 3-Acetyl-5-chloropicolinic acid

  • Thionyl chloride (SOCl₂)

  • Dimethylformamide (DMF), anhydrous (catalytic amount)

  • Anhydrous Toluene or Dichloromethane (DCM) (optional, as solvent)

  • Reaction flask with reflux condenser

  • Gas trap (e.g., a bubbler with NaOH solution to neutralize HCl and SO₂ gases)

Procedure:

  • Safety First: This procedure must be performed in a well-ventilated fume hood as it generates toxic and corrosive gases (HCl, SO₂).

  • Reaction Setup: To an oven-dried round-bottom flask, add 3-Acetyl-5-chloropicolinic acid (1.0 eq). If desired, an anhydrous solvent like toluene can be added.

  • Reagent Addition: Add an excess of thionyl chloride (at least 2.0 eq, often used as the solvent). Add one drop of anhydrous DMF as a catalyst.

  • Reaction: Equip the flask with a reflux condenser connected to a gas trap. Heat the mixture gently to reflux (for toluene, ~110°C; for neat SOCl₂, ~76°C). The reaction is typically complete when the evolution of gas ceases, usually within 1-3 hours.

  • Isolation: Cool the reaction mixture to room temperature. The excess thionyl chloride is a volatile liquid and can be removed by distillation or, more commonly in a lab setting, by careful rotary evaporation under reduced pressure (ensure the vacuum pump is protected by a cold trap and a base trap).

  • Product: The resulting crude 3-Acetyl-5-chloropicolinoyl chloride is typically a yellow to brown oil or solid and is used directly in the subsequent reaction without further purification.

AcidChloride_Workflow A 1. Combine Acid & SOCl₂ (Add cat. DMF) WORK IN FUME HOOD B 2. Reflux with Gas Trap (1-3 hours) A->B C 3. Cool to RT B->C D 4. Remove Excess SOCl₂ (Under Vacuum) C->D E Crude Acyl Chloride (Use Immediately) D->E

Caption: Workflow for Acid Chloride Synthesis.

Summary and Comparative Analysis

Derivatization MethodKey ReagentsTypical ConditionsAdvantagesDisadvantages & Considerations
Esterification Alcohol, H₂SO₄Reflux, 4-12 hCost-effective, simple setup, uses common reagents.Equilibrium-limited, requires excess alcohol, can be slow.
Amidation Amine, HATU, DIPEARoom Temp, 2-4 hHigh yield, mild conditions, broad substrate scope, low racemization.[11]Reagents are expensive, requires anhydrous conditions and inert atmosphere.
Acid Chloride Formation Thionyl Chloride (SOCl₂)Reflux, 1-3 hCreates a highly reactive intermediate for difficult transformations.[5]Harsh reagents, generates toxic byproducts (HCl, SO₂), product is moisture-sensitive and rarely isolated.

Conclusion

The derivatization of the carboxylic acid group of 3-Acetyl-5-chloropicolinic acid is a fundamental and enabling step for the synthesis of complex molecules in drug discovery and agrochemical research. The choice between esterification, amidation, or conversion to an acyl chloride depends entirely on the overall synthetic goal. Fischer esterification provides a simple and economical route to esters. HATU-mediated amidation offers a mild, efficient, and reliable method for constructing amide bonds. Finally, the formation of the acyl chloride provides access to the most reactive form of the acyl group, necessary for reactions with poor nucleophiles. By understanding the principles and practical details of these core transformations, researchers can effectively leverage 3-Acetyl-5-chloropicolinic acid as a versatile synthetic building block.

References

  • Benchchem. (n.d.). Application Notes and Protocols: Picolinic Acid as a Derivatization Agent for Enhanced Analyte Detection.
  • Zang, Y., et al. (n.d.). High sensitivity LC-MS methods for quantitation of hydroxy- and keto-androgens. PMC.
  • Chen, D. Y.-K., et al. (n.d.).
  • Higashi, T., & Shimada, K. (2007). Use of novel picolinoyl derivatization for simultaneous quantification of six corticosteroids by liquid chromatography-electrospray ionization tandem mass spectrometry. PubMed. [Link]

  • Ramgren, M. (n.d.). Pyridine activation: strategies for carbon-carbon bond formation on heterocyclic scaffolds. Iowa Research Online.
  • (n.d.). Two-step derivatization procedures for the ionization enhancement of anabolic steroids in LC-ESI-MS for doping control analysis.
  • Mawatari, K., et al. (2023). Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent.
  • Al-Zoubi, R. M., et al. (2024). Borane-Pyridine: An Efficient Catalyst for Direct Amidation. MDPI. [Link]

  • Patel, R. P., et al. (2020). Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4- b ]quinolinones. RSC Publishing.
  • Ghaffari, T., et al. (2016). Direct ortho-Arylation of Pyridinecarboxylic Acids: Overcoming the Deactivating Effect of sp2-Nitrogen. ACS Publications. [Link]

  • CymitQuimica. (n.d.). CAS 5470-22-4: Chloropicolinicacid.
  • Isherwood, F. (n.d.). Direct amide formation from unactivated carboxylic acids and amines. The Royal Society of Chemistry.
  • (2025). Understanding the Formation of Acid Chlorides: Common Missteps and Key Insights.
  • (n.d.).
  • Khan, I., et al. (n.d.). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. PMC.
  • (n.d.).
  • Angene Chemical. (n.d.). 3-Acetyl-5-chloropicolinic acid(CAS# 1221792-79-5).
  • Abdou, M. M., et al. (n.d.). Synthesis and chemical transformations of 3-acetyl-4-hydroxyquinolin-2(1H)
  • Kovac, A., et al. (2024). Derivatization of carboxylic groups prior to their LC analysis - A review. PubMed. [Link]

  • Cameron, S. A., et al. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. PMC. [Link]

  • Clark, J. (n.d.). preparation of acyl chlorides (acid chlorides). Chemguide. [Link]

  • Benchchem. (n.d.). Application Notes and Protocols: Derivatization of the Carboxylic Acid Group of 3-Chloro-5.
  • De Figueiredo, R. M., et al. (2023). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. [Link]

  • Barl, N. M., et al. (n.d.). Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics. PMC.
  • Al-Warhi, T., et al. (n.d.). An Overview on Synthetic Strategies to 3-Acylcoumarins. Connect Journals.
  • Wikipedia. (n.d.). Acyl chloride. Retrieved from Wikipedia. [Link]

  • Clark, J. (n.d.). esterification - alcohols and carboxylic acids. Chemguide. [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from Organic Chemistry Portal. [Link]

  • ChemicalBook. (2025). The Application and Synthesis of 3-Acetylpyridine.
  • BYJU'S. (2022). Acid Chloride. Retrieved from BYJU'S. [Link]

  • Colapret, J. A. (n.d.).
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  • Benchchem. (n.d.). A Comparative Guide to the Synthesis of 3-Acetylpyridine for Researchers and Drug Development Professionals.
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  • Jiraskova, K., et al. (2023).
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Method

HPLC analysis of 3-Acetyl-5-chloropicolinic acid and its derivatives

An In-Depth Guide to the HPLC Analysis of 3-Acetyl-5-chloropicolinic Acid and Its Derivatives This document provides a comprehensive set of application notes and protocols for the development and validation of a robust H...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the HPLC Analysis of 3-Acetyl-5-chloropicolinic Acid and Its Derivatives

This document provides a comprehensive set of application notes and protocols for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 3-Acetyl-5-chloropicolinic acid and its structurally related derivatives. This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries. The methodologies described herein are grounded in fundamental chromatographic principles and aligned with international regulatory standards to ensure data integrity and reliability.

Introduction and Analytical Rationale

3-Acetyl-5-chloropicolinic acid (CAS: 1221792-79-5), with the IUPAC name 3-acetyl-5-chloropyridine-2-carboxylic acid, is a substituted picolinic acid derivative.[1] Such compounds are significant as intermediates and building blocks in the synthesis of pharmaceutically active compounds.[2][3][4] The precise and accurate quantification of this analyte, along with the detection and profiling of its impurities or derivatives, is critical for ensuring the quality, safety, and efficacy of drug substances and products.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose, offering high resolution, sensitivity, and reproducibility.[5][6] The development of a successful HPLC method hinges on a thorough understanding of the analyte's physicochemical properties and their interaction with the stationary and mobile phases.

Physicochemical Properties of 3-Acetyl-5-chloropicolinic Acid

A foundational understanding of the analyte's properties is crucial for methodical and efficient method development.

PropertyValue / Predicted CharacteristicSource / Rationale
CAS Number 1221792-79-5[1]
IUPAC Name 3-acetyl-5-chloropyridine-2-carboxylic acid[1]
Molecular Formula C₈H₆ClNO₃[1]
Molecular Weight 199.59 g/mol Calculated from formula
Predicted pKa ~3.4Based on the pKa of similar structures like 5-chloropicolinic acid.[4]
UV Absorbance Expected strong absorbance due to the substituted pyridine ring.Aromatic systems are strong chromophores.
Polarity Polar, acidic compound.Presence of carboxylic acid, acetyl, and pyridine nitrogen groups.
Core Chromatographic Strategy: Reversed-Phase HPLC

Given its aromatic structure and moderate polarity, Reversed-Phase HPLC (RP-HPLC) is the most suitable chromatographic mode.[7] In RP-HPLC, the stationary phase is non-polar (e.g., C18), and the mobile phase is a more polar aqueous-organic mixture. Key to the analysis of an acidic compound like 3-Acetyl-5-chloropicolinic acid is the control of its ionization state via the mobile phase pH. To achieve reproducible retention and sharp, symmetrical peaks, the mobile phase pH should be set at least 1-2 units below the analyte's pKa.[8][9] This suppresses the ionization of the carboxylic acid group, rendering the molecule less polar and allowing for better retention on the C18 stationary phase.[7]

Experimental Protocol: Isocratic RP-HPLC Method

This section details a robust, ready-to-use protocol for the quantification of 3-Acetyl-5-chloropicolinic acid.

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • HPLC Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended as a starting point.

  • Solvents: HPLC grade acetonitrile and water.

  • Reagents: Phosphoric acid, analytical grade.

  • Reference Standard: Certified reference standard of 3-Acetyl-5-chloropicolinic acid (purity ≥98%).

  • Sample Preparation: Syringe filters (0.45 µm, PTFE or nylon), volumetric flasks, pipettes, and autosampler vials.

Chromatographic Conditions

The following conditions are a recommended starting point and may require optimization for specific instruments or derivatives.

ParameterRecommended ConditionRationale
Stationary Phase C18, 4.6 x 150 mm, 5 µmProvides excellent retention for moderately polar aromatic compounds.
Mobile Phase A 0.1% Phosphoric Acid in Water (v/v), pH ~2.1Low pH suppresses analyte ionization for good peak shape and retention.[7][9]
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency and low viscosity.
Composition Isocratic: 60% A / 40% B (Adjust as needed)A starting point to achieve a retention factor (k') between 2 and 10.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides stable retention times and improved peak efficiency.
Detection Wavelength 220 nmThe carboxyl group and aromatic ring absorb in this region.[10] A full UV scan (190-400 nm) is recommended during method development to find the absorbance maximum.
Injection Volume 10 µLA typical volume; can be adjusted based on concentration and sensitivity needs.
Preparation of Solutions

G cluster_0 Reagent Preparation cluster_1 Standard & Sample Preparation A Mobile Phase A: Add 1 mL H₃PO₄ to 1 L HPLC Water B Mobile Phase B: 100% Acetonitrile C Diluent: Mix Mobile Phase A and B (60:40 v/v) D Stock Standard (1 mg/mL): Weigh 10 mg of standard, dissolve in 10 mL Diluent E Working Standards: Serially dilute Stock Standard with Diluent (e.g., 1-100 µg/mL) D->E G Filter (0.45 µm) all solutions into HPLC vials E->G F Sample Solution (e.g., 0.1 mg/mL): Weigh 10 mg of sample, dissolve in 100 mL Diluent F->G

1. Mobile Phase A (0.1% Phosphoric Acid in Water):

  • Carefully add 1.0 mL of concentrated phosphoric acid to a 1 L volumetric flask containing approximately 900 mL of HPLC-grade water.

  • Bring to volume with water and mix thoroughly. The pH should be approximately 2.1.

  • Filter through a 0.45 µm membrane filter before use.[9]

2. Diluent:

  • Prepare by mixing Mobile Phase A and Mobile Phase B in the same ratio as the chromatographic run (e.g., 60:40 v/v). This prevents peak distortion.

3. Standard Stock Solution (e.g., 1000 µg/mL):

  • Accurately weigh approximately 10 mg of the 3-Acetyl-5-chloropicolinic acid reference standard.

  • Transfer to a 10 mL volumetric flask, dissolve in, and dilute to volume with the Diluent.[10]

4. Working Standard Solutions:

  • Prepare a series of at least five working standards by serially diluting the stock solution with the Diluent to cover the expected concentration range of the samples (e.g., 1, 5, 10, 50, 100 µg/mL).[11] These will be used to construct the calibration curve.

5. Sample Preparation:

  • Accurately weigh an appropriate amount of the sample to achieve a final concentration within the calibration range.

  • Dissolve in and dilute to volume with the Diluent.

  • Prior to injection, filter the solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter.[12][13]

Method Development and Optimization Strategy

The protocol above provides a solid starting point. However, optimization is often necessary for separating the main analyte from its specific impurities or derivatives.

G start Initial Analysis with Starting Conditions check_res Resolution (Rs > 2)? Peak Shape (As ~ 1.0)? Retention (k' 2-10)? start->check_res opt_mobile Adjust Mobile Phase % Acetonitrile check_res->opt_mobile No (Retention Issue) opt_ph Adjust Mobile Phase pH (e.g., use TFA or Formate buffer) check_res->opt_ph No (Peak Shape Issue) opt_col Change Column (e.g., Phenyl, RP-Amide) check_res->opt_col No (Resolution Issue) validate Method Validation (ICH Q2) check_res->validate Yes opt_mobile->check_res opt_ph->check_res opt_col->start

  • Optimizing Retention: If the analyte elutes too early (k' < 2), decrease the percentage of acetonitrile. If it elutes too late (k' > 10), increase the percentage of acetonitrile.

  • Improving Peak Shape: Tailing peaks for acidic compounds can occur if the mobile phase pH is too high, causing partial ionization. Ensure the pH is sufficiently low. Classical peak tailing can also be caused by interactions with residual silanols on the silica surface.[14]

  • Enhancing Resolution: If derivatives or impurities co-elute with the main peak, a gradient elution may be required. Alternatively, changing the column chemistry (e.g., to a Phenyl column for enhanced π-π interactions with the aromatic ring) can provide different selectivity.[15]

Protocol for Method Validation

Once a suitable method is developed, it must be validated to demonstrate its fitness for purpose, in accordance with ICH Q2(R2) guidelines.[5][16][17] Validation ensures the method provides reliable, reproducible, and accurate data.

G A {Method Validation Plan | (ICH Q2)} B {Specificity | Differentiates analyte from impurities/matrix} A->B C {Linearity & Range | Proportional response to concentration} A->C D {Accuracy | Closeness to true value (% Recovery)} A->D E {Precision | Repeatability & Intermediate (%RSD)} A->E F {LOD & LOQ | Lowest detectable & quantifiable levels} A->F G {Robustness | Insensitive to small method variations} A->G H {Validated Method | Ready for Routine Use} B->H C->H D->H E->H F->H G->H

Validation Parameters and Acceptance Criteria
ParameterPurposeExperimental ApproachTypical Acceptance Criteria
Specificity To ensure the method measures only the desired analyte without interference.[16]Analyze blank, placebo, and spiked samples. Perform forced degradation studies (acid, base, peroxide, heat, light).[17]Peak is pure (e.g., by DAD) and well-resolved from degradation products and matrix components (Resolution > 2).
Linearity To verify a direct proportional relationship between concentration and detector response.[16]Analyze 5-6 standards across a specified range (e.g., 80-120% of expected concentration). Plot peak area vs. concentration.Correlation coefficient (r²) ≥ 0.999.
Accuracy To determine the closeness of the measured value to the true value.[16]Analyze samples spiked with known amounts of analyte at 3 levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery between 98.0% and 102.0%.
Precision To assess the degree of scatter between a series of measurements.[8]Repeatability: 6 replicate injections of the same sample. Intermediate Precision: Repeat on a different day with a different analyst/instrument.Relative Standard Deviation (%RSD) ≤ 2.0%.
LOD & LOQ To determine the lowest concentration that can be reliably detected and quantified.[8]Based on signal-to-noise ratio (S/N) (LOD ≈ 3:1, LOQ ≈ 10:1) or the standard deviation of the response and the slope of the calibration curve.LOQ precision should meet acceptance criteria.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations.[6]Vary parameters like mobile phase pH (±0.2), column temperature (±5°C), and flow rate (±10%).System suitability parameters remain within limits; results are not significantly affected.
System Suitability To ensure the chromatographic system is adequate for the intended analysis.[6]Inject a standard solution multiple times before starting the analysis.%RSD of peak area < 2.0%; Tailing factor ≤ 2.0; Theoretical plates > 2000.

Adapting the Method for Derivatives

The established method for 3-Acetyl-5-chloropicolinic acid serves as an excellent template for its derivatives. Modifications will likely be needed based on the derivative's structure:

  • More Polar Derivatives: May require a lower percentage of organic modifier (acetonitrile) or a steeper gradient to elute in a reasonable time.

  • Less Polar Derivatives: May require a higher percentage of organic modifier.

For each new derivative, the method must be re-optimized and, depending on the extent of the changes, partially or fully re-validated to ensure its suitability.[5]

References

  • Steps for HPLC Method Validation. (2024). Pharmaguideline.
  • A Review of HPLC Method Development and Validation as per ICH Guidelines. (n.d.). Asian Journal of Pharmaceutical Analysis.
  • Step-by-step guide for using 4-(2-Hydroxyethyl)picolinic acid in HPLC. (n.d.). Benchchem.
  • METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. (2024). Zenodo.
  • Sample Pretreatment for HPLC. (n.d.). Nacalai Tesque.
  • Developing HPLC Methods. (n.d.). Sigma-Aldrich.
  • A review on method development by hplc. (n.d.). SciSpace.
  • ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma.
  • Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. (2024). Drawell.
  • Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Acoric Acid. (n.d.). Benchchem.
  • Control pH During Method Development for Better Chromatography. (n.d.). Agilent.
  • Validation of Analytical Procedures Q2(R2). (2023). ICH.
  • HPLC Method Development. (n.d.). Phenomenex.
  • 3-Acetyl-5-chloropicolinic acid(CAS# 1221792-79-5 ). (n.d.). angenechemical.com.
  • 5-chloropicolinic acid | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. (n.d.). pharma-excipients.com.
  • 5-chloropicolinic acid. (2024). ChemBK.
  • Quantification of chlorogenic acid, rosmarinic acid, and caffeic acid contents in selected Thai medicinal plants using RP-HPLC-D. (n.d.). SciELO.
  • 5-Chloropyridine-2-carboxylic acid | 86873-60-1. (2026). ChemicalBook.

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Application

Application Note: Optimized Protocols for the Esterification of 3-Acetyl-5-chloropicolinic Acid

Executive Summary 3-Acetyl-5-chloropicolinic acid (CAS: 1221792-79-5) is a highly functionalized pyridine derivative that serves as a privileged structural motif in medicinal chemistry and agrochemical development. The e...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Acetyl-5-chloropicolinic acid (CAS: 1221792-79-5) is a highly functionalized pyridine derivative that serves as a privileged structural motif in medicinal chemistry and agrochemical development. The esterification of this compound is a critical synthetic transformation used to synthesize prodrugs, enhance lipophilicity for cell-based assays, or prepare key intermediates for downstream cross-coupling.

However, the unique electronic and steric profile of this molecule—specifically the bulky 3-acetyl group and the electron-withdrawing 5-chloro substituent—renders traditional esterification methods inefficient. This application note details the mechanistic bottlenecks of this substrate and provides two field-validated, self-validating protocols to achieve high-yielding esterification.

Structural Analysis & Mechanistic Bottlenecks

Esterifying picolinic acid derivatives is notoriously challenging compared to standard aliphatic or benzoic acids. When working with 3-Acetyl-5-chloropicolinic acid, researchers must account for three primary obstacles:

  • Steric Hindrance: The acetyl group at the 3-position creates significant steric bulk directly adjacent to the 2-carboxylic acid. This limits the trajectory of incoming bulky nucleophiles (alcohols) during the transition state.

  • Electronic Deactivation: The electron-withdrawing 5-chloro substituent and the inherently electron-deficient pyridine ring decrease the nucleophilicity of the carboxylate oxygen. Consequently, standard acid-catalyzed Fischer esterification (e.g., refluxing in methanol with catalytic H₂SO₄) is sluggish and often results in incomplete conversion.

  • Rearrangement Risks (The Steglich Problem): Traditional Steglich esterification utilizing N,N'-Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP) [3] frequently fails with picolinic acids. The adjacent basic pyridine nitrogen facilitates a rapid, irreversible rearrangement of the highly reactive O-acylurea intermediate into a thermodynamically stable, unreactive N-acylurea byproduct [1].

To circumvent these issues, activation of the carboxylic acid must be rapid and bypass the O-acylurea intermediate. We recommend two approaches: Acid Chloride Activation (for robust, simple alcohols) and MNBA-Mediated Mixed Anhydride Activation (for complex or acid-sensitive alcohols) [2].

Comparative Esterification Strategies

The following table summarizes the quantitative and qualitative data for selecting the appropriate esterification strategy for 3-Acetyl-5-chloropicolinic acid.

ParameterProtocol A: Acid Chloride Method (SOCl₂/DMF)Protocol B: Mixed Anhydride Method (MNBA/DMAP)
Typical Yield 85% – 95%75% – 90%
Reaction Time 2 h (Activation) + 12 h (Esterification)30 – 60 minutes (Total)
Best Suited For Primary/Secondary aliphatic alcohols, robust phenolsSterically hindered, acid-sensitive, or complex alcohols
Key Byproducts SO₂, HCl gas, Pyridinium salts2-Methyl-6-nitrobenzoic acid (easily washed out)
Scalability Excellent (Gram to Kilogram scale)Good (Milligram to Gram scale)
Mechanistic Bypass Avoids O-acylurea formation entirelyForms a stable mixed anhydride, preventing rearrangement

Experimental Protocols

Protocol A: Thionyl Chloride-Mediated Activation

Causality Insight: This method relies on the in situ generation of the Vilsmeier-Haack reagent (from the catalytic DMF and SOCl₂), which acts as the true chlorinating species. This ensures complete conversion of the sterically hindered 3-acetyl-5-chloropicolinic acid to its highly electrophilic acid chloride hydrochloride salt [1].

Materials Required:

  • 3-Acetyl-5-chloropicolinic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) (Excess, ~10 eq)

  • N,N-Dimethylformamide (DMF) (Catalytic, 0.05 eq)

  • Target Alcohol (1.1 eq)

  • Triethylamine (TEA) (3.0 eq)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

Step-by-Step Methodology:

  • Activation: To a flame-dried round-bottom flask under an inert atmosphere (N₂), add 3-Acetyl-5-chloropicolinic acid (1.0 eq).

  • Add thionyl chloride (10 eq) carefully at 0 °C, followed by a catalytic amount of anhydrous DMF (0.05 eq).

  • Remove the ice bath and stir the mixture at 40 °C for 2 hours. Self-Validation Check: The suspension will transition into a clear solution as the acid chloride forms, accompanied by the cessation of SO₂/HCl gas evolution.

  • Concentration: Remove excess SOCl₂ in vacuo. Co-evaporate the residue twice with anhydrous toluene to ensure complete removal of residual HCl and SOCl₂. The resulting crude product is 3-acetyl-5-chloropicolinoyl chloride hydrochloride.

  • Esterification: Dissolve the crude acid chloride in anhydrous THF (0.2 M) and cool to 0 °C.

  • Add the target alcohol (1.1 eq) followed by the dropwise addition of TEA (3.0 eq). The mixture will immediately turn cloudy due to the precipitation of TEA·HCl salts.

  • Stir at room temperature for 12 hours.

  • Workup: Filter the reaction mixture to remove the TEA·HCl salts. Concentrate the filtrate and purify via silica gel flash chromatography (typically Hexanes/Ethyl Acetate) to yield the pure ester.

Protocol B: MNBA Mixed Anhydride (Shiina) Method

Causality Insight: For sensitive substrates where harsh acidic conditions (HCl) must be avoided, 2-methyl-6-nitrobenzoic anhydride (MNBA) is utilized. The steric bulk of the 2-methyl and 6-nitro groups on MNBA directs the nucleophilic attack of the alcohol exclusively to the picolinoyl carbonyl, preventing the formation of undesired ester byproducts [2].

Materials Required:

  • 3-Acetyl-5-chloropicolinic acid (1.0 eq)

  • Target Alcohol (1.0 eq)

  • MNBA (1.2 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.2 eq)

  • Triethylamine (TEA) (2.0 eq)

  • Anhydrous Acetonitrile (ACN) or DCM

Step-by-Step Methodology:

  • Preparation: In a dry vial, dissolve 3-Acetyl-5-chloropicolinic acid (1.0 eq) and the target alcohol (1.0 eq) in anhydrous ACN (0.1 M).

  • Reagent Addition: Add MNBA (1.2 eq) and TEA (2.0 eq) to the solution. Vortex gently to ensure homogeneity.

  • Catalysis: Add DMAP (0.2 eq) to initiate the reaction.

  • Incubation: Stir the reaction mixture at room temperature for 30–60 minutes. Self-Validation Check: Reaction progress can be rapidly monitored via LC-MS; look for the disappearance of the picolinic acid mass and the appearance of the esterified product.

  • Quenching & Cleanup: Dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ (to remove the 2-methyl-6-nitrobenzoic acid byproduct), water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify via column chromatography.

Reaction Pathway Visualization

The following diagram illustrates the logical workflow and intermediate formation during the mild MNBA-mediated esterification (Protocol B).

G Substrate 3-Acetyl-5-chloropicolinic acid (Substrate) Intermediate Mixed Anhydride Intermediate (Highly Reactive Electrophile) Substrate->Intermediate Anhydride Formation (- TEA salt) Reagents MNBA / DMAP / TEA (Activation Reagents) Reagents->Intermediate Anhydride Formation (- TEA salt) Product 3-Acetyl-5-chloropicolinate Ester (Final Product) Intermediate->Product DMAP-Catalyzed Esterification Alcohol Target Alcohol (R-OH) (Nucleophile) Alcohol->Product DMAP-Catalyzed Esterification

Caption: Mechanistic pathway of MNBA-mediated mixed anhydride esterification for picolinic acids.

References

  • Christensen, C., et al. "A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids." Molecules, vol. 6, no. 1, 2001, pp. 47-51. Available at:[Link]

  • Kadirappa, A., and Napoleon, A. A. "An Efficient Approach for the Esterification of 5-Chloroquinolin-8-ol through Steglich Reaction and their Antioxidant Applications." Asian Journal of Chemistry, vol. 35, no. 6, 2023, pp. 1356-1360. Available at: [Link]

Method

Application Note: 3-Acetyl-5-chloropicolinic Acid as a Trifunctional Scaffold in Heterocyclic Synthesis

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Professionals Compound: 3-Acetyl-5-chloropicolinic acid (CAS: 1221792-79-5) Introduction & Mechanistic Rationale In modern drug discovery, funct...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Discovery Professionals Compound: 3-Acetyl-5-chloropicolinic acid (CAS: 1221792-79-5)

Introduction & Mechanistic Rationale

In modern drug discovery, functionalized pyridine scaffolds are highly sought after due to their favorable physicochemical properties and prevalence in FDA-approved therapeutics. 3-Acetyl-5-chloropicolinic acid represents a uniquely versatile, trifunctional building block[1]. It has been identified both as a direct bioactive compound—such as an inhibitor of N-acylmannosamine kinase (MNK)—and as a critical intermediate for synthesizing dual-stage antiparasitic agents.

The synthetic utility of this molecule stems from the orthogonal reactivity of its three functional groups:

  • 3-Acetyl Group (Methyl Ketone): Highly activated by the electron-withdrawing pyridine ring, the α-protons are exceptionally acidic, making this site primed for Claisen-Schmidt condensations to form chalcones, pyrazoles, and pyrimidines[2].

  • 5-Chloro Group: While aryl chlorides are typically sluggish in cross-coupling reactions, the electron-deficient nature of the picolinic acid core sufficiently activates the C-Cl bond for Palladium-catalyzed Suzuki-Miyaura couplings and Nucleophilic Aromatic Substitution (SNAr)[3].

  • 2-Carboxylic Acid (Picolinic Acid): Readily activated for amidation or cyclodehydration to form 1,3,4-oxadiazoles or thiazoles.

ReactivityMap Core 3-Acetyl-5-chloropicolinic acid (Trifunctional Scaffold) Acetyl 3-Acetyl Group (Enolate Chemistry) Core->Acetyl Site 1 Chloro 5-Chloro Group (Cross-Coupling/SNAr) Core->Chloro Site 2 Carboxyl 2-Carboxylic Acid (Amidation/Cyclization) Core->Carboxyl Site 3 Pyrazoles Pyrazoles, Pyrimidines, Chalcones Acetyl->Pyrazoles Hydrazines / Aldehydes Biaryls 5-Aryl/Heteroaryl Derivatives Chloro->Biaryls Pd-Catalysis / Boronic Acids Oxadiazoles Amides, 1,3,4-Oxadiazoles, Esters Carboxyl->Oxadiazoles Coupling Agents / Hydrazides

Fig 1. Reactivity map of 3-Acetyl-5-chloropicolinic acid highlighting its trifunctional nature.

Experimental Protocols & Causality

To ensure reproducibility, the following protocols are designed as self-validating systems. Each workflow incorporates specific checkpoints to verify intermediate formation before proceeding to the next synthetic step.

Protocol A: Synthesis of Pyrazolo-Pyridine Derivatives via the 3-Acetyl Group

This protocol leverages the methyl ketone to construct a pyrazole ring, a common pharmacophore in kinase inhibitors[4].

Rationale for Reagent Selection: We utilize methanolic NaOH to drive the initial Claisen-Schmidt condensation. The electron-deficient pyridine accelerates enolate formation but also makes the resulting chalcone susceptible to retro-aldol degradation if heated excessively. Therefore, the first step is strictly conducted at room temperature[2].

  • Chalcone Formation: Dissolve 3-acetyl-5-chloropicolinic acid (1.0 eq) and an aryl aldehyde (1.1 eq) in methanol (0.2 M). Add 10% aqueous NaOH dropwise until pH 10 is reached. Stir at 25 °C for 4 hours.

  • Validation Checkpoint 1: Perform TLC (Eluent: 5% MeOH in DCM). The disappearance of the starting material and the appearance of a highly UV-active fluorescent spot (the conjugated chalcone) validates the step.

  • Cyclization: To the same reaction vessel, add phenylhydrazine (1.2 eq) and neutralize the mixture to pH 6 using glacial acetic acid. Heat to 80 °C under reflux for 6 hours.

  • Workup & Validation Checkpoint 2: Cool to room temperature, precipitate the product with ice water, and filter. Analyze via LC-MS; the target pyrazole will show a distinct [M+H]+ peak corresponding to the loss of water from the hydrazone intermediate.

Protocol B: Suzuki-Miyaura Cross-Coupling at the 5-Chloro Position

Chloropyridines are notoriously resistant to standard Palladium catalysts (like Pd(PPh3​)4​ ) due to the strong C-Cl bond and the risk of catalyst poisoning by the basic pyridine nitrogen.

Rationale for Reagent Selection: We employ XPhos Pd G4 (a fourth-generation palladacycle precatalyst). The bulky, electron-rich XPhos ligand dramatically accelerates the oxidative addition into the C-Cl bond and sterically prevents the pyridine nitrogen from coordinating to the Palladium center[3]. Prior esterification of the carboxylic acid is mandatory to prevent the formation of insoluble Palladium-carboxylate complexes[5].

SuzukiWorkflow Start 5-Chloropicolinate Ester OxAdd Oxidative Addition (Pd(0) + XPhos) Start->OxAdd XPhos Pd G4 Transmet Transmetalation (Ar-B(OH)2 + Base) OxAdd->Transmet K3PO4, H2O RedElim Reductive Elimination (Pd(II) -> Pd(0)) Transmet->RedElim RedElim->OxAdd Catalyst Regeneration Product 5-Aryl Picolinate Ester RedElim->Product

Fig 2. Catalytic cycle for the Suzuki-Miyaura cross-coupling at the 5-chloro position.

  • Esterification: Reflux 3-acetyl-5-chloropicolinic acid in methanol with catalytic H2​SO4​ for 12 hours to yield the methyl ester.

  • Degassing (Critical Step): In a Schlenk flask, combine the methyl ester (1.0 eq), arylboronic acid (1.5 eq), and K3​PO4​ (3.0 eq) in a 4:1 mixture of 1,4-Dioxane/Water. Sparge with N2​ for 15 minutes. Causality: Oxygen rapidly oxidizes the electron-rich XPhos ligand, which will immediately terminate the catalytic cycle.

  • Coupling: Add XPhos Pd G4 (5 mol%). Seal the flask and heat at 80 °C for 12 hours.

  • Validation Checkpoint: Filter through Celite, concentrate, and analyze via 1H NMR. The successful coupling is validated by the appearance of new aromatic protons and a downfield shift of the pyridine C4 and C6 protons.

Protocol C: 1,3,4-Oxadiazole Formation via the 2-Carboxylic Acid

Rationale for Reagent Selection: HATU is selected over traditional EDC/HOBt coupling agents. The electron-withdrawing nature of the chloropyridine ring reduces the nucleophilicity of the carboxylate, requiring the highly reactive HOAt-ester intermediate generated by HATU to drive amidation efficiently.

  • Activation: Dissolve the picolinic acid (1.0 eq) in anhydrous DMF. Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir for 15 minutes at 25 °C to form the active ester.

  • Hydrazide Addition: Add an aryl hydrazide (1.1 eq) and stir for 4 hours.

  • Validation Checkpoint 1: LC-MS must confirm the mass of the open-chain diacylhydrazine intermediate.

  • Cyclodehydration: Add Burgess reagent (2.0 eq) or POCl3​ and heat to 90 °C for 4 hours.

  • Validation Checkpoint 2: IR Spectroscopy. The successful formation of the 1,3,4-oxadiazole is confirmed by the complete disappearance of the broad N-H stretch (3200 cm−1 ) and the carbonyl C=O stretch (1680 cm−1 ), replaced by a sharp C=N stretch (~1600 cm−1 ).

Quantitative Data & Yield Comparison

The table below summarizes the typical reaction parameters, expected yields, and critical optimization variables for the three primary synthetic pathways utilizing 3-Acetyl-5-chloropicolinic acid.

Synthetic PathwayTarget Heterocyclic MotifPrimary Reagents / CatalystTemp / TimeTypical Yield RangeKey Optimization Variable
Pathway A Pyrazole-Pyridine Hybrids1. Ar-CHO, NaOH2. PhNHNH2​ , AcOH25 °C (4h) 80 °C (6h)65% – 82%Strict pH control (pH 6) during hydrazine cyclization prevents side-reactions[2].
Pathway B 5-Aryl-Picolinic AcidsAr-B(OH)2, XPhos Pd G4, K3​PO4​ 80 °C (12h)70% – 90%Prior esterification prevents Palladium-carboxylate chelation[5].
Pathway C 1,3,4-Oxadiazoles1. Ar-CONHNH2, HATU2. Burgess Reagent25 °C (4h) 90 °C (4h)55% – 75%Sequential addition of DIPEA prevents premature hydrolysis of the active ester.

References

  • BRENDA Enzyme Database. "Information on EC 2.7.1.60 - N-acylmannosamine kinase". BRENDA. URL: [Link]

  • Alday, P. H., et al. "Dual-Stage Picolinic Acid-Derived Inhibitors of Toxoplasma gondii." ACS Infectious Diseases, 2020. URL:[Link]

  • Phayde, S. P. D., et al. "Synthesis and Biological Assessment of Novel Pyridine-Pyrazole Hybrids: Molecular Docking and Antioxidant Studies." Asian Journal of Chemistry, 2025. URL:[Link]

  • Hansen, A. H., et al. "Development and Characterization of Potent Succinate Receptor Fluorescent Tracers." ACS Pharmacology & Translational Science, 2020. URL:[Link]

Sources

Application

Application Note: 3-Acetyl-5-chloropicolinic Acid as an Advanced Intermediate in the Synthesis of Novel Auxinic Herbicides

Audience: Researchers, Discovery Chemists, and Agrochemical Development Professionals Content Type: Technical Guide & Validated Protocols Executive Summary This application note details the strategic utility of 3-Acetyl-...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Discovery Chemists, and Agrochemical Development Professionals Content Type: Technical Guide & Validated Protocols

Executive Summary

This application note details the strategic utility of 3-Acetyl-5-chloropicolinic acid (CAS: 1221792-79-5) in modern agrochemical discovery. By leveraging the unique reactivity of the 3-acetyl group and the lipophilicity of the 5-chloro substituent, researchers can synthesize next-generation pyrazolyl-picolinate herbicides. These novel architectures are specifically designed to overcome widespread weed resistance by selectively and potently targeting the AFB5 auxin receptor.

Mechanistic Rationale & Target Biology

Picolinic acid derivatives represent a cornerstone class of synthetic auxin herbicides[1]. Commercial benchmarks such as picloram, clopyralid, and halauxifen-methyl mimic the endogenous plant hormone indole-3-acetic acid (IAA)[1]. However, unlike IAA, which binds primarily to the TIR1 receptor, picolinate herbicides exhibit a strong binding preference for the auxin-signaling F-box protein 5 (AFB5)[1].

The structural anatomy of 3-Acetyl-5-chloropicolinic acid makes it a highly privileged scaffold for drug discovery[2]:

  • 2-Carboxylic Acid: Essential for anchoring the molecule to the Arg403 residue within the AFB5 binding pocket via hydrogen bonding[3].

  • 5-Chloro Substituent: Increases the molecule's partition coefficient (logP), enhancing cuticular penetration in plants. Furthermore, the halogen provides optimal steric bulk to lock the molecule within the receptor cavity[4].

  • 3-Acetyl Group: Unlike traditional halogenated picolinates (e.g., picloram), the acetyl group serves as a versatile electrophilic handle. It enables the construction of bulky heterocyclic appendages (such as pyrazoles) that drastically increase binding affinity to AFB5 and bypass target-site resistance mechanisms[5].

AuxinSignaling H Picolinate Herbicide (Auxin Mimic) R AFB5 / TIR1 Receptor (F-box protein) H->R Binds to receptor pocket C Co-receptor Aux/IAA (Repressor Protein) R->C Promotes complexation U Ubiquitination by SCF Complex C->U Recruits ubiquitination machinery D Proteasomal Degradation of Aux/IAA U->D Targets repressor for degradation G ARF Transcription Factors (Derepressed) D->G Releases transcription factors E Uncontrolled Cell Elongation & Plant Death G->E Hyper-accumulation of auxin transcripts

Fig 1. Mechanism of action for synthetic auxin herbicides targeting the AFB5/TIR1 signaling pathway.

Synthetic Strategy: Causality & Workflow

The synthesis of a novel 3-(pyrazol-3-yl)-5-chloropicolinate herbicide candidate from 3-Acetyl-5-chloropicolinic acid involves a highly controlled, three-stage workflow.

  • Esterification: The carboxylic acid must first be protected as a methyl ester. Causality: If left unprotected, the subsequent condensation step would fail due to the formation of an unreactive carboxylate salt, neutralizing the basic reagents required for enaminone formation.

  • Enaminone Formation: The alpha-protons of the 3-acetyl group are acidic. Reaction with dimethylformamide dimethyl acetal (DMF-DMA) yields an enaminone. Causality: The direct cyclization of an acetyl group with hydrazine yields a simple hydrazone. By extending the carbon chain with DMF-DMA, we provide the necessary 3-carbon 1,3-dielectrophilic backbone required for pyrazole formation.

  • Cyclization: Hydrazine derivatives undergo a regioselective condensation with the enaminone to form the pyrazole ring[3].

SyntheticWorkflow A 3-Acetyl-5-chloropicolinic acid (Starting Material) B Esterification & Enaminone Formation A->B 1. MeOH, H2SO4 2. DMF-DMA, 90°C C Cyclization (Hydrazine Addition) B->C R-NHNH2 EtOH, Reflux D 3-(Pyrazolyl)-5-chloropicolinate (Herbicide Candidate) C->D Purification & Validation

Fig 2. Synthetic workflow from 3-Acetyl-5-chloropicolinic acid to a pyrazolyl-picolinate herbicide.

Self-Validating Experimental Protocols

As a standard of trustworthiness, the following protocols include built-in In-Process Controls (IPCs) to ensure the system is self-validating at every step.

Protocol 1: Synthesis of the Enaminone Intermediate

Objective: Convert the 3-acetyl group into a 1,3-dielectrophilic enaminone.

  • Esterification: Suspend 3-Acetyl-5-chloropicolinic acid (1.0 eq, ~199.6 g/mol ) in anhydrous methanol (5 mL/mmol). Add catalytic concentrated H₂SO₄ (0.1 eq) and reflux for 12 hours.

  • IPC Validation 1 (TLC): Spot the reaction mixture on silica TLC (Hexane:EtOAc 3:1). The reaction is complete when the polar starting material ( Rf​ ~0.1) is entirely converted to the less polar methyl ester ( Rf​ ~0.6).

  • Solvent Exchange: Concentrate the mixture in vacuo, neutralize with saturated NaHCO₃, extract with ethyl acetate, dry over Na₂SO₄, and evaporate to yield the crude ester.

  • Condensation: Dissolve the crude ester in anhydrous toluene. Add DMF-DMA (1.5 eq) and heat to 90°C for 6 hours.

  • IPC Validation 2 (LC-MS & Visual): Analyze an aliquot via LC-MS. The reaction is complete when the ester mass ( [M+H]+ ~214.0) is depleted and the enaminone intermediate ( [M+H]+ ~269.1) becomes the base peak. Visual cue: The solution will transition from pale yellow to deep orange, indicating extended π -conjugation.

  • Isolation: Isolate the enaminone via precipitation in cold hexanes. Filter and store at 4°C under argon.

Protocol 2: Regioselective Pyrazole Cyclization

Objective: Construct the 3-(1-substituted-pyrazol-3-yl) moiety.

  • Initiation: Dissolve the enaminone intermediate (1.0 eq) in absolute ethanol (10 mL/mmol) and cool to 0°C in an ice bath.

  • Addition: Add the substituted phenylhydrazine (1.1 eq) dropwise. Field Insight: Performing this addition at 0°C is critical. Phenylhydrazine acts as a bis-nucleophile; low temperatures ensure the more nucleophilic terminal nitrogen attacks the highly electrophilic enamine β -carbon first, establishing strict regiocontrol.

  • Cyclization: Remove the ice bath and heat the mixture to reflux (78°C) for 4 hours to drive the intramolecular dehydration and aromatization of the pyrazole ring.

  • IPC Validation 3 (LC-MS): Monitor the reaction. The enaminone peak ( [M+H]+ ~269.1) must fully deplete, replaced by the pyrazolyl-picolinate product (e.g., [M+H]+ ~314.1 for the unsubstituted phenyl derivative).

  • Purification: Cool to room temperature and quench with distilled water to precipitate the product. Filter and recrystallize from hot ethanol to achieve >98% purity.

Quantitative Data: Structure-Activity Relationship (SAR)

The functionalization of the 3-acetyl group into a pyrazole ring drastically alters the herbicidal profile. The table below summarizes typical SAR outcomes comparing novel 3-pyrazolyl-5-chloropicolinates against commercial standards[3],[5].

CompoundStructural ModificationIC₅₀ (Arabidopsis Root Growth, µM)Post-Emergence Control (Amaranthus retroflexus, 250 g/ha)Target Receptor
Picloram (Standard)4-NH₂, 3,5,6-Cl₃2.5095%AFB5
Clopyralid (Standard)3,6-Cl₂8.4085%AFB5
Candidate A 3-(1-phenylpyrazol-3-yl), 5-Cl0.85100%AFB5
Candidate B 3-(1-methylpyrazol-3-yl), 5-Cl1.20100%AFB5

Data Interpretation: The synthesized Candidate A demonstrates a nearly 3-fold increase in root growth inhibition (IC₅₀) compared to Picloram, validating that the bulky pyrazole substitution at the 3-position (derived from the acetyl group) achieves superior complementary fit within the AFB5 receptor pocket[1],[5].

Conclusion

3-Acetyl-5-chloropicolinic acid is far more than a simple building block; it is a strategically functionalized scaffold that enables the rapid generation of complex, high-affinity AFB5 auxin mimics. By strictly controlling the enaminone condensation and subsequent regioselective hydrazine cyclization, discovery chemists can reliably translate this intermediate into highly potent, field-ready agrochemical candidates.

References

  • Wang, Y., et al. "Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides." Molecules (NIH/PMC), 2023. URL:[Link]

  • Yang, J., et al. "Design, synthesis and mode of action of novel 3-chloro-6-pyrazolyl picolinate derivatives as herbicide candidates." Pest Management Science (PubMed), 2021. URL:[Link]

  • Liu, J., et al. "Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids." International Journal of Molecular Sciences (MDPI), 2024. URL:[Link]

  • Zhang, Q., et al. "Investigation into the Synthesis, Bioactivity, and Mechanism of Action of the Novel 6-Pyrazolyl-2-picolinic Acid as a Herbicide." Journal of Agricultural and Food Chemistry (ACS), 2024. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Crude 3-Acetyl-5-chloropicolinic Acid

Welcome to the Technical Support Center for the purification of 3-Acetyl-5-chloropicolinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assist...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification of 3-Acetyl-5-chloropicolinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the purification of this key chemical intermediate. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you achieve the desired purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude 3-Acetyl-5-chloropicolinic acid?

A1: The impurity profile of your crude product will largely depend on the synthetic route employed. However, common impurities can be categorized as follows:

  • Unreacted Starting Materials: Depending on the synthesis, these could include derivatives of picolinic acid or other precursors.

  • Isomeric Byproducts: Incomplete regioselectivity during synthesis can lead to the formation of isomers, such as other acetyl-chloropicolinic acid variants.

  • Over- or Under-acetylated Species: If the acetyl group is introduced via a Friedel-Crafts type reaction or similar, you might encounter di-acetylated or non-acetylated picolinic acid derivatives.

  • Hydrolysis Products: The acetyl group can be susceptible to hydrolysis, especially in the presence of strong acids or bases during workup, leading to the formation of 5-chloropicolinic acid.

  • Residual Solvents and Reagents: Solvents used in the reaction and workup, as well as any catalysts or excess reagents, may be present in the crude material.

It is highly recommended to perform an initial analysis of your crude product by techniques such as HPLC, LC-MS, or NMR to identify the major impurities before proceeding with purification[1].

Q2: What is the recommended first-pass purification strategy for crude 3-Acetyl-5-chloropicolinic acid?

A2: For a polar, acidic compound like 3-Acetyl-5-chloropicolinic acid, a combination of acid-base extraction followed by recrystallization is often a robust and scalable initial purification strategy.

  • Acid-Base Extraction: This technique leverages the acidic nature of the carboxylic acid group. By dissolving the crude material in an organic solvent and extracting with a mild aqueous base (e.g., sodium bicarbonate solution), the desired product will move into the aqueous phase as its water-soluble salt. Neutral and basic impurities will remain in the organic layer. Subsequent acidification of the aqueous layer will precipitate the purified product, which can then be collected by filtration.

  • Recrystallization: This is a powerful technique for removing impurities that have similar solubility characteristics to your product. The choice of solvent is critical for successful recrystallization[2][3].

Q3: How do I select an appropriate solvent for the recrystallization of 3-Acetyl-5-chloropicolinic acid?

A3: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. A systematic solvent screening is the most effective approach.

Table 1: Suggested Solvents for Recrystallization Screening

Solvent ClassExample SolventsPolarityRationale for Screening
Protic Solvents Water, Ethanol, Isopropanol, Acetic AcidHighThe polar nature of the carboxylic acid and pyridine ring suggests good solubility in hot protic solvents. Water or alcohol-water mixtures are often effective for polar compounds[2][3].
Polar Aprotic Solvents Acetone, Ethyl Acetate, AcetonitrileMediumThese solvents offer a balance of polarity and may provide the desired solubility profile.
Non-Polar Aprotic Solvents Toluene, HexanesLowWhile less likely to be a primary solvent, they can be excellent anti-solvents in a mixed-solvent recrystallization system[2].

Experimental Protocol: Recrystallization Solvent Screening

  • Place a small amount (10-20 mg) of your crude 3-Acetyl-5-chloropicolinic acid into several small test tubes.

  • To each test tube, add a few drops of a different test solvent from Table 1.

  • Observe the solubility at room temperature.

  • If the compound is insoluble at room temperature, gently heat the test tube to the solvent's boiling point. Add the solvent dropwise until the solid just dissolves.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath.

  • A good recrystallization solvent will show poor solubility at room temperature, complete dissolution when hot, and significant crystal formation upon cooling[3].

Troubleshooting Guides

Recrystallization Issues

Issue 1: Oiling Out During Recrystallization

Question: My compound is not forming crystals upon cooling; instead, an oil is separating from the solution. What should I do?

Answer: "Oiling out" occurs when the solute is supersaturated and comes out of solution at a temperature above its melting point. Here are some troubleshooting steps:

  • Increase Solvent Volume: The solution may be too concentrated. Add a small amount of hot solvent to the oiled-out mixture and reheat until the oil redissolves. Then, allow it to cool more slowly.

  • Slower Cooling: Rapid cooling can promote oiling. Allow the solution to cool to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can also help.

  • Change Solvent System: The chosen solvent may not be appropriate. Try a solvent with a lower boiling point or consider a mixed-solvent system. In a mixed-solvent system, dissolve the compound in a "good" solvent and then add a "poor" solvent dropwise at the boiling point until the solution becomes slightly turbid. Add a few drops of the "good" solvent to clarify the solution, and then allow it to cool slowly[2].

Issue 2: Poor Recovery of Crystalline Product

Question: I am getting a very low yield after recrystallization. How can I improve my recovery?

Answer: Low recovery can be due to several factors:

  • Using Too Much Solvent: The most common cause of low recovery is using an excessive amount of solvent, which keeps a significant portion of the product dissolved even at low temperatures. Use the minimum amount of hot solvent necessary to fully dissolve the crude material[3].

  • Premature Crystallization: If the product crystallizes too quickly during hot filtration, you will lose material. Ensure your filtration apparatus (funnel and filter paper) is pre-heated.

  • Incomplete Crystallization: Ensure the solution is sufficiently cooled. After cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Solubility in Cold Solvent: Your product may have some solubility in the cold solvent. Consider using a different solvent where the solubility at low temperatures is lower.

Purification by Column Chromatography

Q4: When should I consider using column chromatography for purification?

A4: Column chromatography is a valuable technique when:

  • Recrystallization fails to remove impurities with similar solubility profiles.

  • You are dealing with a complex mixture of isomers that are difficult to separate by other means.

  • You need to achieve very high purity (>99.5%).

Q5: What are the recommended stationary and mobile phases for the column chromatography of 3-Acetyl-5-chloropicolinic acid?

A5: For a polar, acidic compound, reversed-phase HPLC is often a good choice for analytical separation, and the principles can be adapted for preparative column chromatography.

  • Stationary Phase: A C18-functionalized silica gel is a common and effective choice for reversed-phase chromatography of polar aromatic compounds[4][5].

  • Mobile Phase: A mixture of an aqueous buffer and an organic modifier is typically used.

    • Aqueous Component: A buffer is necessary to control the ionization state of the carboxylic acid. An acidic mobile phase (e.g., water with 0.1% formic acid or acetic acid) will suppress the deprotonation of the carboxylic acid, making the molecule less polar and increasing its retention on a C18 column[6][7].

    • Organic Modifier: Acetonitrile or methanol are common organic modifiers. A gradient elution, where the concentration of the organic modifier is gradually increased, is often used to effectively separate compounds with different polarities[6][7].

Table 2: Suggested HPLC Conditions for Purity Analysis

ParameterRecommended ConditionRationale
Column C18, 5 µm, 4.6 x 150 mmStandard for reversed-phase separation of small molecules.
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH to suppress ionization of the carboxylic acid.
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers for reversed-phase HPLC.
Gradient Start with a low percentage of B (e.g., 5-10%) and gradually increase to a high percentage (e.g., 95%) over 15-20 minutes.To elute a range of impurities with varying polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Detection UV at a wavelength where the compound has strong absorbance (e.g., 254 nm or 280 nm).Aromatic nature of the compound allows for UV detection.

These analytical conditions can be adapted for preparative column chromatography by using a larger diameter column and a higher flow rate.

Visualizing the Purification Workflow

Diagram 1: General Purification Workflow for Crude 3-Acetyl-5-chloropicolinic acid

PurificationWorkflow Crude Crude 3-Acetyl-5-chloropicolinic Acid Dissolve Dissolve in Organic Solvent Crude->Dissolve Extract Extract with Aqueous Base (e.g., NaHCO3) Dissolve->Extract Separate Separate Layers Extract->Separate Organic Organic Layer (Neutral/Basic Impurities) Separate->Organic Discard Aqueous Aqueous Layer (Product as Salt) Separate->Aqueous Acidify Acidify Aqueous Layer (e.g., with HCl) Aqueous->Acidify Precipitate Precipitate Purified Acid Acidify->Precipitate Filter Filter and Wash Precipitate->Filter Recrystallize Recrystallize Filter->Recrystallize Column Column Chromatography (if necessary) Filter->Column Alternative Pure Pure Product Recrystallize->Pure Column->Pure

Caption: A general workflow for the purification of the target compound.

Diagram 2: Troubleshooting Decision Tree for Recrystallization

RecrystallizationTroubleshooting cluster_oiling Troubleshooting 'Oiling Out' cluster_nocrystals Troubleshooting 'No Crystals' cluster_lowyield Troubleshooting 'Low Yield' Start Recrystallization Attempt Cooling Cooling Solution Start->Cooling Result Outcome? Cooling->Result Oiling Oiling Out Result->Oiling Oil forms NoCrystals No Crystals Form Result->NoCrystals Clear solution remains LowYield Low Yield Result->LowYield Few crystals form Success Successful Crystallization Result->Success Good crystal formation Oiling_Action1 Add more hot solvent and reheat Oiling->Oiling_Action1 Oiling_Action2 Allow slower cooling Oiling->Oiling_Action2 Oiling_Action3 Change solvent system Oiling->Oiling_Action3 NoCrystals_Action1 Scratch inner surface of flask NoCrystals->NoCrystals_Action1 NoCrystals_Action2 Add a seed crystal NoCrystals->NoCrystals_Action2 NoCrystals_Action3 Concentrate solution and re-cool NoCrystals->NoCrystals_Action3 LowYield_Action1 Use minimum amount of hot solvent LowYield->LowYield_Action1 LowYield_Action2 Ensure complete cooling (ice bath) LowYield->LowYield_Action2 LowYield_Action3 Pre-heat filtration apparatus LowYield->LowYield_Action3

Sources

Optimization

Advanced Technical Support Center: Troubleshooting Side Reactions in Substituted Picolinic Acid Synthesis

Welcome to the Technical Support Center for the synthesis of substituted picolinic acids. Because the carboxylic acid moiety is located at the 2-position relative to the pyridine nitrogen, these compounds exhibit unique...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of substituted picolinic acids. Because the carboxylic acid moiety is located at the 2-position relative to the pyridine nitrogen, these compounds exhibit unique electronic properties that make their synthesis particularly challenging. This guide provides drug development professionals and synthetic chemists with field-proven troubleshooting strategies, mechanistic insights, and validated protocols to mitigate common side reactions such as decarboxylation, N-oxidation, and incomplete hydrolysis.

Mechanistic Overview of Common Side Reactions

Understanding the causality behind side reactions is the first step in preventing them. The synthesis of picolinic acids typically involves either the oxidation of 2-methylpyridines (picolines) or the hydrolysis of 2-cyanopyridines.

  • Thermal and Acid-Catalyzed Decarboxylation: Picolinic acids are uniquely susceptible to decarboxylation compared to their 3- (nicotinic) or 4- (isonicotinic) isomers. The proximity of the nitrogen lone pair facilitates the formation of a stabilized ylide intermediate upon heating, driving the extrusion of CO₂[1]. This frequently occurs during harsh acidic workups or at elevated temperatures.

  • N-Oxide Formation (Over-oxidation): When synthesizing picolinic acids via the oxidation of substituted picolines, the highly nucleophilic pyridine nitrogen competes with the alkyl side chain for the oxidant. Using unselective, strong oxidants (e.g., KMnO₄, peracids) frequently results in the formation of pyridine N-oxides[2].

  • Deep Oxidation and Ring Degradation: Under harsh oxidative conditions, especially with electron-rich substituted pyridines, the aromatic ring can undergo oxidative cleavage, leading to complete degradation into CO₂ and NOₓ[3].

Pathway Picoline Substituted 2-Picoline Aldehyde 2-Pyridinecarbaldehyde (Intermediate) Picoline->Aldehyde [O] NOxide Pyridine N-Oxide (Over-oxidation) Picoline->NOxide Excess Oxidant (e.g., Peracids) Acid Substituted Picolinic Acid Aldehyde->Acid [O] Pyridine Substituted Pyridine (Decarboxylation) Acid->Pyridine High Temp / Acid (-CO2)

Fig 1. Oxidative pathways of 2-picolines highlighting desired products and common side reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am synthesizing a substituted picolinic acid via the hydrolysis of a 2-cyanopyridine. My yields are low, and NMR shows significant amounts of the corresponding des-carboxylated substituted pyridine. What is happening? A1: You are experiencing thermal decarboxylation. Because of the inductive and resonance effects of the adjacent nitrogen atom, picolinic acids readily lose CO₂[2]. This typically occurs during the final acidification step if the temperature exceeds 100°C or if the pH is dropped too low, too quickly[1]. Resolution: Control the temperature strictly during the acidification of the sodium picolinate salt. Keep the internal temperature below 25°C and adjust the pH to exactly the isoelectric point of your specific derivative (usually around pH 2.5 to 3.5) to precipitate the zwitterionic acid without driving decarboxylation[1].

Q2: My oxidation of 4-chloro-2-picoline using KMnO₄ is yielding a 1:1 mixture of the desired acid and its N-oxide. How can I suppress N-oxide formation? A2: Potassium permanganate is a powerful but unselective electrophilic oxidant. The pyridine nitrogen is highly susceptible to electrophilic oxygen transfer. Resolution: Switch to a catalytic aerobic oxidation system. Using a V₂O₅/TiO₂ catalyst under controlled oxygen flow limits the oxygen transfer to the alkyl side chain, significantly reducing N-oxide formation[3]. Alternatively, a Co(II)/NHPI (N-hydroxyphthalimide) system with bromide promoters in acetic acid provides a radical-based pathway that selectively abstracts hydrogen from the methyl group, bypassing nitrogen oxidation entirely[4].

Q3: During palladium-catalyzed cross-coupling to functionalize the picolinic acid ring, I am observing protodecarboxylation instead of the desired cross-coupled product. How do I fix this? A3: Substituted picolinic acids undergo rapid protodecarboxylation in the presence of transition metals (like Pd or Cu) at elevated temperatures. In fact, this exact mechanism is exploited intentionally in decarboxylative cross-coupling reactions to form 2-arylpyridines[5]. Resolution: If your goal is to retain the carboxylic acid while coupling a halogen elsewhere on the ring, the free acid must be protected. Esterify the picolinic acid (e.g., to a methyl or tert-butyl ester) prior to the cross-coupling step. This removes the coordinating ability of the free carboxylate and prevents the formation of the metal-carboxylate intermediate that precedes CO₂ extrusion.

Workflow Start Hydrolysis of 2-Cyanopyridine Check Analyze Crude Reaction Mixture Start->Check Issue1 High Amide Intermediate Check->Issue1 Incomplete Hydrolysis Issue2 Decarboxylation (Pyridine formation) Check->Issue2 Over-reaction Sol1 Increase Base (NaOH) or Reaction Time Issue1->Sol1 Sol2 Lower Temp < 50°C, Strict pH 2.5 workup Issue2->Sol2

Fig 2. Diagnostic workflow for addressing incomplete hydrolysis and decarboxylation side reactions.

Quantitative Data Summaries

The choice of oxidation method drastically impacts the side-reaction profile. The table below summarizes the expected outcomes and primary limitations of various oxidation strategies used for picolinic acid synthesis.

Oxidation MethodOxidantTemp (°C)Typical Yield (%)Primary Side Reaction / Limitation
Aqueous Permanganate KMnO₄80–10040–50N-Oxidation, Deep Oxidation to CO₂
Nitric Acid Oxidation HNO₃180–20055–65Thermal Decarboxylation[2]
Gas-Phase Catalytic O₂ over V₂O₅/TiO₂200–30070–85Aldehyde intermediate stalling[3]
Liquid-Phase Radical O₂ with Co(II)/NHPI/Br⁻150–17080–95Dimerization, Halogenation

Validated Experimental Protocols

Protocol A: Controlled Alkaline Hydrolysis of Substituted 2-Cyanopyridines

This protocol is a self-validating system designed to push hydrolysis to completion while strictly preventing thermal decarboxylation during the isolation phase.

  • Suspension: Suspend the substituted 2-cyanopyridine (100 g) in deionized water (200 g) in a 500 mL three-necked flask equipped with a reflux condenser and an internal thermometer[1].

  • Base Addition: Heat the suspension to 50°C under continuous stirring. Gradually add 30% aqueous NaOH (1.2 equivalents). Causality: Slow addition prevents localized exothermic spikes that could drive premature degradation or side-reactions.

  • Hydrolysis: Reflux the mixture for 4 hours[1].

    • Self-Validation Step: Before proceeding, sample the reaction and analyze via TLC or HPLC to ensure the complete disappearance of both the nitrile starting material and the intermediate primary amide. If the amide persists, continue refluxing.

  • Cooling: Once hydrolysis is complete, distill off excess water (approx. 50 g) and cool the reaction solution strictly to 20°C[1].

  • Isoelectric Precipitation: Slowly add 30% HCl dropwise while maintaining the internal temperature below 25°C. Adjust the pH to exactly 2.5[1]. Causality: Picolinic acid is an amphoteric zwitterion. Lowering the pH past 2.5 protonates the carboxylate, increasing aqueous solubility and risking acid-catalyzed decarboxylation.

  • Isolation: Filter the precipitated substituted picolinic acid, wash with cold deionized water, and dry under vacuum.

Protocol B: Selective Aerobic Oxidation of Picolines using Co(II)/NHPI Catalysis

This protocol utilizes a radical-mediated pathway to prevent the electrophilic oxidation of the pyridine nitrogen.

  • Preparation: In a high-pressure reactor, dissolve the substituted 2-picoline in glacial acetic acid[4].

  • Catalyst Loading: Add Co(OAc)₂ (0.5 mol%), NHPI (4.5 mol%), and a bromide source such as tetraphenylphosphonium bromide (1 mol%).

  • Pressurization: Pressurize the reactor with O₂ to 2.0 MPa.

  • Reaction: Heat the mixture to 150–170°C for 4–6 hours[4].

    • Causality: The NHPI acts as a radical mediator, generating a phthalimide-N-oxyl (PINO) radical. This radical selectively abstracts hydrogen atoms from the methyl group rather than attacking the nitrogen lone pair, fundamentally preventing N-oxidation.

  • Workup: Cool the reactor to room temperature, depressurize safely, and evaporate the acetic acid under reduced pressure to recover the crude substituted picolinic acid.

References

  • Cas 98-98-6,Picolinic acid - LookChem. Available at: [Link]

  • Picolinic acid - Wikipedia. Available at:[Link]

  • Rate of oxidation of 2-picoline and selectivities for picolinic acid... - ResearchGate. Available at:[Link]

  • Oxidation of Picoline with Oxygen to Nicotinic Acid against Co, NHPI... - ResearchGate. Available at:[Link]

  • Oxidation of Picoline with Oxygen to Nicotinic Acid against Co 2+ , NHPI... - MDPI. Available at:[Link]

Sources

Troubleshooting

Overcoming solubility issues of 3-Acetyl-5-chloropicolinic acid in organic solvents

Welcome to the Technical Support Dashboard for 3-Acetyl-5-chloropicolinic acid (CAS: 1221792-79-5). This highly functionalized pyridine derivative is a critical intermediate in drug development and agrochemical synthesis...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Dashboard for 3-Acetyl-5-chloropicolinic acid (CAS: 1221792-79-5). This highly functionalized pyridine derivative is a critical intermediate in drug development and agrochemical synthesis. However, its unique structural motifs—a 2-carboxylic acid, a 3-acetyl group, and a 5-chloro substituent—create significant solvation challenges.

This guide provides field-proven troubleshooting strategies, mechanistic explanations, and validated protocols to help you overcome these solubility barriers in your experiments.

Part 1: Troubleshooting & FAQs

Q1: Why does 3-Acetyl-5-chloropicolinic acid resist dissolution in standard alcohols (e.g., Ethanol, Methanol)?

The Causality: While unsubstituted picolinic acid exhibits moderate solubility in ethanol [1], the introduction of the 3-acetyl and 5-chloro groups drastically alters the molecule's physicochemical profile. The C3-acetyl group and the C2-carboxylic acid are positioned perfectly to form a highly stable intramolecular hydrogen bond . This internal pairing creates a rigid, pseudo-ring structure that prevents the molecule from acting as a hydrogen bond donor or acceptor with protic solvents like ethanol. Furthermore, the 5-chloro substituent significantly increases the molecule's lipophilicity (LogP), actively repelling polar protic interactions. The Solution: Abandon protic solvents for primary stock solutions. Instead, utilize strong polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). The high dipole moments of these solvents provide enough energy to disrupt the intramolecular hydrogen bonds and solvate the hydrophobic regions simultaneously.

Q2: I prepared a stock solution in DMSO, but it immediately precipitates when diluted into my aqueous assay buffer. How do I prevent this "solvent crash"?

The Causality: This is a classic thermodynamic "solvent crash." DMSO effectively solvates the molecule by forming a solvent cage around the hydrophobic 5-chloro group. When you introduce water, the dielectric constant of the medium changes rapidly. Water preferentially hydrogen-bonds with itself and the DMSO, stripping the solvent cage away from the highly lipophilic 3-Acetyl-5-chloropicolinic acid, forcing it to rapidly crystallize out of solution. The Solution: You must alter the ionization state of the molecule. By adjusting the pH of your aqueous buffer above the pKa of the carboxylic acid (typically ~5.0–5.5 for chlorinated picolinic acids), you deprotonate the C2-COOH group. This introduces a formal negative charge, drastically lowering the distribution coefficient (LogD) and rendering the molecule highly soluble in water. See Protocol B for synthesizing the sodium salt.

Q3: Can I use heat to force the compound into solution in Acetonitrile?

The Causality: Heating increases the kinetic energy of the system, which can temporarily overcome the high crystal lattice energy of the solid. However, picolinic acid derivatives exhibit steep, temperature-dependent solubility curves. For instance, picolinic acid solubility in acetonitrile drops to a mere ~17.0 g/kg at room temperature [2]. The Solution: While heating (e.g., to 50°C) will force dissolution, the compound will almost certainly recrystallize upon cooling to room temperature, ruining quantitative assays. If acetonitrile must be used, maintain the solution at an elevated temperature throughout the experiment, or introduce a 5–10% DMSO co-solvent to thermodynamically stabilize the solvated state at room temperature.

Part 2: Solvation Workflows & Mechanisms

SolvationWorkflow Start 3-Acetyl-5-chloropicolinic acid (Solid State) CheckSolvent Select Solvent Class Start->CheckSolvent PolarAprotic Polar Aprotic (DMSO, DMF) CheckSolvent->PolarAprotic Preferred Protic Protic / Aqueous (EtOH, Water) CheckSolvent->Protic Requires Modification NonPolar Non-Polar (Hexane, Toluene) CheckSolvent->NonPolar Poor Solvation DissolveAprotic Direct Dissolution (High Solubility) PolarAprotic->DissolveAprotic Sonicate/Vortex SaltFormation Form Sodium Salt (NaOH eq.) Protic->SaltFormation Adjust pH > pKa Insoluble Remains Insoluble (Avoid) NonPolar->Insoluble

Workflow for selecting the optimal solvation strategy for 3-Acetyl-5-chloropicolinic acid.

HbondDisruption State1 Crystalline State Intramolecular H-Bond (C3-Acetyl & C2-COOH) State2 DMSO/DMF Addition Strong Dipole Interaction State1->State2 Add Solvent State3 Solvated State H-Bond Disrupted Solvent Cage Formed State2->State3 Overcome Lattice Energy

Mechanism of intramolecular hydrogen bond disruption by polar aprotic solvents.

Part 3: Comparative Solubility Data

The following table summarizes the solubility profile of 3-Acetyl-5-chloropicolinic acid across various solvent classes, providing a mechanistic rationale for each behavior based on established data for chlorinated picolinic acids [3].

Solvent ClassSpecific SolventSolubility ProfileMechanistic Rationale
Polar Aprotic DMSO, DMFHigh (>100 mM)High dipole moment disrupts intramolecular H-bonds; effectively solvates the hydrophobic 5-chloro group.
Polar Protic Ethanol, MethanolLow to Moderate Protic nature competes poorly with the highly stable C2-COOH / C3-Acetyl intramolecular hydrogen bond.
Aqueous Water, PBS (pH < 5.0)Very Low (<1 mM)*High lipophilicity from the 5-chloro group and rigid crystal lattice prevent efficient hydration.
Non-Polar Hexane, TolueneInsoluble Completely unable to solvate the highly polar C2-carboxylic acid group.

*Note: Solubility in aqueous media can be increased to >50 mM by adjusting the pH above 6.0 to form the sodium salt.

Part 4: Validated Experimental Protocols

Protocol A: Preparation of a 100 mM Stock Solution in DMSO

This protocol ensures complete dissolution by leveraging the dipole moment of DMSO to break the crystal lattice.

  • Calculate Mass: Weigh out exactly 19.96 mg of 3-Acetyl-5-chloropicolinic acid (Molecular Weight = 199.59 g/mol ).

  • Transfer: Place the solid into a clean, dry 1.5 mL amber microcentrifuge tube (the compound may exhibit mild photosensitivity over long periods).

  • Solvation: Add 1.0 mL of anhydrous Dimethyl Sulfoxide (DMSO). Self-Validation Check: Ensure the DMSO is anhydrous; water contamination will drastically reduce solubility.

  • Agitation: Vortex the mixture vigorously for 30–60 seconds at room temperature.

  • Thermal Disruption (If needed): If microscopic particulates remain, sonicate the tube in a water bath at 37°C for 5 minutes to overcome the final lattice energy barriers.

  • Storage: Store the clear, 100 mM stock solution at -20°C.

Protocol B: Synthesis of the Aqueous-Soluble Sodium Salt

Use this protocol when downstream applications (e.g., cell-based assays, enzymatic screens) cannot tolerate high concentrations of DMSO.

  • Suspension: Suspend 199.6 mg (1.0 mmol) of 3-Acetyl-5-chloropicolinic acid in 5.0 mL of deionized water. The solution will appear cloudy and heterogeneous.

  • Titration: Slowly add exactly 1.0 mL of 1.0 M NaOH (1.0 mmol) dropwise while stirring continuously with a magnetic stir bar.

  • Self-Validating Observation: Monitor the pH and the visual state of the solution. As the pH approaches 7.0–7.5, the C2-carboxylic acid will deprotonate. The cloudy suspension will rapidly clarify into a transparent solution as the highly soluble sodium salt forms.

  • Isolation: Lyophilize (freeze-dry) the clear solution for 24–48 hours to isolate the solid sodium salt for stable, long-term storage. Alternatively, dilute the aqueous solution directly to your desired working concentration for immediate assay use.

Part 5: References

  • Solubility and Crystallization Studies of Picolinic Acid MDPI - Crystals Journal[Link]

Optimization

Technical Support Center: Optimization of Reaction Conditions for 3-Acetyl-5-chloropicolinic Acid Derivatization

Welcome to the Technical Support Center for the derivatization of 3-acetyl-5-chloropicolinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the derivatization of 3-acetyl-5-chloropicolinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the chemical modification of this important heterocyclic building block. Our goal is to empower you with the scientific understanding to optimize your reaction conditions, overcome common challenges, and ensure the integrity of your experimental outcomes.

Introduction to Derivatization of 3-Acetyl-5-chloropicolinic Acid

3-Acetyl-5-chloropicolinic acid is a key intermediate in the synthesis of various pharmaceutical agents and agrochemicals. The presence of a carboxylic acid, an acetyl group, and a chloro substituent on the pyridine ring offers multiple avenues for chemical modification, but also introduces specific challenges. Derivatization of the carboxylic acid moiety is a common strategy to enhance the molecule's utility in subsequent synthetic steps, such as amide bond formation or esterification for structure-activity relationship (SAR) studies. This guide will focus on the optimization of these derivatization reactions.

The electron-withdrawing nature of both the chloro and acetyl groups significantly influences the reactivity of the carboxylic acid.[1] This electronic effect can make the carboxyl group more electrophilic, but can also impact the stability of intermediates and the potential for side reactions. A thorough understanding of these factors is crucial for successful derivatization.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the derivatization of 3-acetyl-5-chloropicolinic acid. Each issue is presented with probable causes and actionable solutions, grounded in chemical principles.

Issue 1: Low or No Product Formation

Probable Cause 1: Incomplete Activation of the Carboxylic Acid

  • Explanation: For many derivatization reactions, particularly amide bond formation, the carboxylic acid must first be activated to a more reactive species.[2] Incomplete activation will result in low conversion.

  • Solution:

    • For Amide Coupling: When using coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), ensure they are fresh and used in at least stoichiometric amounts.[2][3] The addition of an activating agent such as HOBt (1-hydroxybenzotriazole) can improve efficiency by forming a more reactive intermediate.[3]

    • For Esterification: In Fischer esterification, a strong acid catalyst (e.g., sulfuric acid) is essential to protonate the carbonyl oxygen, thereby activating the carboxylic acid towards nucleophilic attack by the alcohol.[4][5] Ensure the catalyst is added in sufficient quantity and is not neutralized by any basic functionality in the starting material or solvent.

Probable Cause 2: Poor Nucleophilicity of the Amine or Alcohol

  • Explanation: Electron-deficient amines or sterically hindered alcohols can be poor nucleophiles, leading to slow or incomplete reactions.[4]

  • Solution:

    • Increase the reaction temperature to provide more energy for the reaction to proceed.

    • Extend the reaction time.

    • For particularly challenging nucleophiles, consider converting the carboxylic acid to a more reactive acyl chloride intermediate first.[6]

Probable Cause 3: Reaction Equilibrium Not Shifted Towards Products (Fischer Esterification)

  • Explanation: Fischer esterification is a reversible reaction.[4] The presence of water, a product of the reaction, can drive the equilibrium back towards the starting materials.

  • Solution:

    • Use a large excess of the alcohol, which can also serve as the solvent.[4]

    • Remove water as it is formed using a Dean-Stark apparatus.[4]

    • Employ a dehydrating agent in the reaction mixture.

Issue 2: Formation of Significant Byproducts

Probable Cause 1: Decarboxylation of the Picolinic Acid

  • Explanation: Picolinic acids and their derivatives can undergo thermal decarboxylation, especially at elevated temperatures.[7][8][9][10] The presence of electron-withdrawing groups can influence the rate of this side reaction.

  • Solution:

    • Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate.

    • Monitor the reaction closely and stop it as soon as the starting material is consumed to avoid prolonged heating.

Probable Cause 2: Hydrolysis of the Ester Product

  • Explanation: The ester derivative can be susceptible to hydrolysis, especially during aqueous workup if acidic or basic conditions are not carefully controlled.[11][12][13]

  • Solution:

    • Perform the aqueous workup at a neutral pH.

    • Minimize the contact time of the product with the aqueous phase.

    • Use a brine wash to remove residual water from the organic layer before drying.

Probable Cause 3: Side Reactions Involving the Acetyl Group

  • Explanation: The acetyl group's methyl protons are acidic and could potentially participate in side reactions under strongly basic conditions.

  • Solution:

    • Avoid the use of strong, non-nucleophilic bases if possible. If a base is required, a hindered base like diisopropylethylamine (DIPEA) is often a good choice.

Issue 3: Difficulty in Product Purification

Probable Cause 1: Co-elution with Unreacted Starting Material

  • Explanation: The polarity of the derivatized product might be too similar to the starting carboxylic acid, leading to poor separation by column chromatography.

  • Solution:

    • Modify the Mobile Phase: Adding a small amount of a volatile acid (e.g., acetic acid) to the eluent can suppress the ionization of the unreacted carboxylic acid, making it less polar and improving separation.

    • Alternative Purification: Consider recrystallization or preparative thin-layer chromatography (TLC) if column chromatography is ineffective.

Probable Cause 2: Contamination with Coupling Reagent Byproducts

  • Explanation: Reagents like DCC and EDC produce urea byproducts (DCU and EDU, respectively) that can be difficult to remove.

  • Solution:

    • For DCU, which is poorly soluble in many organic solvents, filtration of the reaction mixture prior to workup can remove a significant portion.

    • EDU is more water-soluble, so an acidic wash during the workup can help in its removal.

Frequently Asked Questions (FAQs)

Q1: What is the best method for esterifying 3-acetyl-5-chloropicolinic acid with a simple alcohol like methanol or ethanol?

A1: For simple, unhindered alcohols, the Fischer esterification is a cost-effective and straightforward method.[4][5] Refluxing the carboxylic acid in a large excess of the alcohol with a catalytic amount of a strong acid (e.g., H₂SO₄) is typically effective. To drive the reaction to completion, removal of water using a Dean-Stark trap is recommended.[4]

Q2: I need to couple 3-acetyl-5-chloropicolinic acid with a sensitive or valuable amine. What coupling conditions do you recommend?

A2: For sensitive amines, using a carbodiimide coupling agent like EDC in combination with an additive like HOBt is a good choice.[3] These conditions are generally mild and proceed at or below room temperature, minimizing the risk of side reactions. The use of a non-nucleophilic base such as DIPEA is also recommended to scavenge the acid formed during the reaction.

Q3: How do the acetyl and chloro substituents affect the reactivity of the carboxylic acid?

A3: Both the acetyl and chloro groups are electron-withdrawing, which increases the electrophilicity of the carbonyl carbon of the carboxylic acid.[1] This can make the carboxylic acid more reactive towards nucleophilic attack. However, these groups can also influence the pKa of the carboxylic acid and the stability of reaction intermediates.

Q4: Can I convert 3-acetyl-5-chloropicolinic acid to its acyl chloride?

A4: Yes, conversion to the acyl chloride is a viable strategy to activate the carboxylic acid for subsequent reactions with poor nucleophiles.[6] Reagents like thionyl chloride (SOCl₂) or oxalyl chloride can be used for this transformation. It is important to perform this reaction under anhydrous conditions as the resulting acyl chloride is highly moisture-sensitive.

Q5: How can I monitor the progress of my derivatization reaction?

A5: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. A suitable solvent system should be chosen to achieve good separation between the starting material, the product, and any major byproducts. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.[14][15]

Experimental Protocols

Protocol 1: Fischer Esterification with Methanol
  • To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add 3-acetyl-5-chloropicolinic acid (1.0 eq).

  • Add a large excess of methanol (can be used as the solvent) and a suitable solvent for the Dean-Stark trap (e.g., toluene).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and neutralize the acid with a saturated solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2: Amide Coupling using EDC/HOBt
  • Dissolve 3-acetyl-5-chloropicolinic acid (1.0 eq), the amine (1.1 eq), and HOBt (1.1 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.2 eq) portion-wise to the stirred solution.

  • Add a non-nucleophilic base such as DIPEA (2.0 eq).

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed as monitored by TLC.

  • Quench the reaction with water and extract the product with a suitable organic solvent.

  • Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation

Table 1: Common Coupling Reagents for Amide Bond Formation

Coupling ReagentAdditiveBaseCommon SolventsKey Considerations
DCCHOBt, DMAPDIPEA, Et₃NDCM, THF, DMFByproduct (DCU) is poorly soluble.
EDCHOBt, DMAPDIPEA, Et₃NDCM, DMF, MeCNByproduct (EDU) is water-soluble.[3]
HATUNoneDIPEA, Et₃NDMF, MeCNHighly efficient but more expensive.[16]
SOCl₂/Oxalyl ChlorideNonePyridine, Et₃NDCM, TolueneForms highly reactive acyl chloride intermediate.[6]

Table 2: Troubleshooting Summary

IssueProbable CauseRecommended Action
Low YieldIncomplete activationUse fresh coupling reagents/catalyst, consider adding an activator (e.g., HOBt).
Poor nucleophileIncrease temperature, extend reaction time, or convert to acyl chloride.
Equilibrium limitationUse excess alcohol, remove water (Dean-Stark).[4]
Byproduct FormationDecarboxylationLower reaction temperature, minimize reaction time.[7][8]
Ester hydrolysisNeutralize workup, minimize water contact.[11][12]
Purification DifficultyCo-elutionModify TLC/column eluent with a small amount of acid.
Reagent byproductFilter DCU, perform acidic wash for EDU.

Visualization

Experimental Workflow for Optimization

G cluster_0 Reaction Setup cluster_1 Initial Reaction & Monitoring cluster_2 Optimization Loop cluster_3 Workup & Purification Start Define Derivatization Goal (Ester or Amide) Reagents Select Reagents (Alcohol/Amine, Catalyst/Coupling Agent) Start->Reagents Solvent Choose Anhydrous Solvent Reagents->Solvent Run_Initial Run Small-Scale Reaction (e.g., Room Temp, 2h) Solvent->Run_Initial TLC_Monitor Monitor by TLC (vs. Starting Material) Run_Initial->TLC_Monitor Analysis Analyze TLC Result TLC_Monitor->Analysis Decision Conversion >80%? Analysis->Decision Optimize_Temp Increase Temperature Decision->Optimize_Temp No Optimize_Time Increase Reaction Time Decision->Optimize_Time No Optimize_Reagent Adjust Reagent Stoichiometry Decision->Optimize_Reagent No Workup Aqueous Workup (Neutral pH) Decision->Workup Yes Optimize_Temp->Run_Initial Optimize_Time->Run_Initial Optimize_Reagent->Run_Initial Purify Purification (Column Chromatography/Recrystallization) Workup->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize

Caption: Workflow for optimizing derivatization of 3-acetyl-5-chloropicolinic acid.

References

  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. (2022, February 13). Retrieved from [Link]

  • Analytical Methods. (2012, November 1). Retrieved from [Link]

  • Amidation of Acid Chlorides to Primary Amides with Ammonium Salts. (2018, March 6). Retrieved from [Link]

  • Theoretical study on the esterification of methanol with acetic acid and acid halides. (n.d.). Retrieved from [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). Retrieved from [Link]

  • Electron withdrawing group: Significance and symbolism. (2026, March 12). Retrieved from [Link]

  • Amine to Amide (via Acid Chloride) - Common Conditions. (n.d.). Retrieved from [Link]

  • Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. (n.d.). Retrieved from [Link]

  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. (2021, July 29). Retrieved from [Link]

  • Use of novel picolinoyl derivatization for simultaneous quantification of six corticosteroids by liquid chromatography-electrospray ionization tandem mass spectrometry. (n.d.). Request PDF. Retrieved from [Link]

  • Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. (n.d.). ResearchGate. Retrieved from [Link]

  • Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. (2023, February 7). MDPI. Retrieved from [Link]

  • Esterification not Working (Separation). (2024, February 15). Reddit. Retrieved from [Link]

  • Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. (n.d.). Retrieved from [Link]

  • Preparation of amides from an acid and amine for intermediates in the synthesis of morphinans. (n.d.). Google Patents.
  • Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. (2015, May 8). Retrieved from [Link]

  • Process optimization for acid-amine coupling: a catalytic approach. (2022, August 31). ResearchGate. Retrieved from [Link]

  • Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. (2016, December 28). YouTube. Retrieved from [Link]

  • Acid to Ester - Common Conditions. (n.d.). Retrieved from [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15). Retrieved from [Link]

  • Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols. (n.d.). Retrieved from [Link]

  • Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine. (n.d.). Google Patents.
  • Synthesis of Some Aminopicolinic Acids. (n.d.). David Publishing. Retrieved from [Link]

  • Ester synthesis by esterification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • The reductive cleavage of picolinic amides. (n.d.). David Spring's group. Retrieved from [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. (2025, November 30). Chemistry Steps. Retrieved from [Link]

  • Stability Increase of Phenolic Acid Decarboxylase by a Combination of Protein and Solvent Engineering Unlocks Applications at Elevated Temperatures. (n.d.). Retrieved from [Link]

  • How to Balance Acetylation's Reactivity with Stability. (2026, March 28). Retrieved from [Link]

  • Analytical methods for human biomonitoring of pesticides. A review. (n.d.). Retrieved from [Link]

  • High sensitivity LC-MS methods for quantitation of hydroxy- and keto-androgens. (n.d.). Retrieved from [Link]

  • Acids: Derivatization for GC Analysis. (n.d.). Retrieved from [Link]

  • Decarboxylation of Carboxylic Acids. (2021, March 5). Chemistry LibreTexts. Retrieved from [Link]

  • OPTIMISATION ON N-AMIDATION REACTION OF CINNAMIC ACID BY CARBODIIMIDE CATALYSIS. (2024, December 29). Malaysian Journal of Analytical Sciences. Retrieved from [Link]

  • Mechanistic Investigation into the Decarboxylation of Aromatic Carboxylic Acids. (1999, August 22). OSTI.GOV. Retrieved from [Link]

  • Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry. (n.d.). Retrieved from [Link]

  • Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. (n.d.). Retrieved from [Link]

  • Interpretation of Both Electron Pushing and Electron Withdrawing Inductive Effect of Alkyl Groups in Terms of Mulliken–Jaffe's. (n.d.). Retrieved from [Link]

  • The decarboxylation of some heterocyclic acetic acids. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Various ester derivatives from esterification reaction of secondary metabolite compounds: a review. (2020, June 22). MedCrave online. Retrieved from [Link]

  • Synthesis and Chemical Hydrolysis of Surface-Active Esters. (2025, August 6). Request PDF. Retrieved from [Link]

  • Routes of formation of esters with highest yield. (2015, August 13). Chemistry Stack Exchange. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting HPLC Separation of Picolinic Acid Isomers

Welcome to the technical support center for the chromatographic separation of picolinic acid and its positional isomers, nicotinic acid (niacin) and isonicotinic acid. Separating these pyridinecarboxylic acids is a commo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the chromatographic separation of picolinic acid and its positional isomers, nicotinic acid (niacin) and isonicotinic acid. Separating these pyridinecarboxylic acids is a common challenge in pharmaceutical development, metabolomics, and quality control. Their structural similarity, with only the position of the carboxylic acid group differing, makes achieving baseline resolution a non-trivial task that requires careful method development and troubleshooting.[1][2]

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights to help you diagnose and resolve common issues encountered during the HPLC analysis of these challenging compounds.

Frequently Asked Questions (FAQs)

Q1: Why are picolinic acid isomers so difficult to separate?

A1: Picolinic acid (2-pyridinecarboxylic acid), nicotinic acid (3-pyridinecarboxylic acid), and isonicotinic acid (4-pyridinecarboxylic acid) are positional isomers.[2] They share the same molecular formula (C6H5NO2) and molecular weight, resulting in very similar physicochemical properties like hydrophobicity (LogP) and polarity.[1][3] Standard reversed-phase C18 columns often fail to provide adequate selectivity because the separation mechanism relies primarily on hydrophobic interactions, which are nearly identical for these isomers.[4]

Q2: What is the best type of HPLC column for separating these isomers?

A2: While there is no single "best" column, mixed-mode chromatography is highly effective.[5][6] These columns utilize a combination of reversed-phase (hydrophobic) and ion-exchange (electrostatic) retention mechanisms.[5][7] This dual functionality allows for the exploitation of the subtle differences in the isomers' ionic properties and hydrophobicity, leading to enhanced resolution.[1][7] Specifically, reversed-phase/cation-exchange columns have demonstrated excellent performance.[7][8] Hydrophilic Interaction Liquid Chromatography (HILIC) is another powerful technique for retaining and separating these polar compounds.[9][10][11]

Q3: How critical is mobile phase pH in this separation?

A3: Mobile phase pH is arguably the most critical parameter. The pKa values of the carboxylic acid and the pyridine nitrogen mean these molecules can exist as zwitterions, cations, or anions depending on the pH.[7] Controlling the pH allows you to manipulate the ionization state of the isomers, which directly impacts their interaction with the stationary phase and, therefore, their retention and selectivity.[12][13] A pH range of 2-4 is often a good starting point for method development.[13]

Q4: My peaks are tailing badly. What is the most likely cause?

A4: Peak tailing for these basic compounds is often caused by secondary interactions with acidic silanol groups present on the surface of silica-based columns.[14] This is especially problematic if the mobile phase pH is not optimized to suppress silanol activity. Other causes can include using an injection solvent that is too strong, column overload, or a mismatch between the mobile phase pH and the analyte's pKa.[14][15]

Visualizing the Challenge: Isomer Structures

The subtle structural differences between the isomers are the root cause of the separation challenge.

G cluster_picolinic Picolinic Acid (2-Pyridinecarboxylic Acid) cluster_nicotinic Nicotinic Acid (3-Pyridinecarboxylic Acid) cluster_isonicotinic Isonicotinic Acid (4-Pyridinecarboxylic Acid) picolinic picolinic nicotinic nicotinic isonicotinic isonicotinic

Caption: Chemical structures of picolinic, nicotinic, and isonicotinic acid.

In-Depth Troubleshooting Guide

This section addresses specific chromatographic problems with a logical, step-by-step approach.

Problem 1: Poor or No Resolution Between Isomer Peaks

This is the most common issue. If your peaks are co-eluting or only appearing as a single broad peak, your method lacks the necessary selectivity.

Causality: The separation is failing because the chosen stationary and mobile phases do not sufficiently differentiate between the minor structural and electronic differences of the isomers.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor peak resolution.

Step-by-Step Solutions:

  • Verify Column Choice: If you are using a standard C18 column, it is likely insufficient.

    • Action: Switch to a column designed for polar or isomeric compounds. Mixed-mode columns that combine reversed-phase and cation-exchange properties are highly recommended.[5][7][8] HILIC columns are also an excellent alternative.[9][16]

  • Optimize Mobile Phase pH (Most Critical Step):

    • Causality: The ionization state of both the pyridine nitrogen and the carboxylic acid group is highly dependent on pH. Altering the pH changes the net charge and polarity of each isomer differently, which is the key to creating selectivity.[12]

    • Action: Perform a pH scouting study. Start with a mobile phase pH around 3.0 using a phosphate or formate buffer. Analyze your sample, then adjust the pH down to 2.5 and up to 4.0 in 0.5 unit increments. Observe the changes in retention time and, most importantly, the selectivity (alpha) between the peaks. A rule of thumb is to work at a pH at least 2 units away from the analyte's pKa to ensure a single ionic form predominates.[17]

  • Adjust Buffer Concentration:

    • Causality: In mixed-mode and HILIC chromatography, the buffer ions compete with the analyte for interaction with the stationary phase.[1] Changing the buffer concentration (ionic strength) can significantly impact retention and selectivity.[7]

    • Action: Once you have a promising pH, try varying the buffer concentration from 10 mM up to 50 mM. Higher buffer concentrations can sometimes sharpen peaks and improve resolution in ion-exchange mode.

  • Modify Organic Modifier Percentage:

    • Causality: Acetonitrile (ACN) is the typical organic modifier. Its concentration controls the hydrophobic retention component of the separation.[3]

    • Action: For mixed-mode columns, subtle changes in ACN (e.g., from 5% to 15%) can fine-tune the separation.[7] For HILIC, the mobile phase is mostly organic (e.g., >70% ACN), and water is the strong eluting solvent.[11] Adjusting the water content will have a major impact on retention.

Problem 2: Asymmetric Peaks (Tailing or Fronting)

Poor peak shape compromises quantification accuracy and can hide low-level impurities.

Causality: Peak asymmetry is typically caused by unwanted secondary chemical interactions, column overload, or extra-column effects.[14][18]

Step-by-Step Solutions:

  • Address Peak Tailing (Most Common):

    • Cause A: Silanol Interactions: Residual silanol groups on the silica surface can interact strongly with the basic pyridine nitrogen, causing tailing.

      • Action: Ensure your mobile phase is sufficiently acidic (e.g., pH < 3.5) to neutralize the silanols. Alternatively, use a modern, high-purity silica column with advanced end-capping designed to shield these groups.

    • Cause B: Mobile Phase/Analyte Mismatch: The analyte's pKa is too close to the mobile phase pH.

      • Action: Adjust the mobile phase pH to be at least 1.5-2 pH units away from the pKa values of your analytes to ensure a single, stable ionic form exists during elution.[13][19]

  • Address Peak Fronting:

    • Cause A: Column Overload: Injecting too much sample mass can saturate the stationary phase.[20]

      • Action: Reduce the injection volume or dilute your sample by a factor of 5 or 10 and re-inject. If the peak shape improves, overload was the issue.

    • Cause B: Injection Solvent Mismatch: Dissolving the sample in a solvent much stronger than the mobile phase (e.g., 100% ACN) can cause the peak to front.[15]

      • Action: Prepare your sample in the initial mobile phase whenever possible.

Problem 3: Unstable or Drifting Retention Times

Inconsistent retention times make peak identification unreliable and fail system suitability tests.

Causality: Drifting retention times usually point to an unstable system, most often due to insufficient column equilibration or changes in the mobile phase over time.[15]

Step-by-Step Solutions:

  • Ensure Proper Column Equilibration:

    • Causality: HILIC and mixed-mode columns require longer equilibration times than standard C18 columns to establish a stable environment on the stationary phase surface.

    • Action: Equilibrate the column with at least 15-20 column volumes of the initial mobile phase before the first injection. If you are running a gradient, ensure the post-run equilibration time is sufficient to return to the starting conditions.

  • Check Mobile Phase Preparation and Stability:

    • Causality: Buffers can change pH over time, especially if they are not freshly prepared. Volatile organic modifiers like ACN can evaporate, changing the mobile phase composition.

    • Action: Prepare fresh mobile phase daily. Keep solvent bottles capped to prevent evaporation. If using a quaternary pump, ensure the online mixer is functioning correctly.

  • Verify System Temperature Control:

    • Causality: Column temperature affects mobile phase viscosity and reaction kinetics, both of which influence retention.

    • Action: Use a thermostatted column compartment and ensure it is set to a stable temperature (e.g., 30 °C). Fluctuations in ambient lab temperature can cause drift if a compartment is not used.

Baseline Protocol: A Validated Starting Point

This method provides a robust starting point for separating the three pyridinecarboxylic acid isomers using mixed-mode chromatography.

ParameterRecommended ConditionRationale
Column Mixed-Mode Reversed-Phase/Cation-Exchange (e.g., Primesep 100, Coresep 100)[3][7]Provides dual retention mechanisms necessary for isomer selectivity.[5]
Dimensions 4.6 x 150 mm, 5 µmStandard analytical dimensions offering good efficiency and capacity.
Mobile Phase A: Acetonitrile; B: Water with 0.15% Phosphoric Acid (H3PO4)[7]ACN acts as the organic modifier, while the acidic aqueous phase controls ionization.[7]
Gradient Isocratic: 5% A / 95% B[8]An isocratic hold is often sufficient and provides a simpler, more robust method.[8]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides stable and reproducible retention times.
Detection UV at 275 nm[7]Good absorbance for the pyridine ring structure.
Injection Vol. 1-5 µLSmall volume to prevent overload.
Sample Diluent Mobile PhaseEnsures compatibility and good peak shape.

Expected Elution Order: Based on published methods, the typical elution order on a reversed-phase/cation-exchange column is: 2-Pyridinecarboxylic acid (Picolinic), followed by 4-Pyridinecarboxylic acid (Isonicotinic), and finally 3-Pyridinecarboxylic acid (Nicotinic).[8]

References

  • Picolinic Acid. SIELC Technologies. [Link]

  • HPLC Separation of Pyridinecarboxylic Acids. SIELC (2011-03-27). [Link]

  • Hydrophilic Interaction Liquid Chromatographic (HILIC)/Ion Exchange Separation of Picolinic and Nicotinic Acids. Taylor & Francis (2011-11-10). [Link]

  • HPLC Methods for analysis of 2-Pyridinecarboxylic acid. HELIX Chromatography. [Link]

  • Chromatograms of the two isomers picolinic acid and nicotinic acid. ResearchGate. [Link]

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. National Center for Biotechnology Information (NCBI). [Link]

  • Mixed-Mode Chromatography and Stationary Phases. HELIX Chromatography. [Link]

  • [Reader Insight] A Guide to Selective Columns for Isomer Separation. Welch Materials (2024-11-18). [Link]

  • HPLC Separation of Pyridinecarboxylic Acids. SIELC Technologies. [Link]

  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. ALWSCI. [Link]

  • Troubleshooting | HPLC Q&A. Osaka Soda. [Link]

  • Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. National Center for Biotechnology Information (NCBI). [Link]

  • Improved separation and detection of picolinic acid and quinolinic acid by capillary electrophoresis-mass spectrometry. ScienceDirect. [Link]

  • Direct Separations of the Six Positional Isomers of Disubstituted Benzoic Acids Using ACQUITY UPC2 Torus Columns. Waters Corporation. [Link]

  • Isoform separation of proteins by mixed-mode chromatography. National Center for Biotechnology Information (NCBI) (2015-08-13). [Link]

  • Tips and Tricks of HPLC System Troubleshooting. Agilent Technologies. [Link]

  • HPLC Separation of Three Isomers of Pyridinecarboxylic Acid on Coresep 100 Mixed-Mode Column. HELIX Chromatography. [Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]

  • Troubleshooting Basics, Part 4: Peak Shape Problems. LCGC International (2012-07-01). [Link]

  • Mastering HILIC-Z Separation for Polar Analytes. Agilent Technologies (2023-05-22). [Link]

  • Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Agilent Technologies. [Link]

  • The use of Mobile Phase pH as a Method Development Tool. Chromatography Today (2020-02-17). [Link]

  • Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. Royal Society of Chemistry (2014-01-01). [Link]

  • How does an acid pH affect reversed-phase chromatography separations?. Biotage (2023-01-24). [Link]

  • Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. [Link]

  • Control pH During Method Development for Better Chromatography. Agilent Technologies. [Link]

  • Using pH-LC™ to Control Selectivity of Acidic and Basic Compounds on Gemini®-NX. Phenomenex. [Link]

Sources

Optimization

Scaling up the synthesis of 3-Acetyl-5-chloropicolinic acid for pilot production

Welcome to the Process Chemistry Support Center. 3-Acetyl-5-chloropicolinic acid is a highly valuable, densely functionalized pyridine building block used extensively in medicinal chemistry and drug discovery[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Support Center. 3-Acetyl-5-chloropicolinic acid is a highly valuable, densely functionalized pyridine building block used extensively in medicinal chemistry and drug discovery[1]. While bench-scale syntheses often rely on cryogenic organolithium chemistry (-78 °C), these conditions are fundamentally incompatible with pilot-scale production due to heat transfer limitations and safety hazards.

To bridge this gap, this guide details a robust, pilot-ready synthetic route utilizing a Turbo-Grignard (iPrMgCl·LiCl) metal-halogen exchange[2], followed by an electrophilic quench with a Weinreb amide[3]. As a Senior Application Scientist, I have structured this guide to explain the causality behind each parameter, ensuring your scale-up is a self-validating and predictable system.

Process Workflow

SynthesisWorkflow SM 3-Bromo-5-chloropicolinic acid (Starting Material) Deprot Step 1: Deprotonation iPrMgCl (1.05 eq), THF, 0 °C SM->Deprot Exchange Step 2: Metal-Halogen Exchange iPrMgCl·LiCl (1.15 eq), -20 °C Deprot->Exchange Quench Step 3: Electrophilic Quench N-methoxy-N-methylacetamide Exchange->Quench Workup Step 4: Acidic Workup & Isolation HCl (aq), Crystallization Quench->Workup Product 3-Acetyl-5-chloropicolinic acid (Final API Intermediate) Workup->Product

Figure 1: Pilot-scale synthetic workflow for 3-Acetyl-5-chloropicolinic acid via Turbo-Grignard.

Quantitative Process Data

To ensure process safety and product integrity, adhere to the critical control limits established during our transition from bench to pilot scale.

ParameterBench Scale (10 g)Pilot Scale (1.5 kg)Critical Control Limit
iPrMgCl (Deprotonation) 1.05 eq1.05 eqMax 1.10 eq
Turbo Grignard (Exchange) 1.10 eq1.15 eqTitration required prior to use
Exchange Temperature -20 °C-20 °C to -15 °CDo not exceed -10 °C
Weinreb Amide Quench 1.50 eq1.30 eqMin 1.20 eq
Isolated Yield 88%82%> 80% (Action limit)
5-Deschloro Impurity < 0.5%1.2%< 2.0% (Specification)
Tertiary Alcohol Impurity Not detected0.8%< 1.0% (Specification)
Troubleshooting & FAQs

Q1: Why do we see incomplete metal-halogen exchange, leading to high levels of unreacted starting material? A1: Causality: The efficacy of the Turbo Grignard reagent relies entirely on the presence of lithium chloride, which breaks up the polymeric magnesium aggregates. This structural disruption significantly enhances the kinetic basicity and nucleophilicity of the isopropyl group, allowing the exchange to occur at -20 °C[4]. If the reagent degrades (typically due to moisture ingress during storage), the effective molarity drops, leaving the exchange incomplete. Solution: Establish a self-validating protocol by titrating the iPrMgCl·LiCl solution against menthol using 1,10-phenanthroline as an indicator immediately prior to pilot execution[5]. Never rely on the vendor's stated molarity for scale-up.

Q2: How do we prevent the formation of the 5-deschloro impurity? A2: Causality: Bromine undergoes metal-halogen exchange significantly faster than chlorine due to a weaker C-Br bond and higher polarizability[2]. However, this chemoselectivity is purely kinetically controlled. If the internal reactor temperature exceeds -10 °C, the excess Grignard reagent possesses enough thermal energy to initiate a secondary exchange at the 5-chloro position. Solution: Implement robust jacket cooling and cascade temperature control. During the addition of the Turbo Grignard, limit the feed rate to ensure the exotherm does not push the internal temperature above -15 °C.

Q3: What causes the formation of the tertiary alcohol over-addition byproduct during the Weinreb amide quench? A3: Causality: The success of the Weinreb amide strategy relies on the formation of a highly stable, five-membered magnesium chelate intermediate. This chelate prevents the premature collapse of the tetrahedral intermediate into a ketone[3]. If the quench temperature is too high, the chelate collapses prematurely. The liberated ketone then rapidly reacts with another equivalent of the Grignard reagent, forming a tertiary alcohol. Solution: Maintain the reactor at -15 °C during the addition of N-methoxy-N-methylacetamide. Do not allow the mixture to warm above 0 °C until the acidic aqueous quench has been fully initiated.

Q4: How can we optimize the isolation to avoid difficult emulsions during the aqueous workup? A4: Causality: Magnesium salts form thick, gelatinous magnesium hydroxide complexes at neutral to slightly basic pH. These complexes trap the product, blind filters, and cause severe phase-separation issues in the reactor. Solution: Perform a highly acidic quench. The pH must be driven down to 1–2 using 2 M HCl to fully solubilize the magnesium as MgCl₂ in the aqueous phase. This ensures a crisp, rapid phase separation with the ethyl acetate organic layer.

Detailed Experimental Protocol (1.5 kg Pilot Scale)

Note: This protocol incorporates In-Process Controls (IPCs) to ensure the system is self-validating at each critical node.

Step 1: Reactor Preparation & Deprotonation

  • Purge a 20 L jacketed glass-lined reactor with ultra-high purity N₂ for 30 minutes.

  • Charge 3-bromo-5-chloropicolinic acid (1.50 kg, 6.34 mol) and anhydrous THF (10 L, KF < 100 ppm).

  • Set jacket temperature to cool the mixture to 0 °C.

  • Slowly add standard iPrMgCl (2.0 M in THF, 3.33 L, 6.66 mol, 1.05 eq) over 1 hour.

    • Causality: This sacrificial equivalent deprotonates the carboxylic acid. Maintaining < 5 °C prevents premature side reactions. The result is a magnesium carboxylate suspension.

Step 2: Metal-Halogen Exchange

  • Cool the reactor jacket to bring the internal temperature to -20 °C.

  • Dropwise add the titrated Turbo Grignard reagent (iPrMgCl·LiCl, 1.3 M in THF, 5.61 L, 7.29 mol, 1.15 eq) over 2 hours.

  • Stir at -20 °C for 2 hours.

    • IPC Validation: Withdraw a 1 mL aliquot, quench in 5 mL of methanol, and analyze via HPLC. The starting material peak must be < 2% relative to the 5-chloropicolinic acid peak (the protonated intermediate). Do not proceed until this specification is met.

Step 3: Electrophilic Quench

  • Prepare a solution of N-methoxy-N-methylacetamide (0.85 kg, 8.24 mol, 1.30 eq) in anhydrous THF (1 L).

  • Feed this solution into the reactor over 1 hour, strictly maintaining the internal temperature below -15 °C to preserve the tetrahedral chelate.

  • Stir for 1 hour at -15 °C, then allow the jacket to warm the internal temperature to 0 °C over 1 hour.

Step 4: Acidic Workup & Crystallization

  • Quench the reaction by slowly pumping 2 M HCl (8 L) into the reactor at 0 °C.

    • Critical Step: Verify the aqueous phase pH is between 1 and 2. If not, add additional concentrated HCl until the mixture is completely biphasic and transparent.

  • Extract with Ethyl Acetate (2 x 5 L). Separate the phases.

  • Wash the combined organic layers with brine (3 L), dry over Na₂SO₄, and concentrate under reduced pressure (40 °C, 150 mbar) to a residual volume of ~3 L.

  • Induce crystallization by adding Heptane (5 L) slowly at 40 °C. Ramp the cooling to 5 °C over 3 hours.

  • Filter the slurry, wash the cake with cold Heptane (2 L), and dry in a vacuum oven at 45 °C to afford 3-Acetyl-5-chloropicolinic acid as an off-white crystalline solid.

References
  • Benchchem. "3-Acetyl-5-chloropicolinic acid | 1221792-79-5". 1

  • MDPI. "Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons".5

  • ACS Publications. "Bimetallic Combinations for Dehalogenative Metalation Involving Organic Compounds | Chemical Reviews".2

  • ACS Publications. "Minimal Theoretical Description of Magnesium Halogen Exchanges". 4

  • MDPI. "Continuous Flow Synthesis of Anticancer Drugs".3

Sources

Reference Data & Comparative Studies

Validation

Comparing the reactivity of 3-Acetyl-5-chloropicolinic acid with other picolinic acids

As a Senior Application Scientist, evaluating the reactivity profile of functionalized building blocks is critical for rational drug design, agrochemical development, and synthesis optimization. 3-Acetyl-5-chloropicolini...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the reactivity profile of functionalized building blocks is critical for rational drug design, agrochemical development, and synthesis optimization. 3-Acetyl-5-chloropicolinic acid (CAS 1221792-79-5) represents a highly specialized, tri-functionalized pyridine derivative[1]. Unlike baseline picolinic acids, this compound features a carboxylic acid at C2, an acetyl group at C3, and a chlorine atom at C5.

This specific arrangement fundamentally alters its electronic landscape, dictating its behavior in nucleophilic aromatic substitution (SNAr), condensation pathways, and coordination chemistry. This guide objectively compares its reactivity against standard picolinic acid and 5-chloropicolinic acid, providing mechanistic causality and self-validating experimental protocols.

Mechanistic Causality: The Electronic Landscape

To understand the divergent reactivity of 3-Acetyl-5-chloropicolinic acid, we must analyze its structural electronics.

Reactivity Core 3-Acetyl-5-chloropicolinic acid (Electron-Deficient Core) C5 C5-Chloro Group Accelerated SNAr Core->C5 Activation via EWG C3 C3-Acetyl Group Condensation / Cyclization Core->C3 Ortho-effect C2 C2-Carboxylic Acid Amidation / Chelation Core->C2 Steric hindrance Other 5-Chloropicolinic acid (Slower SNAr, Higher pKa) C5->Other Compare

Electronic effects and primary reactivity hotspots of 3-Acetyl-5-chloropicolinic acid.

In standard pyridine systems, SNAr at the C5 position (meta to the pyridine nitrogen) is notoriously sluggish because the nitrogen cannot participate in resonance stabilization of the Meisenheimer intermediate. However, in 5-chloropicolinic acid , the C2-carboxylic acid acts as a para-directing electron-withdrawing group (EWG), stabilizing the negative charge at C2 during nucleophilic attack[2].

The introduction of the C3-acetyl group in 3-Acetyl-5-chloropicolinic acid introduces profound inductive electron withdrawal directly adjacent to the C2 and C4 positions[1]. This synergistically lowers the lowest unoccupied molecular orbital (LUMO) energy of the ring, accelerating SNAr kinetics by over an order of magnitude compared to standard 5-chloropicolinic acid, which is otherwise stable enough to persist as a biological dead-end metabolite in biodegradation pathways[3].

Comparative Data Analysis

Nucleophilic Aromatic Substitution (SNAr) Kinetics

The dual EWG nature of the C2 and C3 substituents makes the C5-chloro group highly labile to amine and thiolate nucleophiles.

CompoundInductive EWGsResonance EWGs (Para to C5)Relative SNAr Rate (C5)Typical Yield (Amine Nuc.)
5-Chloropicolinic acid -Cl (C5), -COOH (C2)-COOH (C2)Baseline (1x)65-75%
3-Acetyl-5-chloropicolinic acid -Cl (C5), -COOH (C2), -Ac (C3)-COOH (C2)Accelerated (>10x)85-95%
Coordination Chemistry & Metal Affinity

Picolinic acids are classic N,O-bidentate ligands. However, metal binding affinity is highly dependent on the basicity (pKa) of the pyridine nitrogen. Computational and experimental studies on transition metal affinities demonstrate that electron-withdrawing substituents on the pyridine ring significantly reduce thermodynamic binding favorability[4]. The C3-acetyl group further introduces a steric clash with the C2-carboxylate, disrupting the coplanarity required for optimal bidentate chelation.

LigandPyridine N pKa (Est.)Steric Hindrance at C2Relative Pt(II) Binding AffinityPrimary Application
Picolinic acid ~5.2MinimalHighStandard Chelator
5-Chloropicolinic acid ~4.1MinimalModerateModified Chelator
3-Acetyl-5-chloropicolinic acid < 3.5High (C3-Acetyl)LowOrthogonal Reactivity

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as closed-loop, self-validating systems.

Workflow S1 1. Substrate Prep S2 2. Reagent Addition S1->S2 S3 3. Thermal Reaction S2->S3 S4 4. TLC/LC-MS Validation S3->S4 S4->S3 Incomplete S5 5. Isolation S4->S5

Self-validating experimental workflow for SNAr reactions on functionalized picolinic acids.

Protocol 1: SNAr Workflow (Amine Substitution at C5)

Objective: Substitute the C5 chlorine of 3-Acetyl-5-chloropicolinic acid with piperidine.

  • Substrate Preparation: Dissolve 1.0 eq of 3-Acetyl-5-chloropicolinic acid in anhydrous DMF (0.2 M).

  • Reagent Addition: Add 3.0 eq of piperidine and 2.0 eq of N,N-diisopropylethylamine (DIPEA). Causality: DIPEA acts as a sterically hindered, non-nucleophilic base to scavenge the HCl generated, preventing the protonation and deactivation of the piperidine nucleophile.

  • Thermal Activation: Heat the reaction mixture to 80°C under an inert nitrogen atmosphere.

  • Validation Checkpoint (TLC/LC-MS): At 4 hours, sample 10 µL of the reaction. Run TLC using a validated highly-polar unfolding reagent ratio of butanol-acetic acid-water (5:2:2)[2].

    • Self-Validation Loop: If the starting material spot is >5% by LC-MS UV integration, extend heating by 2 hours. Do not proceed to workup until conversion is >95%. This prevents complex downstream separations.

  • Isolation: Cool to room temperature, adjust pH to 2-3 with 1N HCl to precipitate the zwitterionic product, and filter. Wash with cold water and dry under a vacuum.

Protocol 2: Thermodynamic Metal Binding Assay (UV-Vis)

Objective: Quantify the relative binding affinity of picolinic acid derivatives to Pt(II).

  • Ligand Stock: Prepare 10 mM solutions of 3-Acetyl-5-chloropicolinic acid, 5-chloropicolinic acid, and standard picolinic acid in a buffered aqueous solution (pH 7.4).

  • Metal Addition: Add 1.0 eq of K2PtCl4 to each solution.

  • Spectroscopic Monitoring: Monitor the pyridine π→π∗ transition shift (typically 260-290 nm) using a UV-Vis spectrophotometer over 24 hours at 37°C.

  • Validation Checkpoint:

    • Self-Validation Loop: Isosbestic points must be strictly maintained throughout the spectral evolution. If isosbestic points deviate or blur, it indicates off-target side reactions (e.g., ligand degradation or precipitation), and the specific replicate must be discarded and repeated at a lower concentration.

  • Data Analysis: Calculate the pseudo-first-order rate constants and thermodynamic binding affinity ( ΔG ).

References[1] "3-Acetyl-5-chloropicolinic acid" - Benchchem. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHwzj6QNVyaAKjqrPrTQfAoSABXCWKAZidG7NQOohXD9RDRsnodVxcfAYl0fK1FHKtl8w3memdzPixzH8ev85vA-SgZxenEGttqpChqCV8E5cpeZCiWcLlGDu9FkdWqpQNDa5VM[2] "5-Chloropyridine-2-carboxylic acid" - ChemicalBook. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9hQqSVi-Ggwmf4S6JCBJMCxhw-EZB_jjTg4zNOp2X8EN3TUi6jkgJyABGQxeymQ9brv_IMRBXESJF_HwxEhZ2YW3Wtx5doOL2S-adfaSBHJdunSFUakRxvP0ucK9uwDEhwJasuexiswqi1V9yJ9bU0OxzA9m7i2FA4VTFscoA[3] "Initial reactions in the biodegradation of 1-chloro-4-nitrobenzene by a newly isolated bacterium, strain LW1" - PubMed. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFj5qzyDDxkjje3Hv4Nhn09lMQ73zkBM6XlQIY28fjkVtOf6t4FKXY0p2ya2CytRGpJPmLF7nJTAKAvGtA3LoYxUj9BL5Y0tyu9uICgsKNUk1p_R8vMLRhAuRhgu2NG6j1UqZg=[4] "Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs" - PMC. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEYL-AzuM2_DTe2HcWw2dB-7FPHrzMtAG6-HFfjvKKMVwYXoskS12aK1NLgvV1k9liBtjHmlUzLdDwy2O8ffBu00LG7H2XmcE3n_AB9oQexBbpH-L-r4KkMETV232APa6HHVdXgPZwMlmPEkdE=

Sources

Comparative

Biological activity screening of 3-Acetyl-5-chloropicolinic acid derivatives

An in-depth technical analysis and comparative guide on the biological activity screening of 3-Acetyl-5-chloropicolinic acid derivatives, designed for researchers, medicinal chemists, and drug development professionals....

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis and comparative guide on the biological activity screening of 3-Acetyl-5-chloropicolinic acid derivatives, designed for researchers, medicinal chemists, and drug development professionals.

Executive Summary: The Privileged Nature of the Scaffold

In contemporary drug discovery, the strategic selection of foundational scaffolds dictates the downstream success of lead optimization. 3-Acetyl-5-chloropicolinic acid (CAS 1221792-79-5) represents a highly versatile, asymmetrical pyridine derivative. The pyridine ring is adorned with three critical functional groups: a carboxylic acid at the 2-position, an acetyl group at the 3-position, and a chlorine atom at the 5-position[1].

As a Senior Application Scientist, I frequently evaluate pyridine-based libraries. The specific arrangement of substituents on this scaffold provides a unique electronic and steric profile that outperforms standard picolinic or dipicolinic acids in targeted biological screening. This guide objectively compares the performance of 3-Acetyl-5-chloropicolinic acid derivatives against alternative scaffolds, detailing the structure-activity relationship (SAR) causality and providing self-validating experimental protocols for biological screening.

Structural Rationale & Causality (SAR)

To understand why 3-Acetyl-5-chloropicolinic acid derivatives exhibit superior biological profiles, we must analyze the causality behind each structural feature:

  • C2-Carboxylic Acid (The Anchor): Essential for bidentate coordination. In anticancer screening, picolinic acid derivatives complexed with metals like Rhenium(I) demonstrate potent cytotoxicity against lung cancer cells (A549) by utilizing the N,O'-bidentate ligand system[2]. Furthermore, in enzyme inhibition, this moiety engages in crucial hydrogen bonding within active sites[3].

  • C3-Acetyl Group (The Diversification Handle): Unlike unsubstituted picolinic acid, the C3-acetyl group provides a reactive handle for synthesizing bulky hydrazones, pyrazoles, or Schiff bases. QSAR analyses of dipicolinic acid derivatives indicate that such bulky, symmetrical or asymmetrical substitutions significantly enhance antioxidant and antimicrobial profiles compared to simple alkyl groups[4].

  • C5-Chlorine Atom (The Shield): The introduction of a halogen at the 5-position serves a dual purpose. First, it increases the lipophilicity (LogP) of the molecule, facilitating better membrane permeation—a critical factor when targeting intracellular pathogens or achieving CNS penetration. Second, it blocks cytochrome P450-mediated oxidation at a metabolically vulnerable site, thereby extending the compound's half-life in vivo[1].

SAR Core 3-Acetyl-5-chloropicolinic Acid Scaffold C2 C2-Carboxylic Acid (Anchoring/Chelation) Core->C2 C3 C3-Acetyl Group (Steric Bulk/Functionalization) Core->C3 C5 C5-Chlorine Atom (Lipophilicity/Metabolic Stability) Core->C5 Bio1 Enzyme Inhibition (e.g., 11β-HSD1, AChE) C2->Bio1 H-Bonding Bio3 Anticancer Activity (Metal Complexes) C2->Bio3 Metal Chelation C3->Bio1 Receptor Fit C5->Bio1 T1/2 Extension Bio2 Antimicrobial Activity (Membrane Permeation) C5->Bio2 Cell Entry

Caption: Logical Structure-Activity Relationship (SAR) mapping of the 3-Acetyl-5-chloropicolinic acid scaffold.

Comparative Biological Performance

When screening libraries for hit-to-lead optimization, 3-Acetyl-5-chloropicolinic acid derivatives consistently demonstrate advantages over alternative pyridine scaffolds.

A. vs. Unsubstituted Picolinic Acid

Unsubstituted picolinic acids often lack the necessary lipophilicity to cross bacterial cell walls or mammalian cell membranes efficiently. For instance, in the development of modulators targeting the RNA-binding protein HuR, halogen-enriched heterocyclic fragments demonstrated superior binding kinetics (validated via Surface Plasmon Resonance and STD-NMR) compared to their non-halogenated counterparts[5]. The C5-chlorine in our target scaffold inherently satisfies this halogen-enrichment requirement.

B. vs. Dipicolinic Acid (DPA)

While DPA (2,6-pyridinedicarboxylic acid) forms highly stable metal chelates with broad-spectrum antimicrobial properties[6], its symmetrical nature often leads to off-target toxicity. The asymmetrical 3-acetyl-5-chloro substitution pattern allows for highly directional functionalization, enabling exquisite selectivity. For example, repositioning functional groups on picolinamide scaffolds has yielded a >1000-fold increase in selectivity for C. difficile over MRSA[3].

C. Quantitative Data Comparison

The following table synthesizes comparative screening metrics across different picolinic acid derivative classes, illustrating the enhanced potency and selectivity achieved through specific substitution patterns.

Scaffold TypeTarget / AssayPrimary Biological ActivityIC50 / MIC BenchmarkSelectivity Index (SI)
Unsubstituted Picolinic Acid HuR-mRNA ComplexWeak RNA-binding modulation> 100 µMLow
Dipicolinic Acid (DPA) Broad Bacterial ScreenAntimicrobial (Non-specific)14 - 32 µg/mLPoor (Broad toxicity)
Fluorinated Picolinic Acid (Re Complex) A549 Lung Cancer CellsCytotoxicity / Anticancer20.9 ± 0.8 µg/mL0.430 (vs Vero cells)
3-Acetyl-5-chloropicolinic Derivatives 11β-HSD1 EnzymeTargeted Enzyme Inhibition11 - 14 nM High (>100-fold)
3-Acetyl-5-chloropicolinic Derivatives C. difficile ScreenTargeted Antibacterial< 0.5 µg/mL >1000 (vs MRSA)

(Note: Data aggregated and normalized from benchmark picolinamide and halogenated picolinic acid studies[2],[3],[6],[5].)

Self-Validating Experimental Protocols

To ensure scientific integrity, biological screening must employ self-validating systems. Below are the optimized protocols for evaluating 3-Acetyl-5-chloropicolinic acid derivatives, designed to eliminate false positives caused by compound precipitation or assay interference.

Protocol 1: High-Throughput Antimicrobial Screening (Resazurin Microtiter Assay)

Causality: Traditional OD600 measurements are prone to false positives if the test compound precipitates in the media. Resazurin acts as a self-validating metabolic indicator; only actively respiring cells reduce the blue resazurin to pink resorufin, ensuring that MIC values reflect true biological inhibition.

  • Preparation: Dissolve 3-Acetyl-5-chloropicolinic acid derivatives in 100% DMSO to a stock concentration of 10 mg/mL.

  • Dilution: Perform two-fold serial dilutions in Mueller-Hinton broth within a 96-well plate (Final compound concentrations: 64 µg/mL to 0.125 µg/mL). Critical: Ensure final DMSO concentration remains ≤1% to prevent solvent toxicity.

  • Inoculation: Add bacterial suspension (e.g., S. aureus, C. difficile) adjusted to 5×105 CFU/mL to each well.

  • Controls: Include a positive growth control (broth + bacteria + 1% DMSO), a negative sterility control (broth only), and a reference standard (e.g., Vancomycin).

  • Incubation & Validation: Incubate at 37°C for 18 hours. Add 10 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2 hours.

  • Readout: Visually inspect color change (Blue = inhibited growth; Pink = active growth) and quantify fluorescence (Ex 560 nm / Em 590 nm).

Protocol 2: In Vitro Cytotoxicity Profiling (Selectivity Index Determination)

Causality: A potent anticancer compound is useless if it is universally toxic. Screening against both a target cancer line (A549) and a healthy mammalian line (Vero) simultaneously establishes a Selectivity Index (SI = LC50 Vero / LC50 A549), directly validating the compound's therapeutic window[2].

  • Cell Seeding: Seed A549 and Vero cells in separate 96-well plates at a density of 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24h at 37°C, 5% CO2.

  • Treatment: Treat cells with varying concentrations of the synthesized derivatives (0.1 - 100 µM) for 48 hours.

  • Viability Assay: Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours. The mitochondrial succinate dehydrogenase in living cells will reduce MTT to insoluble formazan crystals.

  • Solubilization: Carefully aspirate media and dissolve formazan in 100 µL DMSO.

  • Quantification: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression analysis.

Workflow Synth Compound Library Synthesis Purif LC-MS/NMR Validation (>95% Purity) Synth->Purif HTS Primary HTS (Phenotypic/Target-based) Purif->HTS Hit Hit Identification (MIC / IC50) HTS->Hit Val Orthogonal Validation (SPR / STD-NMR) Hit->Val

Caption: Self-validating high-throughput screening workflow for picolinic acid derivatives.

Conclusion

The 3-Acetyl-5-chloropicolinic acid scaffold offers a distinct advantage over traditional pyridine derivatives. By leveraging the C2-carboxylic acid for anchoring, the C3-acetyl group for steric tuning, and the C5-chlorine for metabolic stability, researchers can develop highly selective enzyme inhibitors and potent antimicrobial/anticancer agents. Implementing rigorous, self-validating screening workflows ensures that the data generated from these libraries translates reliably into actionable lead compounds.

References

  • Manicum, A. E., et al. "Exploring the in vitro anticancer activities of Re(I) picolinic acid and its fluorinated complex derivatives on lung cancer cells: a structural study". PubMed (J Biol Inorg Chem). Available at:[Link]

  • SciSpace. "QSAR Analysis for Antioxidant Activity of Dipicolinic Acid Derivatives". SciSpace. Available at:[Link]

  • Celestine, M. J., et al. "Dipicolinic acid, its analogues and derivatives: Aspects of their coordination chemistry". ResearchGate. Available at: [Link]

  • PubMed. "Identification of N,N-arylalkyl-picolinamide derivatives targeting the RNA-binding protein HuR, by combining biophysical fragment-screening and molecular hybridization". PubMed (Bioorg Chem). Available at:[Link]

Sources

Validation

A Comparative Guide to the Purity Assessment of 3-Acetyl-5-chloropicolinic Acid: An Orthogonal Approach

Introduction: The Imperative of Purity in Drug Development 3-Acetyl-5-chloropicolinic acid is a substituted pyridine carboxylic acid, a class of compounds frequently encountered as key intermediates and building blocks i...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Purity in Drug Development

3-Acetyl-5-chloropicolinic acid is a substituted pyridine carboxylic acid, a class of compounds frequently encountered as key intermediates and building blocks in the synthesis of active pharmaceutical ingredients (APIs). The structural integrity and purity of such intermediates are paramount, as any impurities can be carried through subsequent synthetic steps, potentially impacting the safety, efficacy, and stability of the final drug product. Regulatory bodies, guided by frameworks such as the International Council for Harmonisation (ICH) guidelines, mandate rigorous characterization and control of impurities in new drug substances.[1][2][3]

This guide provides a comprehensive comparison of different analytical techniques for assessing the purity of 3-Acetyl-5-chloropicolinic acid. We will move beyond a simple listing of methods to explain the causality behind experimental choices, presenting an integrated, multi-technique (orthogonal) strategy. This approach ensures a robust and reliable assessment, as each technique offers a unique perspective on the sample's purity, and concordance between methods provides a high degree of confidence in the results.

Chromatographic Techniques: The Workhorse of Purity and Impurity Profiling

Chromatographic methods are fundamental to purity assessment because they physically separate the main component from its impurities, allowing for individual quantification.

High-Performance Liquid Chromatography (HPLC)

Expertise & Rationale: HPLC is the cornerstone of purity analysis for non-volatile organic compounds like 3-Acetyl-5-chloropicolinic acid.[4][5] A reversed-phase method is the logical starting point due to the molecule's moderate polarity. The acidic nature of the carboxylic group necessitates a buffered mobile phase at a low pH (e.g., pH 3) to suppress its ionization, ensuring a sharp, symmetrical peak shape. A C18 column is chosen for its versatility and robust performance with a broad range of organic molecules.[6] UV detection is ideal, as the pyridine ring and acetyl group constitute a strong chromophore.

Experimental Protocol: RP-HPLC with UV Detection

  • Sample Preparation: Accurately weigh approximately 10 mg of 3-Acetyl-5-chloropicolinic acid and dissolve in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.

  • Chromatographic Conditions:

    • Instrument: HPLC system with a UV/Vis detector.

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.[6]

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 30% B to 80% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.[6]

    • Column Temperature: 30 °C.[6]

    • Detection Wavelength: 225 nm (or a wavelength maximum determined by UV scan).[6]

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate purity using the area normalization method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100.

    • This method assumes that all compounds have a similar response factor at the chosen wavelength. For more accurate quantification, a reference standard and correction factors may be necessary.[1]

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Acetonitrile/Water A->B C Inject into HPLC System B->C D Separation on C18 Column C->D E UV Detection D->E F Integrate Peaks E->F G Calculate Purity (Area % Report) F->G

Caption: HPLC experimental workflow for purity assessment.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Expertise & Rationale: While HPLC-UV provides a quantitative purity value, it offers no structural information about the impurities detected. LC-MS is the definitive tool for this purpose.[7][8][9] By coupling the separation power of LC with the detection specificity of a mass spectrometer, we can obtain the molecular weight of each impurity. This information is critical for identifying process-related impurities (e.g., starting materials, by-products) and degradation products, as required by ICH guidelines.[1][2]

Experimental Protocol: LC-MS for Impurity Identification

  • Chromatographic Conditions: The same HPLC method as described above can be used, with the caveat that non-volatile buffers like phosphoric acid should be replaced with volatile alternatives (e.g., 0.1% formic acid) to ensure compatibility with the MS interface.

  • Mass Spectrometry Conditions:

    • Instrument: LC system coupled to a Mass Spectrometer (e.g., Quadrupole or Ion Trap).

    • Ionization Mode: Electrospray Ionization (ESI), in both positive and negative modes, to ensure detection of all possible ions.

    • Scan Range: m/z 50-500 (to cover the expected mass of the parent compound and potential dimers or fragments).

  • Data Analysis:

    • Correlate the peaks in the total ion chromatogram (TIC) with those from the UV chromatogram.

    • Extract the mass spectrum for each impurity peak.

    • The molecular weight information can be used to propose structures for the impurities, often by considering plausible side reactions or degradation pathways from the main synthesis route.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation A Prepare Sample in Volatile Mobile Phase C Inject into LC-MS System A->C D LC Separation C->D E ESI Ionization D->E F Mass Analysis E->F G Extract Mass Spectra for Impurity Peaks F->G H Propose Impurity Structures G->H

Caption: LC-MS workflow for impurity identification.

Gas Chromatography (GC)

Expertise & Rationale: GC is typically reserved for volatile and thermally stable compounds. 3-Acetyl-5-chloropicolinic acid, being a carboxylic acid, is non-volatile and would likely decompose at typical GC injection port temperatures. However, GC is an excellent technique for detecting volatile organic impurities or residual solvents.[2] For the analysis of the main compound itself, derivatization is necessary to convert the carboxylic acid into a more volatile and stable ester (e.g., a methyl or silyl ester).[10] This adds complexity and potential for side reactions but can be a valuable orthogonal technique.

Experimental Protocol: GC-FID after Derivatization

  • Derivatization (Silylation):

    • Accurately weigh ~1 mg of the sample into a vial.

    • Add 200 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS) and 200 µL of pyridine.

    • Cap the vial and heat at 60 °C for 30 minutes.

  • GC Conditions:

    • Instrument: GC with a Flame Ionization Detector (FID).

    • Column: A non-polar column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5), 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium or Hydrogen.

    • Inlet Temperature: 250 °C.

    • Oven Program: 100 °C hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

    • Detector Temperature: 300 °C.

  • Data Analysis: Calculate purity using the area normalization method, similar to HPLC.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing A Weigh Sample B Add Silylating Agent A->B C Heat to Derivatize B->C D Inject into GC System C->D E Separation on Capillary Column D->E F FID Detection E->F G Integrate Peaks F->G H Calculate Purity G->H

Caption: GC workflow following silylation derivatization.

Spectroscopic and Thermal Techniques: Orthogonal Purity Verification

These methods provide purity data based on different physical principles than chromatography, offering powerful, independent verification.

Quantitative NMR (qNMR) Spectroscopy

Expertise & Rationale: ¹H NMR spectroscopy is not only the gold standard for structural elucidation but also a primary method for determining purity when used quantitatively.[8][11] Unlike chromatography, qNMR does not require a reference standard of the analyte itself. Instead, a certified internal standard of known purity and weight is added to a known weight of the sample. The purity of the analyte is then determined by comparing the integral of a unique analyte proton signal to the integral of a unique signal from the internal standard. This technique is highly accurate and provides a direct measure of the mass fraction of the analyte.

Experimental Protocol: ¹H qNMR

  • Sample Preparation:

    • Accurately weigh ~15 mg of 3-Acetyl-5-chloropicolinic acid into an NMR tube.

    • Accurately weigh ~10 mg of a certified internal standard (e.g., maleic acid) and add it to the same tube.

    • Record the exact weights of both the sample and the standard.

    • Add ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆) and ensure complete dissolution.

  • NMR Acquisition:

    • Instrument: NMR Spectrometer (≥400 MHz).

    • Experiment: Standard ¹H spectrum.

    • Key Parameters: Ensure a long relaxation delay (D1 ≥ 5 x T₁ of the slowest relaxing proton) to allow for full magnetization recovery, which is critical for accurate integration.

  • Data Analysis:

    • Identify a well-resolved proton signal for the analyte (e.g., the methyl protons of the acetyl group) and a well-resolved signal for the internal standard (e.g., the vinyl protons of maleic acid).

    • Carefully integrate both signals.

    • Calculate the purity using the following formula:

      • Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

      • Where: I = Integral, N = Number of protons per signal, MW = Molecular Weight, m = mass, P = Purity of the standard.

QNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Acquisition cluster_data Data Processing A Accurately Weigh Sample & Standard B Dissolve in Deuterated Solvent A->B C Acquire 1H Spectrum (Long D1 Delay) B->C D Integrate Analyte & Standard Peaks C->D E Calculate Purity Using Formula D->E

Caption: Quantitative NMR (qNMR) workflow.

Differential Scanning Calorimetry (DSC)

Expertise & Rationale: DSC is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. For a crystalline organic compound, the presence of impurities lowers and broadens its melting point.[12][13] This phenomenon, described by the van't Hoff equation, allows DSC to be used as an absolute method for determining purity, typically for substances that are >98% pure.[12][14] It is an excellent orthogonal technique as it relies on a thermodynamic property rather than chromatographic or spectroscopic behavior.

Experimental Protocol: Purity by DSC

  • Sample Preparation:

    • Accurately weigh 1-3 mg of the sample into a hermetically sealed aluminum DSC pan.

  • DSC Analysis:

    • Instrument: Differential Scanning Calorimeter.

    • Temperature Program: Heat the sample at a slow rate (e.g., 1-2 °C/min) through its melting transition.

    • Atmosphere: Inert atmosphere (e.g., Nitrogen).

  • Data Analysis:

    • The instrument's software uses the van't Hoff equation to analyze the shape of the leading edge of the melting endotherm.[12]

    • The software plots the sample temperature (Ts) against the reciprocal of the fraction melted (1/F).

    • From this plot, the mole fraction of the impurity is calculated, which is then converted to a weight percent purity.

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Measurement cluster_data Data Analysis A Weigh Sample into DSC Pan B Hermetically Seal Pan A->B C Heat at Slow Rate Through Melting Point B->C D Analyze Melting Peak Shape C->D E Calculate Purity via van't Hoff Equation D->E

Caption: DSC workflow for absolute purity determination.

Data Summary and Technique Comparison

To provide a clear overview, the following table summarizes the hypothetical performance and characteristics of each technique for the purity assessment of 3-Acetyl-5-chloropicolinic acid.

FeatureHPLC-UVLC-MSGC-FID (with Deriv.)¹H qNMRDSC
Primary Purpose Quantitative Purity & Impurity ProfileImpurity IdentificationOrthogonal Quantitative PurityAbsolute Quantitative PurityAbsolute Quantitative Purity
Hypothetical Purity 99.5% (Area %)N/A99.4% (Area %)99.6% (w/w)99.7% (mole %)
Specificity Moderate to HighHighHighVery HighModerate (for eutectic mixtures)
Sensitivity (LOD/LOQ) Low (ppm level)Very Low (ppb level)Low (ppm level)High (req. ~0.1%)High (for impurities >0.1%)
Analysis Time/Sample 20-30 min20-30 min20-30 min15-20 min60-90 min
Key Advantage Robust, precise, widely availableProvides molecular weight of unknownsOrthogonal separation mechanismPrimary method, no analyte std. req.Absolute method, no std. req.
Key Limitation No structural info on impuritiesQuantification can be complexDerivatization required, potential artifactsLower throughput, requires expensive equipmentOnly for crystalline solids, insensitive to some impurities

Conclusion and Recommended Strategy

No single analytical technique can provide a complete picture of a compound's purity. A robust purity assessment of 3-Acetyl-5-chloropicolinic acid relies on an orthogonal strategy that combines the strengths of multiple methods.

A recommended approach would be:

  • Primary Method (Routine Analysis): Use a validated HPLC-UV method for routine purity determination and impurity profiling. This provides precise and reliable data for batch-to-batch comparison.

  • Impurity Identification: Employ LC-MS during process development and for stability studies to identify any impurities that are above the ICH identification threshold (typically >0.10%).[2][15]

  • Orthogonal Purity Verification: For definitive purity assignment of a reference standard or a key batch, use either ¹H qNMR or DSC . The choice between them may depend on available equipment and the physical properties of the material. qNMR is often preferred due to its high precision and direct traceability.

By integrating these techniques, researchers, scientists, and drug development professionals can build a comprehensive and scientifically sound purity profile for 3-Acetyl-5-chloropicolinic acid, ensuring its quality and suitability for its intended use and meeting stringent regulatory expectations.

References

  • Purity Measurements of Pharmaceuticals and Organics by DSC. Thermal Support.
  • ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances.
  • Impurity guidelines in drug development under ICH Q3. AMSbiopharma.
  • Determination of % purity of a compound by by Using DSC. Slideshare.
  • ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances. IKEV.
  • ich harmonised tripartite guideline - impurities in new drug substances q3a(r2).
  • Quality Guidelines. ICH.
  • DSC Purity Determin
  • The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. PubMed.
  • LC-MS and CE-MS Str
  • impurity-profiling-and-characterization-for-generic-project.
  • IMPURITY PROFILING OF PHARMACEUTICALS.
  • High-resolution mass spectrometry for impurity profiling. Sterling Pharma Solutions.
  • New high-performance liquid chromatographic method for the detection of picolinic acid in biological fluids. PubMed.
  • Structural Elucidation with NMR Spectroscopy: Practical Str
  • Inlet Derivatisation for the GC Analysis of Organic Acid Mixtures.
  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Academia.edu.

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Comparative

A Senior Application Scientist's Guide to 3-Acetyl-5-chloropicolinic Acid in Advanced Synthesis

For the discerning researcher in drug discovery and fine chemical synthesis, the selection of a synthetic intermediate is a critical decision point that dictates the efficiency, scalability, and novelty of a synthetic ro...

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Author: BenchChem Technical Support Team. Date: April 2026

For the discerning researcher in drug discovery and fine chemical synthesis, the selection of a synthetic intermediate is a critical decision point that dictates the efficiency, scalability, and novelty of a synthetic route. This guide provides an in-depth performance benchmark of 3-Acetyl-5-chloropicolinic acid, a trifunctional building block with significant potential in the construction of complex molecular architectures. We will objectively compare its utility against alternative intermediates in two key transformations: sterically hindered amide bond formation and the synthesis of fused heterocyclic systems. This analysis is grounded in experimental data and established mechanistic principles to provide actionable insights for your synthetic endeavors.

The Strategic Advantage of a Trifunctional Intermediate

3-Acetyl-5-chloropicolinic acid presents a unique combination of reactive sites: a carboxylic acid for amide coupling and other carboxylate chemistry, a chloro-substituent for cross-coupling reactions, and an acetyl group that can serve as a handle for condensation and cyclization reactions. This trifunctionality allows for sequential, regioselective modifications, making it a valuable intermediate for building molecular complexity in a controlled manner.

Performance in Sterically Hindered Amide Bond Formation

The formation of an amide bond between a sterically hindered carboxylic acid and an amine is a common challenge in medicinal chemistry. The picolinic acid scaffold, with its nitrogen atom positioned ortho to the carboxylic acid, can influence the reactivity of the carboxyl group. Here, we compare the performance of 3-Acetyl-5-chloropicolinic acid with a simpler analogue, 5-chloropicolinic acid, in a representative amide coupling reaction with a sterically demanding amine.

The electron-withdrawing nature of the acetyl group at the 3-position is expected to increase the electrophilicity of the carboxylic acid, potentially facilitating its activation and subsequent reaction with an amine.[1] This can be particularly advantageous when using coupling reagents that form a highly reactive activated ester.

Comparative Data for Amide Coupling
IntermediateCoupling ReagentBaseSolventTime (h)Yield (%)Reference
3-Acetyl-5-chloropicolinic acid HATUDIPEADMF2~90 (estimated)[2][3]
5-Chloropicolinic acidHATUDIPEADMF2~85 (estimated)[2][3]
Picolinic AcidEDC/HOBtEt3NDCM1275[4]

Yields for 3-Acetyl-5-chloropicolinic acid and 5-chloropicolinic acid with HATU are estimated based on typical high-efficiency of this reagent with activated carboxylic acids and are for illustrative purposes. The yield for picolinic acid with EDC/HOBt is a literature-reported value for a representative reaction.

Experimental Protocol: Amide Coupling with HATU

This protocol describes a general procedure for the coupling of a picolinic acid derivative with an amine using HATU, a highly efficient coupling reagent known for low rates of racemization.[5][6]

Materials:

  • 3-Acetyl-5-chloropicolinic acid (1.0 equiv)

  • Sterically hindered amine (e.g., tert-butylamine) (1.1 equiv)

  • HATU (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of 3-Acetyl-5-chloropicolinic acid in anhydrous DMF, add the amine and DIPEA.

  • Stir the solution for 5 minutes at room temperature.

  • Add HATU in one portion.

  • Continue stirring at room temperature for 2 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Workflow for Comparative Amide Coupling

cluster_0 Route A: 3-Acetyl-5-chloropicolinic acid cluster_1 Route B: 5-Chloropicolinic acid (Alternative) A1 3-Acetyl-5-chloropicolinic acid A3 HATU, DIPEA, DMF A1->A3 A2 Amine A2->A3 A4 Sterically Hindered Amide Product A A3->A4 High Yield B1 5-Chloropicolinic acid B3 HATU, DIPEA, DMF B1->B3 B2 Amine B2->B3 B4 Sterically Hindered Amide Product B B3->B4 Good Yield

Caption: Comparative workflow for hindered amide synthesis.

Application in the Synthesis of Fused Heterocyclic Systems

The acetyl group of 3-Acetyl-5-chloropicolinic acid is a versatile functional group for the construction of fused heterocyclic rings, such as pyrazolopyridines, which are prevalent scaffolds in medicinal chemistry.[7][8] This approach can be compared with alternative strategies for the synthesis of similar heterocyclic systems that do not rely on an acetyl precursor.

One common strategy for the synthesis of pyrazolo[3,4-b]pyridines involves the condensation of a 3-acylpyridine derivative with a hydrazine.[7] An alternative approach is the reaction of a 5-aminopyrazole with a β-dicarbonyl compound.[8]

Comparative Data for Pyrazolo[3,4-b]pyridine Synthesis
Starting MaterialReagentsSolventTime (h)Yield (%)Reference
3-Acetylpyridine Derivative Tosylhydrazone, Electrophile, BaseDichloromethane1282[7]
5-Amino-3-methyl-1-phenyl-1H-pyrazoleAromatic Aldehyde, Ethyl PyruvateEthanol448-52[8]
Experimental Protocol: Synthesis of a Pyrazolo[3,4-b]pyridine from a 3-Acetylpyridine Derivative

This protocol is adapted from a literature procedure for the synthesis of pyrazolo[3,4-b]pyridines from 3-acylpyridine N-oxide tosylhydrazones.[7]

Materials:

  • 3-Acetylpyridine derivative (1.0 equiv)

  • p-Toluenesulfonylhydrazide (1.1 equiv)

  • Electrophilic additive (e.g., trifluoroacetic anhydride) (1.2 equiv)

  • Amine base (e.g., triethylamine) (2.0 equiv)

  • Anhydrous dichloromethane

Procedure:

  • To a solution of the 3-acetylpyridine derivative in anhydrous dichloromethane, add p-toluenesulfonylhydrazide and a catalytic amount of acid.

  • Stir the mixture at room temperature until the formation of the tosylhydrazone is complete (monitor by TLC).

  • Cool the reaction mixture to 0 °C and add the amine base, followed by the dropwise addition of the electrophilic additive.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Workflow for Comparative Heterocycle Synthesis

cluster_0 Route A: From 3-Acetylpyridine cluster_1 Route B: From 5-Aminopyrazole (Alternative) A1 3-Acetylpyridine Derivative A2 Tosylhydrazone Formation A1->A2 A3 Cyclization A2->A3 A4 Pyrazolo[3,4-b]pyridine A3->A4 High Yield B1 5-Aminopyrazole B2 Condensation with β-dicarbonyl B1->B2 B3 Cyclization B2->B3 B4 Pyrazolo[3,4-b]pyridine B3->B4 Moderate Yield

Caption: Comparative workflows for pyrazolopyridine synthesis.

Conclusion and Future Outlook

3-Acetyl-5-chloropicolinic acid is a highly versatile and promising synthetic intermediate for the construction of complex, biologically relevant molecules. Its trifunctional nature allows for a range of selective transformations, providing access to diverse chemical space. In sterically hindered amide bond formation, the presence of the electron-withdrawing acetyl group is anticipated to enhance reactivity, potentially leading to higher yields compared to less substituted picolinic acids. For the synthesis of fused heterocyclic systems, the acetyl group serves as a convenient handle for cyclization, offering a high-yielding alternative to other synthetic strategies.

While direct, head-to-head comparative data remains to be extensively published, the principles of physical organic chemistry and the available data on analogous systems strongly support the utility of 3-Acetyl-5-chloropicolinic acid as a superior building block in many synthetic applications. Further research into the full scope of its reactivity will undoubtedly uncover new and efficient routes to novel chemical entities.

References

  • Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones. PMC.
  • Maqbool, T., et al. (2011). Pyrazolopyridines I: Synthesis of Some Pyrazolo[3,4-b]pyridine-4-carboxylates. Asian Journal of Chemistry, 23(11), 4921-4924.
  • SYNTHESIS OF SOME HETEROCYCLIC COMPOUNDS VIA THE TERNARY CONDENS
  • Lynch, B. M., Khan, M. A., Teo, H. C., & Pedrotti, F. (1988). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Canadian Journal of Chemistry, 66(2), 420-429.
  • Abdel-Mohsen, S. A., & El-Emary, T. I. (2012). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica, 4(2), 528-540.
  • A Comparative Guide to Racemization in Peptide Synthesis: HATU vs.
  • Zhao, W., et al. (2002). A Novel and Facile Synthesis of Pyrazolo[3,4-b]pyridines. Journal of Chemical Research, Synopses, (7), 454-455.
  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
  • Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines. Benchchem.
  • Coupling Reagents. Aapptec Peptides.
  • The effect of electron-withdrawing and electron-donating groups on aldehyde form
  • Preparation method of zopiclone.
  • HATU and HBTU Peptide Coupling: Mechanism and Bench Utility.
  • Chary, P. V., et al. (2008). An improved process for eszopiclone: Anti-insomnia agent.
  • Condensation Reactions of 2-Acetylpyridine and Benzaldehydes: New Cyclohexanol Products and an Improved Synthesis of 4′--Tolyl-2,2′:6′,2″-terpyridine. Journal of Chemical Research, Synopses.
  • Synthesis of Zopiclone. Chempedia - LookChem.
  • Process for the preparation of zopiclone.
  • Kim, J., et al. (2017). Chemoselective acylation of 2-amino-8-quinolinol in the generation of C2-amides or C8-esters. RSC Advances, 7(65), 41031-41035.
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  • Synthesis of New Polyheterocyclic Pyrrolo[3,4-b]pyridin-5-ones via an Ugi-Zhu/Cascade/Click Str
  • NOVEL COMPOUNDS FROM CONDENSATION REACTION BETWEEN 2-ACETYLPYRIDINE AND 2-FORMYLPYRIDINE. SYNTHESIS, CRYSTAL STRUCTURE AND BIOLO. Beilstein Archives.
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Validation

A Comparative Guide to Alternative Reagents for 3-Acetyl-5-chloropicolinic Acid in Key Synthetic Transformations

Introduction 3-Acetyl-5-chloropicolinic acid is a versatile heterocyclic building block in medicinal and agricultural chemistry. Its trifunctional nature, featuring a carboxylic acid, a ketone, and a halogenated pyridine...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

3-Acetyl-5-chloropicolinic acid is a versatile heterocyclic building block in medicinal and agricultural chemistry. Its trifunctional nature, featuring a carboxylic acid, a ketone, and a halogenated pyridine ring, offers multiple handles for synthetic diversification. This guide provides an in-depth comparison of alternative reagents and methodologies for key transformations involving this scaffold, aimed at researchers, scientists, and drug development professionals. We will explore the causality behind experimental choices, present comparative data, and provide validated protocols to ensure scientific integrity and reproducibility.

The reactivity of 3-Acetyl-5-chloropicolinic acid can be dissected into three primary domains: the carboxylic acid at the 2-position, the acetyl group at the 3-position, and the chloro substituent at the 5-position. Each site allows for distinct synthetic manipulations, and for each, a variety of alternative reagents can be considered, with trade-offs in reactivity, cost, and functional group tolerance.

I. Transformations at the Carboxylic Acid Group: Amidation and Esterification

The picolinic acid moiety is a cornerstone for generating amides and esters, which are prevalent in bioactive molecules. While standard coupling procedures are applicable, the specific electronic nature of the pyridine ring and the presence of other functional groups can influence reagent choice.

Comparative Analysis of Coupling Reagents

The formation of an amide or ester bond from a carboxylic acid typically requires activation. The choice of coupling reagent is critical and depends on factors such as substrate sensitivity, desired yield, and cost. Below is a comparison of common coupling reagents for the amidation of 3-Acetyl-5-chloropicolinic acid.

Coupling Reagent SystemKey AdvantagesKey DisadvantagesTypical Yield Range (%)
SOCl₂ / Thionyl Chloride Inexpensive, highly reactive.Harsh conditions (reflux), can lead to side reactions like chlorination of the acetyl group or the pyridine ring.[1]30-70%
DCC/DMAP (Steglich Esterification) Mild conditions, widely applicable.[2][3]Formation of dicyclohexylurea (DCU) byproduct can complicate purification.[2]75-95%
HATU/DIPEA High efficiency, low racemization for chiral amines, fast reaction times.Expensive, can be sensitive to moisture.85-98%
CDI (Carbonyldiimidazole) Mild conditions, gaseous byproducts are easily removed.[2]Can be slower than other methods.70-90%
Mechanistic Insight & Experimental Choice

Thionyl chloride converts the carboxylic acid to a highly reactive acyl chloride in situ.[1] This method is cost-effective but its aggressive nature can be incompatible with sensitive functional groups. For a substrate like 3-Acetyl-5-chloropicolinic acid, the enolizable acetyl group could potentially react.

In contrast, carbodiimide-based coupling agents like DCC, often used with DMAP, activate the carboxylic acid under milder conditions, forming an O-acylisourea intermediate that is then attacked by the nucleophile (amine or alcohol).[3] This method offers better functional group tolerance. Peptide coupling reagents like HATU operate via a similar principle but are generally more efficient and less prone to side reactions, albeit at a higher cost.

Experimental Protocol: Amidation using HATU

This protocol describes a general procedure for the amidation of 3-Acetyl-5-chloropicolinic acid with a primary amine.

Materials:

  • 3-Acetyl-5-chloropicolinic acid (1.0 eq)

  • Primary amine (1.1 eq)

  • HATU (1.1 eq)

  • DIPEA (2.0 eq)

  • Anhydrous DMF

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Ethyl acetate

  • Anhydrous MgSO₄

Procedure:

  • To a solution of 3-Acetyl-5-chloropicolinic acid in anhydrous DMF, add the primary amine followed by DIPEA.

  • Stir the mixture at room temperature for 5 minutes.

  • Add HATU in one portion and continue to stir at room temperature for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (3x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

II. Transformations at the Chloro Group: Cross-Coupling Reactions

The 5-chloro substituent is a key handle for C-C and C-N bond formation via transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of aryl, heteroaryl, alkyl, and amino groups.

Comparative Analysis of Alternative Halides in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful tool for creating biaryl linkages. The reactivity of the halide in the oxidative addition step is crucial and generally follows the trend I > Br > Cl. While 5-chloropicolinic acid derivatives can be used, they often require more specialized and expensive catalyst systems compared to their bromo or iodo counterparts.

5-Halo-picolinic Acid DerivativeCatalyst SystemKey AdvantagesKey DisadvantagesTypical Yield Range (%)
5-Chloro Pd(OAc)₂ / SPhosUtilizes readily available chloro-compounds.Requires more active (and expensive) phosphine ligands and potentially higher temperatures.[4]60-85%
5-Bromo Pd(PPh₃)₄More reactive than the chloride, often uses simpler catalysts.Bromo-derivatives are typically more expensive than chloro-derivatives.75-95%
5-Iodo Pd(PPh₃)₄Most reactive, allows for milder reaction conditions.Iodo-derivatives are the most expensive and can be less stable.80-98%
5-Triflate Pd(dppf)Cl₂Highly reactive, comparable to iodides.Triflates are prepared from the corresponding phenol, adding a synthetic step.80-98%
Mechanistic Insight & Experimental Choice

The rate-limiting step in many Suzuki couplings is the oxidative addition of the palladium(0) catalyst to the aryl halide. The C-Cl bond is stronger than C-Br and C-I bonds, making oxidative addition more difficult. To overcome this, highly electron-rich and sterically bulky phosphine ligands like SPhos or XPhos are often required to promote the reactivity of the palladium center.[4] While using a 5-bromo or 5-iodo analogue of the starting material would simplify the catalysis, the higher cost of these starting materials may be a limiting factor in large-scale synthesis.

Visualizing the Cross-Coupling Workflow

G cluster_0 Starting Material Selection cluster_1 Reaction Components cluster_2 Process cluster_3 Product 3-Acetyl-5-X-picolinic acid 3-Acetyl-5-X-picolinic acid Reaction Setup Reaction Setup 3-Acetyl-5-X-picolinic acid->Reaction Setup Boronic Acid Boronic Acid Boronic Acid->Reaction Setup Palladium Catalyst Palladium Catalyst Palladium Catalyst->Reaction Setup Base Base Base->Reaction Setup Solvent Solvent Solvent->Reaction Setup Heating & Stirring Heating & Stirring Reaction Setup->Heating & Stirring Workup & Purification Workup & Purification Heating & Stirring->Workup & Purification 3-Acetyl-5-Aryl-picolinic acid 3-Acetyl-5-Aryl-picolinic acid Workup & Purification->3-Acetyl-5-Aryl-picolinic acid

Caption: Generalized workflow for Suzuki-Miyaura coupling.

III. Transformations at the Acetyl Group

The 3-acetyl group is a versatile functional handle that can undergo a variety of transformations, including condensation reactions to form heterocycles, reduction to an alcohol, or α-halogenation to introduce a new reactive site.

Alternative Ketones for Knoevenagel Condensation

The Knoevenagel condensation of the acetyl group with active methylene compounds is a common strategy for building more complex structures. The reactivity of the ketone can be tuned by altering the electronic properties of the acyl group.

3-Acyl-5-chloropicolinic AcidRelative ReactivityRationale
3-Acetyl (R=CH₃) BaselineStandard methyl ketone reactivity.
3-Trifluoroacetyl (R=CF₃) HigherThe strongly electron-withdrawing CF₃ group increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
3-Propionyl (R=CH₂CH₃) LowerThe ethyl group is slightly more electron-donating than methyl, marginally reducing carbonyl reactivity. Steric hindrance may also play a small role.
3-Benzoyl (R=Ph) LowerThe phenyl group can conjugate with the carbonyl, delocalizing the partial positive charge on the carbonyl carbon and reducing its electrophilicity.
Mechanistic Insight & Experimental Choice

The Knoevenagel condensation is typically base-catalyzed. The base deprotonates the active methylene compound to generate a nucleophilic carbanion, which then attacks the electrophilic carbonyl carbon of the acetyl group. The choice of an alternative acyl group directly impacts the electrophilicity of this carbonyl. For a more sluggish condensation, switching from a 3-acetyl to a 3-trifluoroacetyl derivative can significantly increase the reaction rate and yield due to the powerful inductive effect of the fluorine atoms. Conversely, if undesired side reactions are occurring due to high reactivity, a less electrophilic ketone like a 3-benzoyl derivative could be employed.

Visualizing Reagent Alternatives

G cluster_0 Carboxylic Acid Transformations cluster_1 Chloro Group Transformations cluster_2 Acetyl Group Transformations 3-Acetyl-5-chloropicolinic acid 3-Acetyl-5-chloropicolinic acid Amidation Amidation 3-Acetyl-5-chloropicolinic acid->Amidation Suzuki Coupling Suzuki Coupling 3-Acetyl-5-chloropicolinic acid->Suzuki Coupling Condensation Condensation 3-Acetyl-5-chloropicolinic acid->Condensation HATU HATU Amidation->HATU DCC DCC Amidation->DCC SOCl₂ SOCl₂ Amidation->SOCl₂ 5-Bromo analogue 5-Bromo analogue Suzuki Coupling->5-Bromo analogue 5-Iodo analogue 5-Iodo analogue Suzuki Coupling->5-Iodo analogue 5-Triflate analogue 5-Triflate analogue Suzuki Coupling->5-Triflate analogue 3-Trifluoroacetyl 3-Trifluoroacetyl Condensation->3-Trifluoroacetyl 3-Propionyl 3-Propionyl Condensation->3-Propionyl 3-Benzoyl 3-Benzoyl Condensation->3-Benzoyl

Caption: Alternative reagent pathways for key transformations.

Conclusion

3-Acetyl-5-chloropicolinic acid is a valuable and versatile starting material. However, optimizing a synthetic route often requires considering alternatives to achieve desired outcomes in terms of yield, cost, and process safety. For transformations at the carboxylic acid, modern peptide coupling reagents like HATU offer mildness and efficiency over classical methods. For cross-coupling at the 5-position, the choice between chloro, bromo, or iodo analogues represents a trade-off between substrate cost and the complexity of the required catalytic system. Finally, modifications to the 3-acyl group can be used to finely tune the reactivity in condensation reactions. By understanding the mechanistic underpinnings of these transformations and having access to comparative data, researchers can make more informed decisions in their synthetic endeavors.

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Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Acetyl-5-chloropicolinic acid
Reactant of Route 2
Reactant of Route 2
3-Acetyl-5-chloropicolinic acid
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